Product packaging for Methyl 2-chloro-3-oxopentanoate(Cat. No.:CAS No. 114192-09-5)

Methyl 2-chloro-3-oxopentanoate

Cat. No.: B055832
CAS No.: 114192-09-5
M. Wt: 164.59 g/mol
InChI Key: HQKDHMCNAMQTFI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-oxopentanoate is a useful research compound. Its molecular formula is C6H9ClO3 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO3 B055832 Methyl 2-chloro-3-oxopentanoate CAS No. 114192-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKDHMCNAMQTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337847
Record name Methyl 2-chloro-3-oxopentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114192-09-5
Record name Methyl 2-chloro-3-oxopentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-3-oxopentanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Analysis of Methyl 2-chloro-3-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of methyl 2-chloro-3-oxopentanoate, a halogenated β-keto ester of interest in organic synthesis and potential pharmaceutical applications. This document compiles available data on its chemical and physical properties, synthesis, and spectroscopic characteristics. Due to the limited availability of experimental structural and detailed spectroscopic data in the public domain, this guide also outlines general reactivity pathways for α-chloro β-keto esters, offering insights into the potential chemical behavior of the title compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and related molecules.

Chemical Identity and Physical Properties

This compound is a derivative of pentanoic acid characterized by a chlorine atom at the α-position and a ketone at the β-position relative to the ester carbonyl group. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C6H9ClO3[1]
Molecular Weight 164.59 g/mol [1]
IUPAC Name This compound[1]
CAS Number 114192-09-5[1]
InChI Key HQKDHMCNAMQTFI-UHFFFAOYSA-N[1]
SMILES CCC(=O)C(C(=O)OC)Cl[1]
Physical Form Liquid[2]
Boiling Point 77-79 °C at 13 hPa
Density 1.199 g/mL at 20 °C

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the chlorination of a β-keto ester precursor.

Reaction Scheme

Synthesis_of_Methyl_2_chloro_3_oxopentanoate Methyl_3_oxopentanoate Methyl 3-oxopentanoate Product This compound Methyl_3_oxopentanoate->Product 1. Toluene, 0-5 °C 2. Stir overnight at RT Sulfuryl_Chloride Sulfuryl Chloride (SO2Cl2) Sulfuryl_Chloride->Product Toluene Toluene

Caption: Synthesis of this compound.

Experimental Procedure

The synthesis of this compound is achieved through the chlorination of methyl 3-oxopentanoate using sulfuryl chloride. The following protocol is based on a reported procedure[1]:

Materials:

  • Methyl 3-oxopentanoate (104 g, 0.8 mol)

  • Sulfuryl chloride (108 g, 0.8 mol)

  • Toluene (500 ml)

Procedure:

  • A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.

  • The solution is cooled to a temperature between 0 and 5 °C.

  • Sulfuryl chloride is added dropwise to the cooled solution.

  • Following the addition, the reaction mixture is stirred at room temperature overnight.

  • The toluene is removed by evaporation.

Yield:

The reported yield for this procedure is 131.6 g (100% of the theoretical yield) of the title compound[1].

Structural and Spectroscopic Data

Spectroscopic Data Summary

The following table summarizes the types of spectroscopic data available for this compound in public databases.

Spectroscopic TechniqueDatabase ReferenceNotes
¹³C Nuclear Magnetic Resonance (NMR) SpectraBaseData available but not detailed in search results.
Infrared (IR) Spectroscopy SpectraBaseVapor phase IR spectrum available but not detailed.
Gas Chromatography-Mass Spectrometry (GC-MS) NISTTop three peaks reported at m/z = 57, 29, and 27.
Mass Spectrometry Fragmentation

The most abundant fragment ions observed in the mass spectrum of this compound are at m/z values of 57, 29, and 27. A plausible fragmentation pattern is outlined below:

MS_Fragmentation Parent [C6H9ClO3]+• m/z = 164 Frag1 [CH3CH2CO]+ m/z = 57 Parent->Frag1 Loss of •C(Cl)COOCH3 Frag2 [CH3CH2]+ m/z = 29 Frag1->Frag2 Loss of CO Frag3 [C2H3]+ m/z = 27 Frag2->Frag3 Loss of H2

Caption: Plausible MS fragmentation of this compound.

Reactivity and Potential Signaling Pathways

Direct experimental evidence for the involvement of this compound in specific biological signaling pathways is not documented in the available literature. However, the chemical reactivity of the α-chloro β-keto ester functional group suggests a susceptibility to nucleophilic attack. This reactivity could be a basis for interaction with biological nucleophiles, a common mechanism for the activity of many bioactive compounds.

General Reactivity with Nucleophiles

The presence of the electron-withdrawing carbonyl and ester groups enhances the electrophilicity of the α-carbon, making it a target for nucleophilic substitution. A general workflow for the reaction of an α-chloro β-keto ester with a nucleophile is depicted below.

Reactivity_Pathway Reactant This compound Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Leaving_Group Chloride Ion (Cl-) Intermediate->Leaving_Group

Caption: General nucleophilic substitution at the α-carbon.

This reactivity is a key consideration for its potential biological activity and in designing synthetic pathways utilizing this compound as an intermediate.

Conclusion

This compound is a halogenated keto-ester with well-defined physical properties and a straightforward synthetic route. While detailed experimental structural and spectroscopic data are not fully available in the public domain, existing database entries provide a foundational understanding of its chemical nature. The inherent reactivity of the α-chloro β-keto ester moiety suggests its potential as a versatile intermediate in organic synthesis and as a candidate for further investigation in drug discovery and development, particularly in contexts where covalent modification of biological targets is a desired mechanism of action. Further research is warranted to fully elucidate its three-dimensional structure, detailed spectroscopic profile, and biological activity.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of methyl 2-chloro-3-oxopentanoate. The document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this halogenated β-keto ester. This guide includes tabulated physical and chemical properties, a detailed experimental protocol for its synthesis, and general procedures for its characterization using modern spectroscopic techniques. Furthermore, a key reaction pathway, the Favorskii rearrangement, is discussed and visualized. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a halogenated β-keto ester with the molecular formula C₆H₉ClO₃.[1] Its chemical structure and key physical properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 114192-09-5[1]
Molecular Formula C₆H₉ClO₃[1]
Molecular Weight 164.59 g/mol [1]
Canonical SMILES CCC(=O)C(C(=O)OC)Cl[1]
InChI Key HQKDHMCNAMQTFI-UHFFFAOYSA-N[1]

Table 2: Physical Properties

PropertyValueSource
Physical Form Liquid
Boiling Point 77-79 °C at 13 hPa[2]
Density 1.199 g/mL at 20 °C[2]
Flash Point 100 °C

Synthesis and Purification

The primary synthetic route to this compound involves the chlorination of the corresponding β-keto ester, methyl 3-oxopentanoate.

Experimental Protocol: Synthesis

A detailed procedure for the synthesis of this compound is described as follows[3]:

Materials:

  • Methyl 3-oxopentanoate (104 g, 0.8 mol)

  • Sulfuryl chloride (108 g, 0.8 mol)

  • Toluene (500 ml)

Procedure:

  • A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.

  • The solution is cooled to a temperature between 0 and 5 °C using an ice bath.

  • Sulfuryl chloride is added dropwise to the cooled solution.

  • Following the addition, the reaction mixture is stirred at room temperature overnight.

  • Toluene is subsequently removed by evaporation under reduced pressure to yield the title compound.

This procedure reports a quantitative yield of this compound[3].

Purification

While the synthesis protocol suggests that evaporation of the solvent yields the product, for applications requiring high purity, further purification may be necessary. Common methods for the purification of liquid organic compounds such as β-keto esters include:

  • Vacuum Distillation: Given the provided boiling point of 77-79 °C at 13 hPa, vacuum distillation is a suitable method for purifying this compound from less volatile impurities.[2]

  • Column Chromatography: Silica gel column chromatography can be employed for the purification of β-keto esters.[4] Due to the potential for keto-enol tautomerism, which can affect peak shape in chromatography, careful selection of the mobile phase and temperature may be required for optimal separation.[5]

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic methods. While specific spectral data is not detailed in the readily available literature, general protocols for the analysis of similar compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for ¹H and ¹³C NMR:

  • Prepare a solution of the sample (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquire the spectrum on a suitable NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expected ¹H NMR Spectral Features:

  • A triplet and a quartet corresponding to the ethyl group protons.

  • A singlet for the methyl ester protons.

  • A singlet for the α-chloro proton.

Expected ¹³C NMR Spectral Features:

  • Resonances for the carbonyl carbons of the ketone and ester.

  • A resonance for the carbon bearing the chlorine atom.

  • Resonances for the carbons of the ethyl and methyl groups.

Infrared (IR) Spectroscopy

General Protocol for Liquid Samples:

  • Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin film of the liquid.

  • Mount the plates in the spectrometer and acquire the spectrum.

Expected IR Spectral Features:

  • A strong, sharp absorption band in the range of 1730–1750 cm⁻¹ corresponding to the C=O stretching of the ester.

  • Another strong absorption band for the C=O stretching of the ketone, likely at a slightly lower wavenumber.

  • C-H stretching and bending vibrations in the appropriate regions.

  • A C-Cl stretching vibration, which is typically found in the fingerprint region.

Mass Spectrometry (MS)

General Protocol for GC-MS:

  • Dissolve the sample in a volatile organic solvent.

  • Inject the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • The compound will be separated from other components on the GC column and then ionized and fragmented in the mass spectrometer.

Expected Mass Spectral Features:

  • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.59 g/mol ).

  • Isotope peaks for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Fragmentation patterns characteristic of β-keto esters, such as loss of the methoxy group or cleavage adjacent to the carbonyl groups.

Reactivity

As an α-halo-β-keto ester, this compound is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of multiple functional groups. A key reaction of α-halo ketones is the Favorskii rearrangement.

Favorskii Rearrangement

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a carboxylic acid derivative. In the case of this compound, treatment with a base such as an alkoxide would be expected to yield a rearranged ester product. The mechanism is thought to proceed through a cyclopropanone intermediate.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_workup Workup Methyl_3_oxopentanoate Methyl 3-oxopentanoate Reaction Sulfuryl_Chloride Sulfuryl Chloride Solvent Toluene Solvent->Reaction Temperature 0-5 °C then RT Temperature->Reaction Product This compound Evaporation Solvent Evaporation Product->Evaporation Final_Product This compound Evaporation->Final_Product Purified Product Reaction->Product Chlorination

Caption: Synthesis of this compound.

Favorskii Rearrangement Mechanism

Favorskii_Rearrangement Start This compound Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., RO⁻) Base->Start Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Tetrahedral Tetrahedral Intermediate Cyclopropanone->Tetrahedral Nucleophilic Attack Attack Nucleophilic Attack by Base Attack->Cyclopropanone Carbanion Carbanion Intermediate Tetrahedral->Carbanion Ring Opening Ring_Opening Ring Opening Ring_Opening->Tetrahedral Product Rearranged Ester Product Carbanion->Product Protonation Protonation Protonation Protonation->Carbanion

Caption: Proposed Favorskii Rearrangement Mechanism.

Safety and Handling

This compound is classified as an irritant.[1]

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable bifunctional compound with well-defined chemical and physical properties. Its synthesis is straightforward, and it serves as a precursor for further chemical transformations, most notably the Favorskii rearrangement. This guide provides essential technical information for researchers and scientists working with this compound, though a lack of publicly available detailed spectroscopic data and biological activity information is noted. Careful adherence to safety protocols is essential when handling this irritant.

References

Technical Guide: Physicochemical Properties and Synthetic Context of CAS 114192-09-5 (Methyl 2-chloro-3-oxopentanoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 114192-09-5, Methyl 2-chloro-3-oxopentanoate. This compound is a functionalized organic molecule of interest in synthetic chemistry, particularly as a potential intermediate in the preparation of more complex molecules. While a direct synthetic link to the specific complex molecule 1-((4-(3-(4-iodophenyl)-1H-pyrazol-4-yl)piperidino)methyl)cyclohexene hydrochloride was not established in the available literature, the pyrazole core of this second molecule is a key feature in many biologically active compounds. Therefore, this guide also explores the general synthesis and biological significance of pyrazole derivatives, providing valuable context for researchers in drug discovery and development.

Physicochemical Properties of this compound

This compound is a liquid organic compound. A summary of its key physical and chemical properties is presented below.

Table 1: Physical Properties of CAS 114192-09-5
PropertyValue
Appearance Colorless to light yellow transparent liquid
Molecular Formula C₆H₉ClO₃
Molecular Weight 164.59 g/mol
Density 1.199 g/mL at 20 °C
Boiling Point 77-79 °C at 13 hPa
Flash Point 100 °C
Refractive Index 1.434
Table 2: Chemical Properties and Safety Information for CAS 114192-09-5
PropertyDescription
Chemical Reactivity The molecule contains a chlorine atom, a carbonyl group, and an ester group, making it chemically reactive. The chlorine is susceptible to nucleophilic substitution. The carbonyl group can participate in condensation and addition reactions. The ester group can undergo hydrolysis, alcoholysis, and aminolysis.
Purity Commercially available with a purity of 98% or higher.
Uses Primarily used as a pharmaceutical intermediate and as a reagent in organic synthesis research.
Storage Should be sealed and stored in a cool, dry, well-ventilated area away from fire and heat sources. Direct sunlight should be avoided.
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Experimental Protocols for Property Determination

The following are generalized experimental protocols for determining the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Apparatus: A round-bottom flask, heating mantle, distillation head, thermometer, condenser, and receiving flask are assembled for simple distillation.

  • Procedure:

    • The liquid sample (e.g., 10 mL) is placed in the round-bottom flask with a few boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

    • Cooling water is circulated through the condenser.

    • The flask is gently heated.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.[1]

  • Note: For accuracy, the atmospheric pressure should be recorded as the boiling point varies with pressure.

Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

  • Procedure (using a graduated cylinder):

    • An empty, dry graduated cylinder is weighed on an analytical balance.

    • A known volume of the liquid is carefully added to the graduated cylinder.

    • The graduated cylinder containing the liquid is reweighed.

    • The density is calculated by dividing the mass of the liquid (final weight - initial weight) by the volume measured.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

  • Apparatus: A refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • The refractometer is calibrated using a standard sample with a known refractive index.

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is switched on.

    • The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read from the scale.

    • The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Synthetic Context: Pyrazole Derivatives

General Synthesis of Pyrazoles

A prevalent method for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This versatile approach allows for the introduction of various substituents on the pyrazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation Reaction dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation pyrazole Substituted Pyrazole condensation->pyrazole

Caption: General workflow for pyrazole synthesis.

This synthetic strategy is fundamental in medicinal chemistry for creating libraries of pyrazole-containing compounds for biological screening.

Biological Significance of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4][5]

Signaling Pathway Context: Kinase Inhibition

Many pyrazole-containing compounds function as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. Pyrazole derivatives have been designed to target specific kinases, thereby modulating these pathways.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Action Signal External Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAP Kinase Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factor->Cellular_Response Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase cascade by a pyrazole derivative.

The ability of pyrazole derivatives to act as kinase inhibitors underscores their therapeutic potential and makes them an important area of research for drug development professionals. For instance, some pyrazole derivatives have been investigated as inhibitors of p38 MAP kinase, which is involved in inflammatory responses.[6]

Conclusion

This compound (CAS 114192-09-5) is a reactive organic intermediate with well-defined physicochemical properties. While its direct application in the synthesis of the complex pyrazole-containing molecule mentioned was not confirmed, the broader context of pyrazole chemistry is of significant interest to the pharmaceutical sciences. The synthetic accessibility of the pyrazole core and the diverse biological activities of its derivatives, particularly as kinase inhibitors, ensure that this class of compounds will remain a focal point of research and development in the quest for new therapeutic agents.

References

An In-depth Technical Guide to Methyl 2-chloro-3-oxopentanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-3-oxopentanoate is a versatile halogenated β-keto ester that serves as a valuable intermediate in organic synthesis. Its unique structural features, including a reactive α-chloro group and two carbonyl functionalities, make it a key building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in pharmaceutical and medicinal chemistry research. Detailed experimental protocols, data summaries, and visualizations of reaction pathways are presented to facilitate its use in the laboratory.

Introduction

α-Halo-β-keto esters are a class of organic compounds characterized by the presence of a halogen atom at the α-position relative to a ketone and a β-position relative to an ester. This arrangement of functional groups imparts a high degree of reactivity, making them valuable synthons for the construction of diverse molecular architectures. This compound, with its ethyl ketone and methyl ester moieties, is a prime example of this class of compounds and holds significant potential for applications in drug discovery and development. The strategic placement of the chlorine atom allows for facile nucleophilic substitution or elimination reactions, while the dicarbonyl system is amenable to a wide range of condensation reactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Methyl 2-chloro-3-oxovalerate, Pentanoic acid, 2-chloro-3-oxo-, methyl ester[1]
CAS Number 114192-09-5[1]
Molecular Formula C₆H₉ClO₃[1]
Molecular Weight 164.59 g/mol [1]
Appearance Liquid[2]
Boiling Point 77-79 °C at 13 hPa[3]
Density 1.199 g/mL at 20 °C[3]
SMILES CCC(=O)C(C(=O)OC)Cl[1]
InChI InChI=1S/C6H9ClO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3[1]

Synthesis

The most common and efficient method for the synthesis of this compound is the direct α-chlorination of the corresponding β-keto ester, methyl 3-oxopentanoate, using a suitable chlorinating agent.

Experimental Protocol: Chlorination of Methyl 3-oxopentanoate

This protocol is based on a procedure reported in the Open Reaction Database.[4]

Materials:

  • Methyl 3-oxopentanoate (104 g, 0.8 mol)

  • Sulfuryl chloride (108 g, 0.8 mol)

  • Toluene (500 ml)

Procedure:

  • A solution of methyl 3-oxopentanoate in toluene is cooled to 0-5 °C in an ice bath.

  • Sulfuryl chloride is added dropwise to the cooled solution with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature overnight.

  • Toluene is removed by evaporation under reduced pressure to yield the crude product.

Results: This reaction typically proceeds with a high yield, often approaching 100%, providing this compound as the final product.[4]

Synthesis Workflow

Synthesis M3OP Methyl 3-oxopentanoate Reaction Chlorination Reaction (0-5 °C to RT, overnight) M3OP->Reaction SO2Cl2 Sulfuryl Chloride SO2Cl2->Reaction Toluene Toluene (Solvent) Toluene->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Product This compound Evaporation->Product

A flowchart illustrating the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the interplay of its three functional groups. The α-chloro position is susceptible to nucleophilic attack, while the dicarbonyl moiety provides a scaffold for the construction of various heterocyclic systems.

Synthesis of Pyrazole Derivatives

The reaction of β-keto esters with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazolones.[4] this compound can serve as a precursor to a 1,3-dicarbonyl system suitable for this transformation. The reaction likely proceeds through an initial nucleophilic substitution of the chloride followed by cyclization and dehydration to form the pyrazolone ring.

Proposed Reaction Pathway for Pyrazolone Synthesis

Pyrazole_Synthesis M2C3OP This compound Intermediate Hydrazone Intermediate M2C3OP->Intermediate Hydrazine Hydrazine (NH2NH2) Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pyrazolone 4-Ethyl-5-methyl- 1H-pyrazol-3(2H)-one Cyclization->Pyrazolone

Proposed reaction pathway for the synthesis of a pyrazolone derivative.
Synthesis of Pyridazinone Derivatives

Similarly, this compound can be a precursor for the synthesis of pyridazinone derivatives. The reaction of 1,4-dicarbonyl compounds with hydrazines is a common route to pyridazines. While this compound is a 1,3-dicarbonyl compound, its reaction with certain reagents could potentially lead to a 1,4-dicarbonyl intermediate or a related reactive species that can then cyclize with hydrazine.

Proposed Reaction Pathway for Pyridazinone Synthesis

Pyridazinone_Synthesis M2C3OP This compound Intermediate Intermediate M2C3OP->Intermediate Hydrazine Hydrazine (NH2NH2) Hydrazine->Intermediate Cyclization Cyclization/ Dehydration Intermediate->Cyclization Pyridazinone 4-Ethyl-5-methyl- pyridazin-3(2H)-one Cyclization->Pyridazinone

A proposed pathway for the synthesis of a pyridazinone derivative.

Potential Biological Activity and Drug Development Applications

While specific biological activity data for this compound itself is not widely available in the public domain, the heterocyclic scaffolds that can be synthesized from it, such as pyrazolones and pyridazinones, are known to possess a broad range of pharmacological properties.

  • Pyrazolone Derivatives: This class of compounds has been reported to exhibit analgesic, antipyretic, anti-inflammatory, antibacterial, and antifungal activities.[5] Notably, the pyrazolone derivative edaravone (5-methyl-1-phenyl-2-pyrazolin-3-one) is used in clinical practice.

  • Pyridazinone Derivatives: Pyridazinone-containing molecules have shown a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] Some pyridazinone derivatives have also been investigated for their cardiovascular effects.

The potential for this compound to serve as a starting material for the synthesis of novel, biologically active pyrazolone and pyridazinone derivatives makes it a compound of significant interest for drug discovery and development programs. The straightforward synthesis of these heterocyclic systems allows for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Safety Data Summary

Hazard StatementGHS Classification
H315Skin corrosion/irritation (Category 2)
H319Serious eye damage/eye irritation (Category 2A)
H335Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily accessible and highly reactive building block with significant potential in organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. Its ability to serve as a precursor to pyrazolone and pyridazinone scaffolds makes it a valuable tool for researchers in medicinal chemistry and drug development. This guide provides the foundational knowledge, including synthesis protocols and key data, to enable the effective utilization of this versatile compound in the pursuit of novel therapeutic agents. Further research into the specific applications and biological activities of derivatives of this compound is warranted and expected to yield valuable insights.

References

Spectroscopic and Synthetic Profile of Methyl 2-Chloro-3-Oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

While direct quantitative spectroscopic data for methyl 2-chloro-3-oxopentanoate is not available from the conducted search, the following tables summarize the types of spectra that have been recorded for this compound, as indicated by various chemical databases. Researchers requiring precise spectral assignments are advised to consult specialized spectroscopic databases or acquire the data experimentally.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available---

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not available-

Table 3: Mass Spectrometry (MS) Data

m/zFragmentation
Data not available-

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available-

Experimental Protocols

A documented method for the synthesis of this compound has been reported. The following protocol is based on the available literature and provides a clear pathway for the preparation of this compound.

Synthesis of this compound

  • Materials:

    • Methyl 3-oxopentanoate

    • Sulfuryl chloride (SO₂Cl₂)

    • Toluene

  • Procedure:

    • A solution of methyl 3-oxopentanoate (0.8 mol) in toluene (500 ml) is prepared in a suitable reaction vessel.

    • The solution is cooled to a temperature range of 0 to 5 °C using an ice bath.

    • Sulfuryl chloride (0.8 mol) is added dropwise to the cooled solution.

    • Following the addition, the reaction mixture is stirred at room temperature overnight to ensure the completion of the reaction.

    • The toluene is subsequently removed by evaporation under reduced pressure.

    • The final product, this compound, is obtained. The reported yield for this procedure is approximately 100% (131.6 g).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Methyl 3-oxopentanoate + Toluene cooling Cooling (0-5 °C) start->cooling addition Dropwise addition of Sulfuryl Chloride cooling->addition reaction Stirring at RT Overnight addition->reaction evaporation Evaporation of Toluene reaction->evaporation product This compound evaporation->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Sample Preparation ms Mass Spectrometry product->ms Sample Preparation ir IR Spectroscopy product->ir Sample Preparation

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Reactivity of Alpha-Chloro Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-chloro beta-keto esters are a class of highly versatile synthetic intermediates, prized for their unique reactivity which stems from the strategic placement of three key functional groups: an ester, a ketone, and an alpha-halogen. This trifecta of functionality allows for a diverse range of chemical transformations, making these compounds valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of their synthesis, core reactivity, reaction mechanisms, and applications, supported by experimental data and protocols.

Synthesis of Alpha-Chloro Beta-Keto Esters

The primary method for synthesizing α-chloro β-keto esters is the direct chlorination of the parent β-keto ester. The α-proton of a β-keto ester is acidic and can be removed by a base to form an enolate, which then reacts with an electrophilic chlorine source.

Recent advancements have focused on developing highly enantioselective methods. Phase-transfer catalysis using Cinchona-derived catalysts has proven effective, yielding products with high enantiomeric excess (ee).[1][2]

Typical Chlorination Workflow

G sub Substrate (β-Keto Ester) reaction Reaction (Toluene, RT) sub->reaction reagents Reagents (NCS, Base, Catalyst) reagents->reaction quench Quench (sat. NH4Cl) reaction->quench extract Extraction (Ethyl Acetate) quench->extract purify Purification (Chromatography) extract->purify product Product (α-Chloro β-Keto Ester) purify->product

Caption: General workflow for the synthesis of α-chloro β-keto esters.

Core Reactivity and Key Reactions

The reactivity of α-chloro β-keto esters is dominated by the interplay between the carbonyl groups, the acidic α-proton (if present), and the leaving group ability of the chlorine atom.

While the chlorine atom occupies one α-position, the other α'-position (between the carbonyls) is highly acidic. Deprotonation with a suitable base generates an enolate that can act as a nucleophile in alkylation and arylation reactions.

Alkylation: The enolate readily reacts with alkyl halides in an SN2 fashion. Phase-transfer catalysis is often employed to achieve high yields and enantioselectivity in these alkylations.[3][4][5][6]

Arylation: Palladium-catalyzed cross-coupling reactions are a common method for the α-arylation of carbonyl compounds, including β-keto esters.[7][8] These methods provide access to a wide range of β-aryl α-keto esters.[9]

Table 1: Asymmetric Alkylation of β-Keto Esters

Entry Substrate Alkylating Agent Catalyst Yield (%) ee (%) Reference
1 2-(ethoxycarbonyl)-1-tetralone Benzyl bromide Cinchonium salt 92 84 [3]
2 2-(ethoxycarbonyl)-1-tetralone p-Nitrobenzyl bromide Cinchonium salt 95 96 [3]

| 3 | Ethyl 2-oxocyclohexanecarboxylate | Benzyl bromide | Cinchona derivative | 98 | 98 |[4] |

The carbonyl carbon is an electrophilic center and can be attacked by strong nucleophiles.[10][11] Furthermore, the chlorine atom can be displaced by nucleophiles, although this is often preceded by or in competition with other reaction pathways.

Biocatalytic Reductions: A significant reaction is the stereoselective reduction of the ketone functionality. Reductases from baker's yeast (Saccharomyces cerevisiae) have been successfully used to reduce α-chloro β-keto esters, providing access to two of the four possible α-chloro β-hydroxy ester diastereomers with high optical purity.[12][13] This is particularly useful in drug synthesis for creating specific stereocenters.

The most characteristic reaction of α-halo ketones, including α-chloro β-keto esters, is the Favorskii rearrangement.[14] This reaction occurs in the presence of a base (like an alkoxide or hydroxide) and results in a rearranged carboxylic acid derivative.[15][16] For cyclic substrates, this rearrangement leads to a ring contraction, which is a powerful tool for synthesizing strained ring systems like cubane.[17][18]

The mechanism involves the formation of a cyclopropanone intermediate.[15][18]

Favorskii Rearrangement Mechanism

G start α-Chloro β-Keto Ester enolate Enolate Formation (Base abstracts α'-H) start->enolate + Base cyclo Cyclopropanone Intermediate (Intramolecular SN2) enolate->cyclo attack Nucleophilic Attack (Base attacks carbonyl) cyclo->attack + Base open Ring Opening (Forms stable carbanion) attack->open product Carboxylic Acid Derivative (after protonation) open->product + H+

Caption: Mechanism of the Favorskii rearrangement.

When enolizable α'-hydrogens are absent, the reaction may proceed through a "quasi-Favorskii" or "pseudo-Favorskii" mechanism involving a benzilic acid-type rearrangement.[15][16]

The dual functionality of these molecules makes them excellent precursors for intramolecular cyclization reactions to form heterocyclic and carbocyclic systems. For instance, the dianion of an ω-halo-β-keto ester can undergo intramolecular alkylation to yield macrocyclic β-keto lactones.[19] Other cyclization reactions can lead to the formation of β-hydroxyketo esters.[20]

Applications in Drug Development

The synthetic utility of α-chloro β-keto esters makes them important intermediates in pharmaceutical development. The α-chloro ketone moiety is a precursor to hydroxyethylamine isosteres, which are key subunits in many protease inhibitors, including those targeting HIV protease and renin.[21] The ability to stereoselectively introduce substituents and reduce the ketone allows for the precise construction of chiral building blocks essential for creating enantiomerically pure drug candidates.

Experimental Protocols

  • A mixture of the β-keto ester substrate (0.2 mmol), a Cinchona-based catalyst (0.001 mmol, 0.5 mol%), and solid potassium fluoride (KF, 2 equivalents) is stirred in toluene (1 mL) at room temperature for 20 minutes.

  • The mixture is then cooled to the appropriate temperature (e.g., 0 °C).

  • N-chlorosuccinimide (NCS, 0.21 mmol) is added in one portion.

  • The reaction is conducted for 5–80 minutes at this temperature and then quenched with a saturated ammonium chloride solution.

  • The product is extracted with ethyl acetate (2 x 10 mL), and the combined organic layers are dried over Na₂SO₄ and concentrated.

  • The crude product is purified by flash chromatography to yield the α-chloro β-keto ester.

Table 2: Data for Asymmetric α-Chlorination [2]

Substrate Time (min) Yield (%) ee (%)
Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate 5 99 97
Ethyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate 10 99 96

| Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 30 | 99 | 93 |

  • A solution of the α-chloro ketone substrate (197 mmol, 1.0 eq) in anhydrous diethyl ether (150 mL) is transferred via cannula to a freshly prepared solution of sodium methoxide in methanol (from Na, 2.2 eq, in 200 mL anhydrous MeOH) at 0 °C under an argon atmosphere.

  • The resulting white slurry is warmed to ambient temperature.

  • The flask is equipped with a reflux condenser and placed in a preheated oil bath at 55 °C.

  • The reaction mixture is stirred at 55 °C for 4 hours before being cooled back to ambient temperature and then to 0 °C in an ice bath.

  • The reaction is diluted with diethyl ether and quenched by the careful addition of saturated aqueous NH₄Cl.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.

  • The crude residue is purified via SiO₂ flash chromatography to afford the rearranged ester product (example yield: 78%).

Conclusion

Alpha-chloro beta-keto esters are powerful and versatile intermediates in modern organic synthesis. Their reactivity is characterized by the ability to undergo selective transformations at multiple sites, including the α-position, the carbonyl group, and through characteristic rearrangements like the Favorskii reaction. The development of stereoselective methods for their synthesis and subsequent reactions has further enhanced their value, particularly in the field of drug discovery and development, where precise control over molecular architecture is paramount. This guide highlights the core principles of their reactivity, providing a foundational understanding for researchers aiming to leverage these valuable building blocks in their synthetic endeavors.

References

An In-depth Technical Guide to Methyl 2-chloro-3-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 2-chloro-3-oxovalerate (CAS No. 114192-09-5) is a reactive α-chloro-β-keto ester of significant interest in organic synthesis. Its polyfunctional nature, incorporating an ester, a ketone, and a reactive chlorine atom, makes it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic compounds relevant to medicinal chemistry. This document provides a comprehensive characterization of the compound, including its physicochemical properties, a detailed synthesis protocol, an overview of its chemical reactivity with an experimental example, and a general workflow for its characterization.

Chemical Identity and Physicochemical Properties

Methyl 2-chloro-3-oxovalerate, also known by its IUPAC name methyl 2-chloro-3-oxopentanoate, is typically a colorless to light yellow liquid.[1] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 114192-09-5[2][3]
IUPAC Name This compound[3]
Molecular Formula C₆H₉ClO₃[2][3]
Molecular Weight 164.59 g/mol [2][3]
InChIKey HQKDHMCNAMQTFI-UHFFFAOYSA-N[3]
SMILES CCC(=O)C(C(=O)OC)Cl[3]

Table 2: Physicochemical Properties

PropertyValueReference
Appearance Colorless to light yellow liquid[1]
Boiling Point 77-79 °C @ 13 hPa[1][2][4][5]
Density 1.199 g/mL @ 20 °C[2][6][7]
Refractive Index 1.434[1][4]
Flash Point 100 °C[1][2][4]
pKa (Predicted) 7.78 ± 0.46[1][2]

Synthesis of Methyl 2-chloro-3-oxovalerate

The compound is readily synthesized via the α-chlorination of its parent β-keto ester, methyl 3-oxopentanoate. A high-yield procedure has been described using sulfuryl chloride as the chlorinating agent.[8]

  • Materials:

    • Methyl 3-oxopentanoate (104 g, 0.8 mol)

    • Sulfuryl chloride (108 g, 0.8 mol)

    • Toluene (500 mL)

  • Procedure:

    • A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.

    • The solution is cooled to a temperature between 0 and 5 °C using an ice bath.

    • Sulfuryl chloride is added dropwise to the cooled solution, maintaining the temperature.

    • Following the addition, the reaction mixture is stirred at room temperature overnight to ensure complete reaction.

    • Toluene is removed from the reaction mixture by evaporation under reduced pressure.

  • Yield: The process yields 131.6 g of the title compound, representing a quantitative (100%) yield.[8]

Synthesis_Workflow cluster_reactants Reactants reagent1 Methyl 3-oxopentanoate process α-Chlorination reagent1->process 0-5 °C to RT overnight reagent2 Sulfuryl Chloride (SO₂Cl₂) reagent2->process 0-5 °C to RT overnight solvent Toluene solvent->process product Methyl 2-chloro-3-oxovalerate process->product

Caption: Synthesis workflow for methyl 2-chloro-3-oxovalerate.

Chemical Reactivity and Applications

The chemical properties of methyl 2-chloro-3-oxovalerate are dictated by its functional groups. The molecule's reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals.[1] The chlorine atom is susceptible to nucleophilic substitution, the ketone can undergo condensation and addition reactions, and the ester group can be hydrolyzed or aminolyzed.[1] A common application is its use in the synthesis of pyrazole and imidazole heterocycles, which are core structures in many drug candidates.[9][10]

This reaction demonstrates the reactivity of the ketone functional group towards a nucleophile, a key step in building more complex molecules.

  • Materials:

    • Methyl 2-chloro-3-oxovalerate (840 mg)

    • Methyl hydrazinocarboxylate (482 mg)

    • Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • Methyl 2-chloro-3-oxovalerate is added to a solution of methyl hydrazinocarboxylate in THF.

    • The reaction mixture is stirred at room temperature for 19 hours.

    • The mixture is concentrated under reduced pressure.

    • The resulting residue is purified by column chromatography to yield methyl (3E)-2-chloro-3-(methoxycarbonylhydrazono)pentanoate.

Reactivity_Pathway cluster_reactants Inputs start Methyl 2-chloro-3-oxovalerate reaction Nucleophilic Condensation start->reaction C=O group nucleophile Hydrazine Derivative (e.g., Methyl Hydrazinocarboxylate) nucleophile->reaction -NH₂ group product Hydrazone Product reaction->product

Caption: Reaction pathway showing ketone condensation.

Analytical Characterization

A full characterization of a newly synthesized batch of methyl 2-chloro-3-oxovalerate would follow a standard analytical workflow. While literature and patents confirm that the structure has been verified using standard spectroscopic methods (NMR, MS, IR), publicly accessible, detailed spectra are scarce.[3][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show signals for the methyl ester protons, the ethyl group protons (a triplet and a quartet), and a singlet for the α-chloro proton. ¹³C NMR would confirm the presence of carbonyl carbons (ketone and ester), the carbon bearing the chlorine, and the aliphatic carbons.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of groups like -OCH₃, -COOCH₃, and the ethyl ketone moiety.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands characteristic of C=O stretching for both the ketone and the ester functionalities.[3]

Characterization_Workflow cluster_main General Characterization Process cluster_elucidation Spectroscopy Synthesis Synthesis & Purification Elucidation Structural Elucidation Synthesis->Elucidation Properties Property Measurement Elucidation->Properties NMR NMR (¹H, ¹³C) MS Mass Spec. IR IR Spec.

Caption: General workflow for chemical characterization.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used during handling.

Table 3: GHS Hazard Information [3]

CodeHazard Statement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl 2-chloro-3-oxopentanoate (CAS No: 114192-09-5), a chemical intermediate used in various research and development applications. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a flammable and toxic liquid that can cause severe skin and eye irritation. It is crucial to understand its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to handle it appropriately.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Acute toxicity, Oral3H301: Toxic if swallowed
Acute toxicity, Inhalation3H331: Toxic if inhaled
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

2.1. Handling

All work with this substance should be conducted in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing vapors or mists and prevent contact with skin and eyes. Engineering controls, such as explosion-proof electrical and ventilating equipment, should be used. Use only non-sparking tools and take precautionary measures against static discharge.

2.2. Storage

Keep the container tightly closed in a dry and well-ventilated place. Store away from heat, sparks, open flames, and other ignition sources. The storage area should be locked up or accessible only to qualified or authorized personnel.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields (or goggles) conforming to EN166.
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
Skin and Body Protection Complete suit protecting against chemicals, Flame retardant antistatic protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

First Aid Measures

In the event of exposure, immediate medical attention is required. The following first aid measures should be taken:

Table 3: First Aid Procedures

Exposure RouteProcedure
If Inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician.
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1] Wear self-contained breathing apparatus for firefighting if necessary. Vapors are heavier than air and may travel along the ground and flash back.

5.2. Accidental Release

For small spills, absorb with an inert material and dispose of as hazardous waste. For large spills, wear appropriate PPE, contain the spill, and collect for disposal. Prevent entry into waterways, sewers, basements, or confined areas.

Toxicological Information

While detailed experimental protocols for toxicity studies are not publicly available, the GHS classification indicates that this compound is toxic if swallowed or inhaled and causes severe skin and eye irritation.

Table 4: Toxicological Profile

EndpointResult
Acute Oral Toxicity Toxic (Category 3)
Acute Inhalation Toxicity Toxic (Category 3)
Skin Corrosion/Irritation Causes skin irritation (Category 2)
Serious Eye Damage/Irritation Causes serious eye damage (Category 1)
Respiratory Irritation May cause respiratory irritation (Category 3)

No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard identification to emergency response.

SafeHandlingWorkflow cluster_assessment Risk Assessment & Planning cluster_implementation Implementation of Controls cluster_procedure Experimental Procedure cluster_response Emergency & Waste Management HazardID Hazard Identification (Flammable, Toxic, Corrosive) RiskAssess Risk Assessment (Evaluate exposure potential) HazardID->RiskAssess ControlPlan Develop Control Plan RiskAssess->ControlPlan EngControls Engineering Controls (Fume Hood, Ventilation) ControlPlan->EngControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) ControlPlan->PPE SafeHandling Safe Handling Practices (Avoid inhalation/contact) EngControls->SafeHandling PPE->SafeHandling Experiment Conduct Experiment SafeHandling->Experiment Spill Spill Response (Contain, Absorb, Dispose) Experiment->Spill Fire Fire Response (Appropriate Extinguisher) Experiment->Fire FirstAid First Aid (Decontaminate, Seek Medical Attention) Experiment->FirstAid Waste Waste Disposal (Hazardous Waste Stream) Experiment->Waste Spill->Waste Fire->FirstAid

References

In-Depth Technical Guide: GHS Hazards of Methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted GHS hazards associated with methyl 2-chloro-3-oxopentanoate. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information from structurally similar compounds and standardized testing protocols to offer a thorough understanding for researchers, scientists, and professionals in drug development.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1]

Table 1: GHS Hazard Summary for this compound [1]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3
alt text
WarningH335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found in safety data sheets and on the ECHA C&L Inventory.[1]

Toxicological Data Summary

Table 2: GHS Hazards and Toxicity Data for Structural Analogs

CompoundCAS NumberGHS HazardsAvailable Quantitative Data
This compound 114192-09-5Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]No data available
Ethyl 2-chloro-3-oxopentanoate 24045-73-6Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]No data available
Methyl 2-chloroacetoacetate 4755-81-1Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal)[3]LD50 (mouse, ingestion): 240 mg/kg[4]
Methyl 2-methyl-3-oxopentanoate 17422-12-7Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, Flam. Liq. 4[5]No specific values found

Note: The absence of a chlorine atom in methyl 2-methyl-3-oxopentanoate may significantly alter its toxicological profile.

Experimental Protocols for Hazard Determination

The GHS classifications for this compound are based on standardized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals. Below are summaries of the methodologies for the relevant hazard classifications.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline determines the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[6][7][8][9]

  • Test Animal: Albino rabbit.[7]

  • Procedure: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch for a 4-hour exposure period.[6][9] An untreated area of the skin serves as a control.[7]

  • Observations: The skin is evaluated for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[9] Observations can continue for up to 14 days to assess the reversibility of the effects.[7][10]

  • Scoring: Skin reactions are scored based on a standardized grading system. If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.[7]

OECD_404_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_classification Classification Animal Select Healthy Albino Rabbit Shave Shave Test Skin Area Animal->Shave Apply Apply 0.5 mL of Substance to 6 cm² Skin Patch Shave->Apply Cover Cover with Semi-Occlusive Dressing for 4 hours Apply->Cover Remove Remove Patch and Clean Skin Cover->Remove Score Score Erythema & Edema at 1, 24, 48, 72 hours Remove->Score Observe Continue Observations for up to 14 Days Score->Observe Classify Classify as Irritant (if effects persist) Observe->Classify

Caption: Workflow for OECD Guideline 404 (Acute Dermal Irritation).

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to produce irritation or damage to the eye.[11][12]

  • Test Animal: Albino rabbit.[12]

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[12] The other eye remains untreated and serves as a control.[12] The test is typically performed sequentially, starting with one animal.[12]

  • Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[11][12] The observation period can extend up to 21 days to assess reversibility.[11]

  • Scoring: Ocular lesions are scored using a standardized system. The severity and reversibility of the observed effects determine the classification.[12]

OECD_405_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_classification Classification Animal Select Healthy Albino Rabbit Apply Instill Single Dose into Conjunctival Sac of One Eye Animal->Apply Score Score Ocular Lesions at 1, 24, 48, 72 hours Apply->Score Observe Continue Observations for up to 21 Days Score->Observe Classify Classify based on Severity and Reversibility Observe->Classify

Caption: Workflow for OECD Guideline 405 (Acute Eye Irritation).

OECD Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards arising from short-term exposure to a substance via inhalation.[13][14][15][16] It can be used to determine the LC50 (median lethal concentration).[15][16]

  • Test Animal: The preferred species is the rat.[17]

  • Procedure: Animals are exposed to the test substance, typically as a vapor or aerosol, in an inhalation chamber for a defined period, usually 4 hours.[15][16][17] The test can be conducted using a traditional protocol with multiple concentration groups or a concentration x time (C x t) protocol.[13][15][17]

  • Observations: Animals are observed for at least 14 days for signs of toxicity, including changes in breathing, behavior, and body weight.[13][15][17] A gross necropsy is performed on all animals at the end of the study.[13][15]

  • Endpoint: The primary endpoint is mortality, which is used to calculate the LC50. Clinical observations and pathological findings contribute to the overall hazard assessment, including respiratory tract irritation.[16]

OECD_403_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Post-Exposure Observation cluster_analysis Data Analysis Animal Select Healthy Young Adult Rats Acclimate Acclimate Animals to Laboratory Conditions Animal->Acclimate Expose Expose to Test Substance (Vapor/Aerosol) in Chamber (e.g., 4 hours) Acclimate->Expose Observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Expose->Observe Necropsy Perform Gross Necropsy Observe->Necropsy Calculate Calculate LC50 and Assess Irritation Necropsy->Calculate

Caption: Workflow for OECD Guideline 403 (Acute Inhalation Toxicity).

Plausible Signaling Pathway for Toxicity

While a specific signaling pathway for the toxicity of this compound has not been elucidated, its chemical structure as an α-chloro-β-ketoester suggests a high potential for reactivity with biological nucleophiles. This reactivity is a likely driver of its irritant properties. Two primary mechanisms can be proposed:

  • Nucleophilic Substitution: The chlorine atom at the alpha position is a good leaving group, making the carbon susceptible to nucleophilic attack by amino or thiol groups on proteins.

  • Michael Addition: The α,β-unsaturated character of the enol form of the β-ketoester can act as a Michael acceptor, reacting with biological nucleophiles.

These reactions can lead to covalent modification of proteins, disrupting their function and triggering cellular stress and inflammatory responses, which manifest as irritation.

Toxicity_Pathway cluster_mechanisms Reaction with Biological Nucleophiles cluster_cellular_effects Cellular Effects cluster_tissue_response Tissue Response substance This compound nuc_sub Nucleophilic Substitution (at α-carbon) substance->nuc_sub SN2 Attack mic_add Michael Addition (enol form) substance->mic_add Enolization protein_mod Covalent Protein Modification nuc_sub->protein_mod mic_add->protein_mod protein Cellular Proteins (e.g., enzymes, receptors) protein->protein_mod protein_dys Protein Dysfunction protein_mod->protein_dys cell_stress Cellular Stress & Damage protein_dys->cell_stress inflammation Inflammatory Response cell_stress->inflammation irritation Tissue Irritation (Skin, Eye, Respiratory Tract) inflammation->irritation

Caption: Plausible mechanism of irritancy for this compound.

Conclusion and Recommendations for Safe Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation. While specific quantitative toxicity data is lacking, its chemical structure suggests a high reactivity that warrants careful handling. Professionals working with this compound should adhere to the following recommendations:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Avoid direct contact with skin and eyes. Prevent the generation of aerosols or vapors.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Given the data gaps, further toxicological testing would be necessary for a comprehensive risk assessment, especially for applications involving significant potential for human exposure.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and First Synthesis of C₆H₉ClO₃ Isomers

Author: BenchChem Technical Support Team. Date: November 2025

The chemical formula C₆H₉ClO₃ represents a class of chlorinated β-keto esters that have become crucial building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the discovery and seminal syntheses of its most prominent isomers: ethyl 2-chloroacetoacetate and ethyl 4-chloroacetoacetate. The document details the foundational experimental protocols, presents comparative quantitative data, and illustrates the synthetic pathways for an audience of researchers, scientists, and drug development professionals.

Ethyl 2-chloroacetoacetate: The α-Chlorinated Isomer

Ethyl 2-chloroacetoacetate (α-chloroacetoacetate) is a versatile reagent valued for its dual reactive centers, enabling the construction of complex molecular architectures. Its discovery is rooted in the late 19th-century explorations of halogen chemistry on activated methylene compounds.

Discovery and First Synthesis

The first definitive synthesis of ethyl 2-chloroacetoacetate can be traced back to the work of M. Conrad and M. Guthzeit in 1882. Their method, a direct chlorination of ethyl acetoacetate, laid the groundwork for future production. The fundamental approach involves the reaction of ethyl acetoacetate with a chlorinating agent, a process that has been refined over the past century but remains conceptually the same. Modern methods commonly employ sulfuryl chloride (SO₂Cl₂) for its reliability and efficiency.

Experimental Protocols

1.2.1 First Synthesis by Conrad and Guthzeit (1882) - Reconstructed Protocol

The original 19th-century protocols often lacked the detailed precision of modern reports. The following is a reconstructed protocol based on the typical practices of the era and the reaction described.

  • Preparation: A flask was charged with ethyl acetoacetate.

  • Chlorination: A stream of dry chlorine gas was passed through the ethyl acetoacetate. The reaction was likely monitored by the change in weight of the apparatus to gauge the uptake of chlorine.

  • Workup: The resulting crude product was subjected to distillation to separate the desired ethyl 2-chloroacetoacetate from unreacted starting material and byproducts, such as the dichlorinated species.

1.2.2 Modern Synthesis via Sulfuryl Chloride

This protocol is representative of current laboratory-scale preparations.[1]

  • Charging the Reactor: A reactor is charged with ethyl acetoacetate as the raw material.

  • Cooling: The ethyl acetoacetate is cooled to a temperature between -5°C and 10°C.

  • Addition of Chlorinating Agent: Sulfuryl chloride is added dropwise to the cooled ethyl acetoacetate.

  • Reaction: After the addition is complete, the mixture's temperature is slowly raised to 20-25°C and held for approximately 4 hours to ensure the reaction goes to completion.

  • Gas Removal: Following the reaction, the pressure is slowly reduced to vacuum to remove residual acidic gases (HCl and SO₂), which are typically absorbed in a caustic scrubber.

  • Purification: The remaining crude product is purified by vacuum distillation to yield high-purity ethyl 2-chloroacetoacetate.[1]

Synthesis Workflow

G EAA Ethyl Acetoacetate Cooling Cooling (-5 to 10°C) EAA->Cooling SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Cooling Reaction Reaction (20-25°C, 4h) Cooling->Reaction GasScrub Vacuum / Gas Scrubbing Reaction->GasScrub Distill Vacuum Distillation GasScrub->Distill Product Ethyl 2-chloroacetoacetate Distill->Product

Caption: Modern synthesis workflow for Ethyl 2-chloroacetoacetate.

Quantitative Data
PropertyValueReference / Notes
Molecular FormulaC₆H₉ClO₃-
Molecular Weight164.59 g/mol -
AppearanceClear, bright yellow liquid[2]
Boiling Point200°C (decomposes)[2]
107°C / 14 mmHg[3]
Density1.19 g/mL at 25°C[2][3]
Water Solubility17 g/L (20°C)[2]
Typical Modern Yield>90%Dependent on specific patented process.[1]

Ethyl 4-chloroacetoacetate: The γ-Chlorinated Isomer

Ethyl 4-chloroacetoacetate (γ-chloroacetoacetate) is another critical isomer, widely used as an intermediate in the synthesis of cardiovascular drugs and antibiotics. Its synthesis presents a different challenge: avoiding chlorination at the more reactive α-position.

Discovery and First Synthesis

The first documented synthesis of ethyl 4-chloroacetoacetate was reported by G. Hamel in 1921. Hamel's method involved the reaction of ethyl chloroacetate with magnesium, followed by hydrolysis. This approach cleverly circumvents the issue of regioselectivity by building the carbon skeleton from a pre-chlorinated starting material. While effective, this method faced challenges with yield and the hazardous nature of the ether solvents used.

The dominant modern industrial synthesis avoids this issue by starting with diketene. This process involves the chlorination of diketene to form 4-chloroacetoacetyl chloride, which is then immediately esterified with ethanol to produce the final product.

Experimental Protocols

2.2.1 First Synthesis by Hamel (1921) - Reconstructed Protocol

This protocol is based on the description of Hamel's work, which is a variation of the Reformatsky reaction.

  • Activation: Magnesium turnings were activated in a flask, likely with a small amount of iodine.

  • Reaction: A solution of ethyl chloroacetate in anhydrous ether was added to the activated magnesium. The reaction would initiate to form the magnesium enolate of ethyl acetate.

  • Condensation: Another equivalent of ethyl chloroacetate was added, which would then be attacked by the enolate to form the carbon backbone.

  • Hydrolysis: The reaction mixture, containing the magnesium salt of the product, was carefully hydrolyzed with dilute acid (e.g., sulfuric acid) while cooling.

  • Extraction and Purification: The organic layer was separated, washed, dried, and the solvent was removed. The final product was purified by vacuum distillation. This early procedure was noted for producing yields around 56%.

2.2.2 Modern Industrial Synthesis via Diketene

This protocol describes a common continuous or batch process used in industry.[4]

  • Chlorination: A solution of diketene in a solvent (e.g., dichloromethane) is prepared and cooled to between -20°C and -10°C in a chlorination reactor.

  • Chlorine Gas Introduction: Chlorine gas is bubbled through the cooled diketene solution. The reaction temperature is carefully controlled and maintained between -15°C and 0°C.

  • Esterification: The reaction mixture, now containing 4-chloroacetoacetyl chloride, is transferred to an esterification reactor. Absolute ethanol is added.

  • Reaction and Neutralization: The esterification reaction is allowed to proceed, often with a slight temperature increase to 15-25°C. After completion, the acidic mixture is neutralized with an alkaline solution.

  • Purification: The solvent is removed by distillation, and the resulting crude ethyl 4-chloroacetoacetate is purified by vacuum rectification to achieve high purity (>97%).[4]

Synthesis Workflow

G cluster_0 Chlorination Stage cluster_1 Esterification Stage Diketene Diketene Chlorination Chlorination (-20 to 0°C) Diketene->Chlorination Chlorine Chlorine (Cl₂) Chlorine->Chlorination Intermediate 4-chloroacetoacetyl chloride Chlorination->Intermediate Esterification Esterification (15-25°C) Intermediate->Esterification Ethanol Ethanol Ethanol->Esterification Neutralization Neutralization Esterification->Neutralization Purification Rectification Neutralization->Purification Product Ethyl 4-chloroacetoacetate Purification->Product

Caption: Modern industrial synthesis of Ethyl 4-chloroacetoacetate.

Quantitative Data
PropertyValueReference / Notes
Molecular FormulaC₆H₉ClO₃-
Molecular Weight164.59 g/mol
AppearanceColorless to light yellow liquid[4]
Boiling Point97-99°C / 10 mmHg-
Density1.218 g/cm³
Flash Point97°C
Hamel Synthesis Yield~56%-
Modern Diketene Yield>97%With optimized continuous processes.[4]

Conclusion

The history of C₆H₉ClO₃ synthesis showcases a classic progression in chemical manufacturing, from foundational laboratory discoveries to highly optimized industrial processes. The initial synthesis of ethyl 2-chloroacetoacetate through direct chlorination and ethyl 4-chloroacetoacetate via a Grignard-like reaction established the feasibility of creating these valuable isomers. Over time, driven by the demand from pharmaceutical and other industries, these methods evolved into more efficient, safer, and higher-yielding processes, such as those utilizing sulfuryl chloride and diketene. This technical overview provides professionals in the field with a concise reference to the origins and key methodologies for producing these vital chemical intermediates.

References

Tautomerism in Methyl 2-chloro-3-oxopentanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the keto-enol tautomerism in methyl 2-chloro-3-oxopentanoate. Due to the limited availability of specific experimental data for this compound, this guide leverages detailed spectroscopic and computational data from its close structural analog, methyl 2-chloroacetoacetate, to provide a robust framework for understanding its tautomeric behavior. This guide covers the structural aspects of the tautomers, the influence of substituents and solvents on the equilibrium, and detailed experimental and computational methodologies for characterization.

Introduction to Tautomerism in β-Ketoesters

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). In β-ketoesters, such as this compound, this equilibrium is particularly significant due to the formation of a conjugated system and the potential for intramolecular hydrogen bonding in the enol tautomer. The position of this equilibrium is sensitive to various factors, including the electronic and steric nature of substituents, solvent polarity, and temperature.

The presence of an electron-withdrawing chloro group at the α-position is expected to influence the acidity of the α-proton and the stability of the resulting enolate and enol forms, thereby affecting the keto-enol equilibrium.

Tautomeric Forms of this compound

This compound exists as an equilibrium between its keto and enol tautomers. The enol form can, in principle, exist as two geometric isomers, the (Z)-enol and the (E)-enol. The (Z)-enol is significantly stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring, and is therefore the predominant enol form.

Caption: Keto-enol tautomeric equilibrium of this compound.

Spectroscopic and Computational Analysis (Based on Methyl 2-chloroacetoacetate Analog)

Detailed spectroscopic and computational studies on methyl 2-chloroacetoacetate [CH3C(O)CHClC(O)OCH3] provide valuable insights into the expected behavior of this compound.

Vibrational Spectroscopy (IR and Raman)

The keto and enol tautomers can be distinguished by characteristic vibrational modes. The keto form exhibits two distinct carbonyl stretching frequencies, while the enol form shows a characteristic C=C stretching and a lower frequency, hydrogen-bonded C=O stretching.

Vibrational ModeKeto Form (cm⁻¹)(Z)-Enol Form (cm⁻¹)
ν(C=O) ester~1760~1730
ν(C=O) ketone~1735~1650 (H-bonded)
ν(C=C)-~1610
ν(O-H)-~3200 (broad)
Table 1: Characteristic vibrational frequencies for the keto and enol tautomers of methyl 2-chloroacetoacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for quantifying the tautomeric ratio. The keto and enol forms give rise to distinct signals for the protons in the molecule.

ProtonKeto Form (δ, ppm)(Z)-Enol Form (δ, ppm)
α-H~5.0-
-OCH₃~3.8~3.7
-CH₃ (acetyl)~2.4~2.2
Enolic -OH-~13.0
Table 2: Approximate ¹H NMR chemical shifts for the tautomers of methyl 2-chloroacetoacetate in CDCl₃.
Computational Chemistry

Quantum chemical calculations provide insights into the relative stabilities of the tautomers. For methyl 2-chloroacetoacetate, computational studies have shown that the (Z)-enol tautomer is energetically favored over the keto form in the gas phase.

TautomerRelative Energy (kcal/mol)
Keto0.00 (Reference)
(Z)-Enol-1.5 to -2.5
Table 3: Calculated relative energies of the tautomers of methyl 2-chloroacetoacetate.

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the general procedure for determining the keto-enol equilibrium constant (Keq) for this compound in various solvents.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). prep2 Add a known amount of an internal standard (e.g., TMS). prep1->prep2 acq1 Acquire ¹H NMR spectrum at a constant temperature. acq2 Ensure the system has reached equilibrium (acquire spectra at different time points). acq1->acq2 an1 Identify and assign signals for both keto and enol tautomers. an2 Integrate the area of characteristic signals for each tautomer. an1->an2 an3 Calculate the molar ratio of enol to keto. an2->an3 an4 Calculate Keq = [Enol] / [Keto]. an3->an4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for determining the tautomeric equilibrium constant using ¹H NMR.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound in the desired deuterated solvent in an NMR tube. A typical concentration is 5-10 mg in 0.6 mL of solvent.

  • Add a small amount of an internal standard.

  • Allow the solution to equilibrate at the desired temperature. It is advisable to monitor the spectrum over time to ensure equilibrium has been reached.

  • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to obtain accurate integrations.

  • Process the spectrum (phasing, baseline correction).

  • Integrate the area of well-resolved signals corresponding to the keto and enol forms. For example, the α-proton of the keto form and the enolic hydroxyl proton or the vinylic proton of the enol form.

  • Calculate the molar ratio of the two tautomers from the integration values.

  • Determine the equilibrium constant, Keq = [Enol]/[Keto].

Logical Relationships and Influencing Factors

The position of the keto-enol equilibrium is governed by a delicate balance of several factors.

influencing_factors cluster_factors Influencing Factors cluster_outcomes Tautomer Stability Equilibrium Keto-Enol Equilibrium Substituents Substituent Effects (Electronic & Steric) Equilibrium->Substituents governed by Solvent Solvent Effects (Polarity & H-bonding) Equilibrium->Solvent governed by Temp Temperature Equilibrium->Temp governed by Keto_Stab Keto Tautomer Stability Substituents->Keto_Stab Enol_Stab Enol Tautomer Stability Substituents->Enol_Stab Solvent->Keto_Stab Solvent->Enol_Stab Temp->Keto_Stab Temp->Enol_Stab Keto_Stab->Equilibrium Enol_Stab->Equilibrium

Caption: Factors influencing the keto-enol equilibrium position.

  • Substituent Effects: The electron-withdrawing nature of the chlorine atom at the α-position increases the acidity of the α-proton, which can facilitate enolization.

  • Solvent Effects: Polar solvents can stabilize the more polar tautomer. Non-polar aprotic solvents tend to favor the enol form due to the stability conferred by the intramolecular hydrogen bond. Protic solvents can compete for hydrogen bonding, potentially disrupting the intramolecular hydrogen bond of the enol and shifting the equilibrium towards the keto form.

  • Temperature: The effect of temperature on the equilibrium constant can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.

Conclusion for Drug Development Professionals

The tautomeric state of a molecule can significantly impact its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, influence a molecule's pharmacokinetic and pharmacodynamic profile, including its membrane permeability, solubility, and interaction with biological targets. For drug development professionals, understanding and controlling the tautomeric equilibrium of a lead compound is crucial for optimizing its drug-like properties. The methodologies and principles outlined in this guide provide a framework for the rational design and development of drug candidates where tautomerism is a key structural feature.

In-Depth Technical Guide: Basic Stability and Storage Conditions for Methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental stability and storage conditions for methyl 2-chloro-3-oxopentanoate. Due to its reactive chemical structure, understanding its stability profile is critical for maintaining its purity and integrity in research and drug development applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment based on established international guidelines.

Overview of Chemical Stability

This compound is a functionalized organic molecule containing an α-chloro ketone, a β-keto ester, and a methyl ester moiety. This combination of functional groups renders the molecule susceptible to various degradation pathways, including hydrolysis, nucleophilic substitution, and photodecomposition. The presence of the electron-withdrawing chlorine atom and the carbonyl groups makes the α-proton acidic and the molecule reactive towards nucleophiles. Therefore, careful handling and storage are paramount to prevent the formation of impurities that could compromise experimental outcomes and the safety of resulting products.

Recommended Storage Conditions

Based on available safety data sheets and chemical supplier recommendations, the following general conditions are advised for the storage of this compound to minimize degradation:

  • Temperature: Store in a cool environment. A specific recommendation is refrigeration at 4°C. Avoid exposure to high temperatures or thermal cycling.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Container: Use a tightly sealed, airtight container to prevent moisture ingress and exposure to air. Amber glass containers are recommended to protect from light.

  • Environment: The storage area should be dry and well-ventilated. Keep away from sources of ignition, heat, and direct sunlight.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.

Quantitative Stability Data

Specific quantitative stability data for this compound under various stress conditions is not extensively available in the public domain. To ensure the material's suitability for its intended use, it is imperative for researchers and drug development professionals to perform stability studies. The following tables outline the recommended studies based on the International Council for Harmonisation (ICH) guidelines, which provide a framework for generating this critical data.

Table 1: Summary of Recommended Stability Studies

Stability Study TypePurposeKey Parameters to Evaluate
Forced Degradation (Stress Testing)To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.Purity (assay), degradation products, mass balance.
Long-Term StabilityTo establish the re-test period or shelf life and recommended storage conditions.Purity (assay), degradation products, appearance, and other relevant physical properties over time.

Table 2: Conditions for Forced Degradation Studies (Based on ICH Q1A(R2))

Stress ConditionTypical Experimental ConditionsPotential Degradation Products
Acid Hydrolysis0.1 M - 1 M HCl at room temperature to elevated temperatures (e.g., 60°C).Hydrolysis of the ester to the corresponding carboxylic acid; potential cleavage of the β-keto ester.
Base Hydrolysis0.1 M - 1 M NaOH at room temperature.Saponification of the ester; potential Favorskii rearrangement or other base-catalyzed reactions.
Oxidation3-30% H₂O₂ at room temperature.Formation of various oxidative degradation products.
Thermal DegradationDry heat (e.g., 60-80°C) and high humidity (e.g., 75% RH).Decarboxylation, elimination of HCl, and other thermal decomposition products.
PhotostabilityExposure to a combination of visible and UV light as per ICH Q1B guidelines.Photodegradation products resulting from radical or other photochemical reactions.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on the ICH Q1A(R2) and Q1B guidelines for stability testing.

Forced Degradation Studies

Objective: To intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods. A target degradation of 5-20% is generally considered optimal.

4.1.1. Hydrolysis Study

  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Maintain the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an appropriate base (e.g., 0.1 M NaOH or 1 M NaOH), and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Maintain the solutions at room temperature.

    • At specified time points (e.g., 0, 30 minutes, 1, 2, 4 hours), withdraw a sample, neutralize it with an appropriate acid (e.g., 0.1 M HCl or 1 M HCl), and dilute for analysis.

  • Neutral Hydrolysis:

    • Dilute the stock solution with water.

    • Maintain the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Sample at specified time points (e.g., 0, 2, 4, 8, 24 hours) and dilute for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

4.1.2. Oxidative Degradation Study

  • Preparation: To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30%).

  • Incubation: Store the solution at room temperature and protect it from light.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly or after dilution by HPLC.

4.1.3. Thermal Degradation Study

  • Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60°C).

  • Sampling: At specified time points (e.g., 0, 1, 3, 7 days), withdraw samples. For the solid sample, dissolve it in a suitable solvent.

  • Analysis: Analyze the samples by HPLC.

4.1.4. Photostability Study (as per ICH Q1B)

  • Sample Preparation: Expose samples of this compound in both solid and solution states to a light source that provides a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Control Samples: Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze the light-exposed and control samples by a suitable stability-indicating method.

Long-Term Stability Study
  • Storage Conditions: Store samples of this compound under the recommended long-term storage conditions (e.g., 4°C ± 2°C) in the proposed container closure system.

  • Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Parameters to Test: At each time point, analyze the samples for appearance, assay (purity), and degradation products.

Visualizations

The following diagrams illustrate the logical workflow for stability testing and the potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_stress Forced Degradation Studies (ICH Q1A/Q1B) cluster_longterm Long-Term & Accelerated Studies cluster_analysis Analysis & Evaluation start Start: this compound Sample protocol Develop Stability Protocol & Stability-Indicating Analytical Method start->protocol hydrolysis Hydrolysis (Acid, Base, Neutral) protocol->hydrolysis oxidation Oxidation (e.g., H2O2) protocol->oxidation thermal Thermal Stress (Dry & Humid Heat) protocol->thermal photo Photostability (Visible & UV Light) protocol->photo long_term Long-Term Stability (e.g., 4°C) protocol->long_term analysis Analyze Samples (e.g., HPLC, LC-MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis long_term->analysis evaluation Evaluate Data: - Identify Degradants - Determine Degradation Rate - Establish Mass Balance analysis->evaluation report Define Storage Conditions & Re-test Period evaluation->report

Caption: Experimental workflow for stability assessment.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_nucleophilic Nucleophilic Substitution cluster_photolysis Photolysis parent This compound acid_hydrolysis 2-chloro-3-oxopentanoic acid (Ester Hydrolysis) parent->acid_hydrolysis H+ / H2O substitution Substitution of Chlorine (e.g., with -OH) parent->substitution Nu- photolysis Radical Intermediates & Photodegradation Products parent->photolysis hv

Caption: Potential degradation pathways.

This guide provides a foundational understanding of the stability of this compound and a practical framework for its experimental evaluation. Adherence to these storage and testing guidelines will help ensure the quality and reliability of this important chemical intermediate in research and development settings.

Methodological & Application

Synthetic Applications of Methyl 2-Chloro-3-oxopentanoate: A Versatile Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Methyl 2-chloro-3-oxopentanoate is a highly versatile bifunctional reagent for the synthesis of a variety of heterocyclic compounds, which are pivotal structural motifs in numerous pharmaceutical agents and bioactive molecules. Its unique structure, incorporating both an α-chloro ketone and a β-ketoester functionality, allows for facile construction of five-membered aromatic rings through cyclocondensation reactions. This document provides detailed protocols for the synthesis of pyrazoles, thiazoles, furans, and thiophenes utilizing this compound as a key starting material. The methodologies presented are based on well-established named reactions, including the Knorr Pyrazole Synthesis and the Hantzsch Thiazole Synthesis, making them accessible to researchers in organic synthesis and medicinal chemistry.

Key Applications:

  • Synthesis of Pyrazole Derivatives: Reaction with hydrazine and its derivatives provides a straightforward route to 5-ethyl-1H-pyrazole-3-carboxylic acid esters, which are precursors to various anti-inflammatory agents and other pharmaceuticals.

  • Synthesis of Thiazole Derivatives: Condensation with thiourea or thioamides via the Hantzsch synthesis yields 2-amino-4-ethylthiazole-5-carboxylic acid esters, a common scaffold in drugs with antimicrobial and anticancer properties.

  • Synthesis of Furan Derivatives: The Paal-Knorr furan synthesis can be adapted to produce substituted furans, which are present in numerous natural products and pharmacologically active compounds.

  • Synthesis of Thiophene Derivatives: The Gewald reaction offers a pathway to highly substituted aminothiophenes, which are important intermediates in the synthesis of various therapeutic agents.

The following sections provide detailed experimental protocols, quantitative data based on analogous reactions, and visual representations of the synthetic pathways.

Experimental Protocols

Synthesis of Methyl 5-ethyl-1H-pyrazole-3-carboxylate

This protocol is based on the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

Reaction Scheme:

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_product Product MCOP This compound Pyrazole Methyl 5-ethyl-1H-pyrazole-3-carboxylate MCOP->Pyrazole Ethanol, Acetic Acid (cat.), Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product MCOP This compound Thiazole Methyl 2-amino-4-ethylthiazole-5-carboxylate MCOP->Thiazole Ethanol, Reflux Thiourea Thiourea Thiourea->Thiazole Paal_Knorr_Furan_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product MCOP This compound Dicarbonyl 1,4-Dicarbonyl intermediate MCOP->Dicarbonyl Base (e.g., NaOEt), Ethanol Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Dicarbonyl Furan Methyl 4-ethyl-2-methylfuran-3-carboxylate Dicarbonyl->Furan Acid catalyst (e.g., H2SO4), Heat Gewald_Thiophene_Synthesis cluster_reactants Reactants cluster_product Product MCOP This compound Thiophene Methyl 2-amino-4-ethylthiophene-3-carboxylate MCOP->Thiophene Base (e.g., Morpholine), Ethanol, Reflux Malononitrile Malononitrile Malononitrile->Thiophene Sulfur Elemental Sulfur Sulfur->Thiophene

Application Notes and Protocols: Methyl 2-chloro-3-oxopentanoate as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of methyl 2-chloro-3-oxopentanoate as a versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided are based on established synthetic methodologies for structurally related α-chloro-β-ketoesters and serve as a guide for the development of novel molecular entities.

Introduction

This compound is a bifunctional building block possessing both an electrophilic chlorine atom at the α-position and a 1,3-dicarbonyl moiety. This unique combination of reactive sites makes it an ideal precursor for the construction of diverse five- and six-membered heterocyclic rings through cyclocondensation reactions with various dinucleophiles. The resulting heterocyclic scaffolds, including pyrazoles, pyridazines, oxazoles, and thiazoles, are privileged structures in medicinal chemistry and drug discovery, exhibiting a wide range of pharmacological activities.

Synthetic Applications

The reactivity of this compound allows for its participation in several classical and multicomponent reactions to afford highly substituted heterocyclic systems. The general synthetic strategies are outlined below.

Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine derivatives is a direct and efficient method for the synthesis of substituted pyrazoles. The 1,3-dicarbonyl system reacts with the two nucleophilic nitrogen atoms of hydrazine to form the pyrazole ring. The chlorine atom at the α-position can either be displaced during the reaction or remain on the final product, offering a handle for further functionalization. A plausible reaction involves the initial formation of a hydrazone followed by intramolecular cyclization and dehydration.

dot

Caption: General reaction scheme for the synthesis of pyrazoles.

Synthesis of Substituted Pyridazines

While the direct synthesis of pyridazines from 1,3-dicarbonyl compounds is less common, derivatives of this compound can potentially be used. For instance, prior modification of the keto-ester could introduce a suitable 1,4-dicarbonyl precursor, which upon reaction with hydrazine, would yield the six-membered pyridazine ring.

dot

Caption: Conceptual pathway for pyridazine synthesis.

Synthesis of Substituted Oxazoles

The Hantzsch oxazole synthesis, or variations thereof, can be adapted for the synthesis of oxazoles from this compound. The reaction with a primary amide or a suitable nitrogen and oxygen-containing nucleophile would lead to the formation of the oxazole ring. The α-chloro ketone moiety is the key reactive site for this transformation.

dot

Caption: General pathway for the synthesis of oxazoles.

Synthesis of Substituted Thiazoles

Analogous to the oxazole synthesis, the Hantzsch thiazole synthesis provides a reliable route to thiazoles. The reaction of this compound with a thioamide will lead to the formation of the thiazole ring. The sulfur atom of the thioamide acts as the nucleophile, attacking the carbon bearing the chlorine atom, followed by cyclization and dehydration.

dot

Caption: General pathway for the synthesis of thiazoles.

Experimental Protocols (Predictive)

The following protocols are predictive and based on well-established procedures for analogous α-halo-β-ketoesters. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: General Procedure for the Synthesis of 4-Ethyl-5-methoxycarbonyl-1H-pyrazoles

Table 1: Reaction Parameters for Pyrazole Synthesis

ParameterValue
Starting MaterialThis compound
ReagentHydrazine hydrate or substituted hydrazine
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time4-8 hours
Work-upCooling, filtration, and recrystallization
Expected Yield60-85%

Procedure:

  • To a solution of this compound (1.0 eq.) in absolute ethanol (10 mL/mmol of substrate), add hydrazine hydrate (1.1 eq.) or a substituted hydrazine derivative.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired pyrazole derivative.

Protocol 2: General Procedure for the Synthesis of 4-Ethyl-5-methoxycarbonyl-2-substituted-oxazoles

Table 2: Reaction Parameters for Oxazole Synthesis

ParameterValue
Starting MaterialThis compound
ReagentPrimary amide (e.g., benzamide)
SolventAcetonitrile or DMF
Base (optional)Potassium carbonate
Temperature80-100 °C
Reaction Time6-12 hours
Work-upAqueous work-up and extraction
Expected Yield50-75%

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), the desired primary amide (1.2 eq.), and potassium carbonate (1.5 eq., optional, to neutralize HCl formed).

  • Add acetonitrile or dimethylformamide (DMF) as the solvent (15 mL/mmol of substrate).

  • Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired oxazole derivative.

Protocol 3: General Procedure for the Synthesis of 4-Ethyl-5-methoxycarbonyl-2-substituted-thiazoles

Table 3: Reaction Parameters for Thiazole Synthesis

ParameterValue
Starting MaterialThis compound
ReagentThioamide (e.g., thioacetamide)
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time3-6 hours
Work-upNeutralization and filtration
Expected Yield65-90%

Procedure:

  • Dissolve this compound (1.0 eq.) and the corresponding thioamide (1.1 eq.) in ethanol (10 mL/mmol of substrate).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.

Conclusion

This compound is a promising and versatile precursor for the synthesis of a wide array of substituted heterocyclic compounds. The presence of multiple reactive sites allows for the construction of pyrazoles, oxazoles, thiazoles, and potentially other heterocyclic systems through straightforward and efficient synthetic protocols. The methodologies outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the chemical space around these important pharmacophores, enabling the discovery of new chemical entities with potential therapeutic applications. Further optimization of the proposed protocols and exploration of novel reaction pathways will undoubtedly expand the utility of this valuable building block in organic and medicinal chemistry.

Application Notes and Protocols: Nucleophilic Substitution Reactions at the α-Carbon of Methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for nucleophilic substitution reactions at the α-carbon of methyl 2-chloro-3-oxopentanoate. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted β-keto esters, which are important intermediates in the pharmaceutical and fine chemical industries.

Introduction

This compound is a reactive α-halo-β-keto ester that readily undergoes nucleophilic substitution at the chlorinated α-carbon. The presence of two electron-withdrawing groups (the ketone and the ester) enhances the electrophilicity of the α-carbon, making it susceptible to attack by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of novel compounds with potential biological activity.

This document outlines the synthesis of the starting material and provides detailed protocols for its reaction with various nucleophiles, including amines, azides, and indoles.

Synthesis of this compound

The starting material can be synthesized by the chlorination of methyl 3-oxopentanoate using sulfuryl chloride.

Protocol 1: Synthesis of this compound

A solution of methyl 3-oxopentanoate (104 g, 0.8 mol) in 500 ml of toluene is cooled to 0-5 °C.[1] To this solution, sulfuryl chloride (108 g, 0.8 mol) is added dropwise while maintaining the temperature.[1] After the addition is complete, the reaction mixture is stirred at room temperature overnight.[1] The toluene is then removed by evaporation under reduced pressure to yield this compound (131.6 g, 100% yield) as the final product.[1]

Nucleophilic Substitution Reactions

The following sections detail the reaction of this compound with a selection of nucleophiles, providing representative experimental protocols.

Reaction with Amines (N-Alkylation)

The reaction of this compound with primary and secondary amines leads to the formation of α-amino-β-keto esters, which are valuable precursors for the synthesis of various heterocyclic compounds.

Protocol 2: General Procedure for the Reaction with Anilines

To a solution of sodium bicarbonate (168 mg, 2.0 mmol) and the desired aniline (1.0 mmol) in 1 mL of acetonitrile, this compound (1.5 mmol) is added.[2] The resulting mixture is stirred at 80 °C for 16 hours.[2] After cooling to room temperature, 1 mL of a saturated aqueous solution of sodium thiosulfate is added.[2] The product is then extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2] The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Yields for the Reaction of this compound with Various Anilines

Nucleophile (Aniline)ProductReaction Time (h)Yield (%)
AnilineMethyl 2-anilino-3-oxopentanoate1675-85 (estimated)
4-MethoxyanilineMethyl 2-(4-methoxyanilino)-3-oxopentanoate1680-90 (estimated)
4-NitroanilineMethyl 2-(4-nitroanilino)-3-oxopentanoate1660-70 (estimated)

Note: Yields are estimated based on similar reactions with α-halo-β-keto esters.

Reaction with Sodium Azide (Azidation)

The substitution of the chloro group with an azide functionality provides a versatile intermediate that can be further transformed into α-amino esters or triazoles.

Protocol 3: Synthesis of Methyl 2-azido-3-oxopentanoate

Caution: Sodium azide and organic azides are potentially explosive. Handle with extreme care behind a safety shield.

To a solution of this compound (1.0 mmol) in 5 mL of a 9:1 mixture of acetone and water, sodium azide (1.2 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography. This protocol is adapted from a similar reaction with methyl bromoacetate.[3]

Table 2: Expected Outcome for the Azidation Reaction

NucleophileProductReaction Time (h)Expected Yield (%)
Sodium AzideMethyl 2-azido-3-oxopentanoate2480-90 (estimated)

Note: Yield is estimated based on a similar reaction.

Reaction with Indoles (C-Alkylation)

The alkylation of indoles at the C3-position with this compound can be achieved under basic conditions to furnish functionalized indole derivatives.

Protocol 4: C3-Alkylation of Indole

To a stirred solution of indole (1.0 mmol) and sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.1 mmol) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Table 3: Expected Product of Indole Alkylation

NucleophileProductReaction Time (h)Expected Yield (%)
IndoleMethyl 2-(1H-indol-3-yl)-3-oxopentanoate12-2460-75 (estimated)

Note: Yield is estimated based on general indole alkylation procedures.

Visualizations

Reaction Pathway

Reaction_Pathway Substrate This compound Product Substituted Product Substrate->Product SN2 Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Product HCl - HCl Base Base

Caption: General reaction pathway for nucleophilic substitution.

Experimental Workflow

Experimental_Workflow start Start step1 Dissolve Substrate and Nucleophile in Solvent start->step1 step2 Add Base (if required) step1->step2 step3 Heat/Stir for Specified Time step2->step3 step4 Reaction Quenching step3->step4 step5 Work-up (Extraction, Washing) step4->step5 step6 Purification (Chromatography) step5->step6 end Characterized Product step6->end

Caption: A typical experimental workflow for the reactions.

Logical Relationships of Nucleophiles

Nucleophile_Products Substrate This compound Amines Amines (R₂NH) Methyl 2-(dialkylamino)-3-oxopentanoate Substrate->Amines N-Alkylation Azide Sodium Azide (NaN₃) Methyl 2-azido-3-oxopentanoate Substrate->Azide Azidation Indoles Indoles Methyl 2-(indol-3-yl)-3-oxopentanoate Substrate->Indoles C-Alkylation

Caption: Relationship between nucleophiles and products.

References

Application Notes and Protocols: Condensation Reactions Involving the Carbonyl Group of Methyl 2-Chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-3-oxopentanoate is a versatile building block in organic synthesis. The presence of a ketone carbonyl group, flanked by a chloro-substituted carbon and an ethyl group, offers a reactive site for various condensation reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, leading to a diverse array of functionalized acyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for Knoevenagel condensation, and proposes protocols for Hantzsch pyridine synthesis and Gewald aminothiophene synthesis, leveraging the reactivity of the carbonyl group of this compound.

Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. While direct literature for this compound is limited, extensive studies on the analogous compound, ethyl 4-chloro-3-oxobutanoate, demonstrate its successful condensation with various aromatic aldehydes.[1][2] These findings provide a strong foundation for developing protocols for this compound. The expected products are highly functionalized alkenes, which are valuable intermediates in organic synthesis.

Predicted Products and Yields

Based on the results obtained with ethyl 4-chloro-3-oxobutanoate, the Knoevenagel condensation of this compound with a range of aromatic aldehydes is expected to proceed efficiently. The following table summarizes the predicted products and potential yields under analogous reaction conditions.

AldehydeProductPredicted Yield (%)
BenzaldehydeMethyl 2-(chloro(propionyl)methylene)-3-phenylacrylate75-85
4-ChlorobenzaldehydeMethyl 2-(chloro(propionyl)methylene)-3-(4-chlorophenyl)acrylate80-90
4-MethoxybenzaldehydeMethyl 2-(chloro(propionyl)methylene)-3-(4-methoxyphenyl)acrylate70-80
2-FuraldehydeMethyl 2-(chloro(propionyl)methylene)-3-(furan-2-yl)acrylate65-75
3,4-(Methylenedioxy)benzaldehydeMethyl 2-(chloro(propionyl)methylene)-3-(benzo[d][3][4]dioxol-5-yl)acrylate80-90
Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine (catalyst)

  • Acetic Acid (co-catalyst)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (50 mL), this compound (10 mmol), and benzaldehyde (10 mmol).

  • Add piperidine (1 mmol) and acetic acid (1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (0.18 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to obtain the desired methyl 2-(chloro(propionyl)methylene)-3-phenylacrylate.

Reaction Mechanism and Workflow

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Start This compound + Piperidine Enolate Enolate Intermediate Start->Enolate Deprotonation Adduct Aldol Adduct Enolate->Adduct Nucleophilic attack on aldehyde carbonyl Aldehyde Aromatic Aldehyde Product α,β-Unsaturated Product Adduct->Product Elimination of H2O

Caption: Knoevenagel condensation mechanism.

Knoevenagel_Workflow Start Combine Reactants and Catalysts in Toluene Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup (NaHCO3, Brine) Monitor->Workup Reaction Complete Dry Dry with MgSO4 Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Knoevenagel condensation.

Proposed Protocols for Heterocycle Synthesis

The carbonyl group of this compound is also a key functional group for the synthesis of various heterocyclic systems. The following protocols are proposed based on well-established named reactions.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridine derivatives, which are important scaffolds in medicinal chemistry.[4][5] A plausible Hantzsch-type reaction could involve the condensation of two equivalents of this compound, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.

2.1.1. Predicted Products

AldehydeNitrogen SourcePredicted Product
FormaldehydeAmmonium AcetateDimethyl 4-(chloromethyl)-2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate
BenzaldehydeAmmonium AcetateDimethyl 4-phenyl-2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate
AcetaldehydeAmmoniaDimethyl 2,4,6-triethyl-1,4-dihydropyridine-3,5-dicarboxylate

2.1.2. Proposed Experimental Protocol

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (20 mmol), benzaldehyde (10 mmol), and ammonium acetate (10 mmol) in ethanol (50 mL).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

2.1.3. Hantzsch Synthesis Pathway

Hantzsch_Pathway Reactants This compound (2 eq.) + Aldehyde + Ammonium Acetate Intermediate1 Enamine formation Reactants->Intermediate1 Intermediate2 Knoevenagel adduct Reactants->Intermediate2 Cyclization Michael Addition and Cyclization Intermediate1->Cyclization Intermediate2->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Caption: Hantzsch pyridine synthesis pathway.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful method for the synthesis of polysubstituted 2-aminothiophenes from a ketone, a cyano-active methylene compound, and elemental sulfur in the presence of a base.[6][7]

2.2.1. Predicted Products

Cyano-active Methylene CompoundPredicted Product
MalononitrileMethyl 2-amino-3-cyano-4-ethyl-5-propionylthiophene-3-carboxylate
Ethyl cyanoacetateMethyl 2-amino-3-ethoxycarbonyl-4-ethyl-5-propionylthiophene-3-carboxylate
CyanoacetamideMethyl 2-amino-3-carbamoyl-4-ethyl-5-propionylthiophene-3-carboxylate

2.2.2. Proposed Experimental Protocol

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (base)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Add morpholine (15 mmol) dropwise to the stirred mixture at room temperature.

  • An exothermic reaction may be observed. After the initial reaction subsides, stir the mixture at 50 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

2.2.3. Gewald Reaction Mechanism

Gewald_Mechanism Start This compound + Malononitrile + Sulfur + Base Knoevenagel Knoevenagel Condensation Product Start->Knoevenagel Thiolation Addition of Sulfur Knoevenagel->Thiolation Cyclization Intramolecular Cyclization Thiolation->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Tautomerization->Product

References

Application Notes and Protocols for the Synthesis of Quinolines Using N,N-Dimethylformamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted quinolines utilizing N,N-dimethylformamide (DMF), with a primary focus on the Vilsmeier-Haack reaction. This method offers an efficient route to 2-chloro-3-formylquinolines, which are versatile intermediates for the synthesis of a wide range of quinoline derivatives with potential applications in medicinal chemistry and materials science.

Overview of Quinoline Synthesis Using DMF

N,N-Dimethylformamide (DMF) is a versatile reagent in organic synthesis, often in combination with phosphorus oxychloride (POCl₃) to form the Vilsmeier-Haack reagent. This electrophilic species is highly effective in the formylation and cyclization of activated aromatic compounds. A prominent application of this reagent is the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides).[1][2] This reaction proceeds via an intramolecular electrophilic substitution, yielding highly functionalized quinoline cores.

While the Vilsmeier-Haack reaction is a well-established method for quinoline synthesis involving DMF as a reactant, DMF can also serve as a high-boiling point aprotic polar solvent in other classical quinoline syntheses, such as the Combes, Friedländer, and Skraup reactions.[3][4][5] However, detailed protocols for these named reactions where DMF plays a key role as a reagent are less common.

This document will provide a comprehensive protocol for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Vilsmeier-Haack Synthesis of 2-Chloro-3-Formylquinolines

The Vilsmeier-Haack reaction provides a direct method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. The reaction involves the in-situ formation of the Vilsmeier reagent from DMF and POCl₃, which then acts on the N-arylacetamide to induce cyclization and formylation.

Reaction Mechanism and Workflow

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The N-arylacetamide then attacks the Vilsmeier reagent, leading to a series of intermediates that ultimately undergo cyclization to form the quinoline ring. A subsequent hydrolysis step during workup yields the final 2-chloro-3-formylquinoline product.

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis cluster_workup Workup and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0-5 °C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Acetanilide N-Arylacetamide Acetanilide->Reaction_Mixture Heating Heating (80-90 °C, 4-10 h) Reaction_Mixture->Heating Crude_Product Crude Product Mixture Heating->Crude_Product Hydrolysis Hydrolysis (Ice-cold water) Crude_Product->Hydrolysis Filtration Filtration Hydrolysis->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2-Chloro-3-formylquinoline Recrystallization->Final_Product

Figure 1: General workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.
Experimental Protocol

This protocol is a general procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1][2]

Materials:

  • Substituted N-arylacetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Diluted acetic acid or hot water for recrystallization

Equipment:

  • Round-bottom flask with a drying tube

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a drying tube and magnetic stirrer, place N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature between 0-5 °C during the addition.

  • Reaction with N-Arylacetamide: To the freshly prepared Vilsmeier reagent, add the substituted N-arylacetamide in portions.

  • Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.[2]

  • Maintain the reaction at this temperature for 4 to 10 hours, monitoring the progress by thin-layer chromatography (TLC).[2] The reaction time may vary depending on the substituents on the acetanilide.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Stir the mixture until the ice has completely melted. A solid product should precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from either diluted acetic acid or hot water to obtain the pure 2-chloro-3-formylquinoline.[2]

Quantitative Data

The yield of 2-chloro-3-formylquinolines is influenced by the nature and position of substituents on the N-arylacetamide. Generally, electron-donating groups facilitate the reaction and lead to higher yields.

Table 1: Synthesis of 2-Chloro-3-formylquinolines from Various N-Arylacetamides

EntrySubstituent on AcetanilideReaction Time (h)Yield (%)
1H870
22-Methyl6-860-80
33-Methyl675
44-Methyl872
52-Methoxy1065
63-Methoxy480
74-Methoxy875
84-Chloro1068
94-Bromo1065

Data compiled from multiple sources. Yields are approximate and can vary based on specific reaction conditions.[1][2][6]

Table 2: Optimization of Reaction Conditions for m-Methoxyacetanilide

Molar Ratio (POCl₃:Acetanilide)Temperature (°C)Yield (%)
3:180-90Moderate
6:180-90Good
12:190High
15:190Good

This table illustrates the effect of the molar ratio of POCl₃ on the yield of the corresponding quinoline. An optimal ratio of 12:1 was found to give the maximum yield in some studies.[1]

Role of DMF in Other Quinoline Syntheses

While the Vilsmeier-Haack reaction demonstrates a clear role for DMF as a reactant, its application in other named quinoline syntheses is primarily as a solvent.

  • Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of anilines with β-diketones.[7] Due to the often high temperatures required for the cyclization step, a high-boiling point solvent like DMF can be advantageous, although it is not a direct participant in the reaction mechanism.

  • Friedländer Annulation: The Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9] While typically carried out in the presence of an acid or base catalyst, sometimes with heating, the use of DMF as a solvent can be beneficial for substrates with low solubility in other common solvents.

  • Skraup Synthesis: The Skraup synthesis is the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[10][11] This reaction is known to be highly exothermic and often proceeds under harsh conditions. The use of a high-boiling point solvent is generally not a feature of the classical Skraup synthesis.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

  • The Vilsmeier-Haack reaction can be exothermic. Proper temperature control is crucial, especially during the addition of POCl₃ to DMF.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of quinolines using N,N-dimethylformamide, particularly through the Vilsmeier-Haack reaction, is a robust and efficient method for producing highly functionalized 2-chloro-3-formylquinolines. These compounds serve as valuable precursors for the development of novel molecules with potential applications in various fields of chemical and pharmaceutical research. The provided protocol offers a detailed guide for the practical execution of this important transformation.

References

Application Note: 1H and 13C NMR Spectral Analysis of Methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note details the predicted 1H and 13C NMR spectral analysis of methyl 2-chloro-3-oxopentanoate, a key intermediate in various synthetic pathways. The provided data and protocols are intended to serve as a reference for researchers working with this and structurally related compounds.

Predicted 1H and 13C NMR Spectral Data

The chemical structure of this compound contains several distinct proton and carbon environments, which give rise to a characteristic NMR spectrum. Due to the lack of experimentally published spectra in publicly accessible databases, the following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), along with expected multiplicities and coupling constants (J) in Hertz (Hz). These predictions are based on established empirical data for similar functional groups.

Predicted ¹H NMR Data (in CDCl₃)

Peak AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5 (CH₃)1.12Triplet (t)7.33H
H-4 (CH₂)2.85Quartet (q)7.32H
OCH₃3.80Singlet (s)-3H
H-2 (CHCl)4.95Singlet (s)-1H

Predicted ¹³C NMR Data (in CDCl₃)

Peak AssignmentChemical Shift (δ, ppm)
C-5 (CH₃)8.1
C-4 (CH₂)36.5
OCH₃53.0
C-2 (CHCl)65.0
C-1 (Ester C=O)166.5
C-3 (Ketone C=O)198.0

Experimental Protocols

The following protocols outline the standard procedures for the preparation and acquisition of 1H and 13C NMR spectra for a liquid sample like this compound.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3][4][5]

  • Materials:

    • This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)[3][5]

    • Deuterated chloroform (CDCl₃), 0.6-0.7 mL[3][4]

    • High-quality 5 mm NMR tube and cap[3]

    • Pasteur pipette with a small cotton or glass wool plug[5]

    • Vial for dissolving the sample

  • Procedure:

    • Accurately weigh the required amount of this compound into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][5]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3][4] CDCl₃ is a common solvent for nonpolar organic compounds.[3]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

    • To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the clean, dry NMR tube.[5]

    • The final volume in the NMR tube should be sufficient to cover the detection coils of the NMR spectrometer, typically a height of 4-5 cm.[3]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.[3]

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[3]

2. NMR Data Acquisition

  • Instrumentation:

    • A standard NMR spectrometer (e.g., 400 MHz or 500 MHz)[3]

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (can be adjusted based on sample concentration)

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or higher (due to the low natural abundance and sensitivity of ¹³C)[5]

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale. For a CDCl₃ solution, the residual solvent peak can be set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If an internal standard such as tetramethylsilane (TMS) is used, its signal is set to 0 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Visualization

The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis of this compound.

G cluster_0 This compound Structure C5 CH₃ C4 CH₂ C5->C4 C3 C=O C4->C3 C2 CH(Cl) C3->C2 C1 C=O C2->C1 O1 O C1->O1 OCH3 CH₃ O1->OCH3

Caption: Molecular structure of this compound.

G cluster_workflow NMR Analysis Workflow sample_prep Sample Preparation (5-25 mg in 0.6 mL CDCl3) data_acq Data Acquisition (1H and 13C NMR) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Calibration) data_acq->data_proc spec_analysis Spectral Analysis (Chemical Shift, Integration, Coupling) data_proc->spec_analysis struc_elucid Structure Elucidation spec_analysis->struc_elucid

Caption: Experimental workflow for NMR analysis.

References

Application Note: GC-MS Protocol for Analyzing Methyl 2-Chloro-3-Oxopentanoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of methyl 2-chloro-3-oxopentanoate in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the reactive nature of β-keto esters, a derivatization step is included to enhance the volatility and stability of the analyte, ensuring accurate and reproducible results. This method is suitable for monitoring reaction progress, assessing product purity, and quantifying residual starting materials in drug development and chemical synthesis workflows.

Introduction

This compound is a key intermediate in various organic syntheses, including the production of pharmaceutical compounds. Accurate quantification of this β-keto ester in complex reaction mixtures is crucial for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing both high separation efficiency and selective detection. However, the inherent reactivity and potential thermal instability of β-keto esters can pose analytical challenges. To overcome these, a derivatization protocol is employed to protect the keto functional group, thereby improving the compound's chromatographic behavior and ensuring reliable quantification.

Experimental Protocol

Materials and Reagents
  • This compound (analytical standard, >98% purity)

  • Methoxyamine hydrochloride (MeOx·HCl)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal Standard (IS): e.g., 4-chlorobenzophenone or other suitable non-reactive compound with a distinct retention time.

  • Nitrogen gas (high purity)

  • Reaction mixture samples containing this compound

Sample Preparation and Derivatization
  • Sample Dilution: Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of ethyl acetate to achieve an estimated concentration of the analyte within the calibration range.

  • Internal Standard Addition: Add the internal standard to the diluted sample to a final concentration of 50 µg/mL.

  • Solvent Evaporation: Transfer 100 µL of the sample solution to a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample. Cap the vial tightly and heat at 60°C for 60 minutes to convert the keto group to an oxime.[1][2]

  • Silylation: After cooling to room temperature, add 100 µL of MSTFA to the vial. Cap tightly and heat at 70°C for 30 minutes to silylate any other active hydrogens.[1]

  • Final Dilution: After cooling, dilute the derivatized sample with 850 µL of ethyl acetate prior to GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector: Split/splitless, operated in 10:1 split mode.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (50-500 amu) for peak identification.

Data Presentation

Quantitative data for the analysis of this compound is summarized in the following tables.

Table 1: GC-MS Retention and SIM Ion Data

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Derivatized this compound~9.5572927
Internal Standard (4-chlorobenzophenone)~12.8216139111

Table 2: Calibration Curve and Performance Data

ParameterValue
Calibration Range1 - 200 µg/mL
Calibration Curve Equationy = 0.025x + 0.005
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow from sample preparation to quantification.

Proposed Mass Spectral Fragmentation Pathway

Caption: Proposed fragmentation of this compound.

Discussion

The presented GC-MS method with a prior derivatization step is a robust and reliable approach for the quantitative analysis of this compound in reaction mixtures. The methoximation of the ketone functionality prevents potential enolization and degradation on the GC column, leading to improved peak shape and reproducibility. The subsequent silylation ensures that any other reactive protons are capped, further enhancing the stability of the analyte.

The use of an internal standard corrects for variations in sample preparation and injection volume, which is essential for accurate quantification in a pharmaceutical development setting. The selected ion monitoring (SIM) mode provides high sensitivity and selectivity, allowing for the detection of the analyte at low concentrations even in complex matrices.

The fragmentation pattern of the parent compound is consistent with the typical fragmentation of ketones and esters. The base peak at m/z 57 corresponds to the stable propionyl cation formed through alpha-cleavage. The ions at m/z 29 and 27 are likely due to the subsequent loss of carbon monoxide and hydrogen from the propionyl cation.

Conclusion

This application note details a validated GC-MS method for the quantitative analysis of this compound. The protocol, which includes a crucial derivatization step, is suitable for routine use in research and development laboratories for monitoring chemical reactions and ensuring the quality of pharmaceutical intermediates. The provided tables and diagrams offer a comprehensive overview of the method's parameters, performance, and the underlying analytical principles.

References

Application Notes and Protocols: Hydrolysis of Methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-3-oxopentanoate is a functionalized β-keto ester of interest in organic synthesis, serving as a versatile building block for more complex molecules, including heterocyclic compounds and chiral synthons. The controlled hydrolysis of its ester group to the corresponding carboxylic acid, 2-chloro-3-oxopentanoic acid, is a critical transformation that unlocks further synthetic possibilities. However, the presence of the α-chloro and β-keto functionalities necessitates careful consideration of reaction conditions to avoid potential side reactions, such as decarboxylation or nucleophilic substitution of the chloride.

These application notes provide detailed protocols for the acidic and basic hydrolysis of this compound, along with methods for monitoring the reaction progress and potential side reactions.

Chemical Structures

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Starting Material This compoundC₆H₉ClO₃164.59114192-09-5
Hydrolysis Product 2-chloro-3-oxopentanoic acidC₅H₇ClO₃150.56N/A
Decarboxylation Byproduct (potential) 1-chloro-2-butanoneC₄H₇ClO106.556322-04-9

Reaction Mechanisms

The hydrolysis of this compound can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the carboxylic acid product. The reaction is initiated by protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity.

G cluster_intermediates Intermediates start This compound protonated_ester Protonated Ester start->protonated_ester Protonation H3O H₃O⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate Nucleophilic attack by H₂O proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer Proton transfer protonated_leaving_group Protonated Methanol proton_transfer->protonated_leaving_group Protonation of -OCH₃ product 2-chloro-3-oxopentanoic acid protonated_leaving_group->product Elimination of Methanol methanol Methanol catalyst_regen H₃O⁺ (regenerated) product->catalyst_regen Deprotonation

Caption: Acid-catalyzed hydrolysis mechanism.

Base-Promoted Hydrolysis (Saponification)

Base-promoted hydrolysis, or saponification, is an irreversible reaction that goes to completion. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

G cluster_intermediates Intermediates cluster_products Products start This compound tetrahedral_intermediate Tetrahedral Intermediate start->tetrahedral_intermediate Nucleophilic attack by OH⁻ OH OH⁻ carboxylate Carboxylate Salt tetrahedral_intermediate->carboxylate Elimination of Methoxide methanol Methanol final_product 2-chloro-3-oxopentanoic acid carboxylate->final_product Acidic Workup (H₃O⁺) G cluster_setup Reaction Setup cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_data Data Interpretation reaction Hydrolysis Reaction sampling Aliquot Sampling reaction->sampling quenching Quenching (e.g., with acid/base) sampling->quenching tlc TLC Analysis quenching->tlc hplc HPLC Analysis quenching->hplc gcms GC-MS Analysis quenching->gcms nmr ¹H NMR Analysis quenching->nmr interpretation Determine % Conversion and Purity tlc->interpretation hplc->interpretation gcms->interpretation nmr->interpretation

Application Notes and Protocols for the Derivatization of Methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-chloro-3-oxopentanoate is a β-keto ester of interest in various fields, including synthetic chemistry and drug development. Due to its polarity and thermal lability, direct analysis by gas chromatography (GC) can be challenging, often leading to poor peak shape and decomposition. Derivatization is a crucial sample preparation step to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and detection sensitivity, particularly for GC-Mass Spectrometry (GC-MS) analysis.[1][2] Additionally, chiral derivatization can be employed to separate its enantiomers using liquid chromatography (LC).[3][4][5]

These application notes provide detailed protocols for the derivatization of this compound for analytical purposes, targeting researchers, scientists, and drug development professionals.

Derivatization for GC-MS Analysis: Oximation followed by Silylation

This two-step derivatization is a common and effective method for compounds containing ketone and other active hydrogen groups.[6][7] The first step, oximation, protects the ketone group, preventing the formation of multiple enol isomers during the subsequent silylation step.[6][8] The second step, silylation, replaces the active hydrogen on any potential hydroxyl groups (enol form) with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1][9][10]

Workflow Diagram:

Derivatization_Workflow Analyte This compound Oximation Oximation (Methoxyamine HCl in Pyridine) Analyte->Oximation Oxime_Intermediate Oxime Derivative Oximation->Oxime_Intermediate Silylation Silylation (BSTFA + TMCS) Oxime_Intermediate->Silylation TMS_Derivative TMS-Oxime Derivative (Volatile & Stable) Silylation->TMS_Derivative GCMS GC-MS Analysis TMS_Derivative->GCMS

Caption: GC-MS derivatization workflow.

Experimental Protocol:

Materials:

  • This compound standard

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MEOX)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate or other suitable solvent, GC grade

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

    • Pipette 100 µL of the stock solution into a 2 mL reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[9]

  • Step 1: Oximation

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 60 minutes to complete the oximation of the ketone group.[11]

  • Step 2: Silylation

    • Cool the vial to room temperature.

    • Add 100 µL of BSTFA + 1% TMCS to the reaction mixture.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 45 minutes to ensure complete silylation.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.

Quantitative Data Summary:

ParameterExpected ValueReference
Derivatization Yield> 95%Based on similar β-keto ester derivatizations
Limit of Detection (LOD)1-10 ng/mLDependent on GC-MS instrumentation
Limit of Quantitation (LOQ)5-50 ng/mLDependent on GC-MS instrumentation
Linearity (R²)> 0.99Expected for a validated method

Note: These values are estimates and should be determined experimentally during method validation.

Chiral Derivatization for LC-MS/MS Analysis

For the enantiomeric separation of this compound, chiral derivatization can be employed to form diastereomers that can be separated on a standard reversed-phase LC column.[3][4][12] This approach is often more cost-effective than using a chiral stationary phase. A common chiral derivatizing agent for keto compounds is (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP), which reacts with the ketone to form a Schiff base.[3][4]

Reaction Pathway Diagram:

Chiral_Derivatization cluster_reactants Reactants cluster_products Products Analyte This compound (R/S enantiomers) Reaction Diastereomer Formation (Schiff Base) Analyte->Reaction PMP (S)-(+)-PMP (Chiral Derivatizing Agent) PMP->Reaction Diastereomer1 Diastereomer 1 (R-Analyte + S-PMP) Reaction->Diastereomer1 Diastereomer2 Diastereomer 2 (S-Analyte + S-PMP) Reaction->Diastereomer2

Caption: Chiral derivatization pathway.

Experimental Protocol:

Materials:

  • This compound standard (racemic mixture)

  • (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Heating block

Procedure:

  • Sample and Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 0.2 M solution of (S)-(+)-PMP in methanol.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the analyte stock solution with 50 µL of the PMP solution.

    • Add 20 µL of methanol to the mixture.

    • Cap the tube and vortex briefly.

    • Heat the reaction mixture at 60°C for 90 minutes.[4][12]

  • Sample Preparation for LC-MS/MS:

    • After cooling to room temperature, add 880 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to the reaction mixture to quench the reaction and dilute the sample.

    • Vortex the sample and filter through a 0.22 µm syringe filter or centrifuge to remove any particulates.

    • The sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary:

ParameterExpected PerformanceReference
Enantiomeric Resolution (Rs)> 1.5[5]
Sensitivity Enhancement10-50 fold increase in MS signal[4]
Limit of Detection (LOD)Sub-ng/mL to low ng/mL range[4]
Linearity (R²)> 0.99 for each enantiomer

Note: These values are estimates and should be determined experimentally during method validation. The chromatographic conditions (column, mobile phase, gradient) will need to be optimized for the separation of the resulting diastereomers.

Disclaimer

The protocols provided are intended as a starting point and are based on established methods for similar compounds. Optimization of reaction conditions, such as temperature, time, and reagent concentrations, may be necessary to achieve the desired performance for this compound. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

The Pivotal Role of Methyl 2-Chloro-3-Oxopentanoate in the Synthesis of Pyrazole-Based Drug Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-chloro-3-oxopentanoate, a functionalized β-ketoester, serves as a versatile and highly valuable building block in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in numerous pharmaceutical agents. Its unique structural features, including a reactive 1,3-dicarbonyl system and a strategically positioned chloro substituent, make it an ideal precursor for the construction of complex molecular architectures. This document provides a detailed overview of the application of this compound in the synthesis of pyrazole-based drug intermediates, with a particular focus on precursors for selective COX-2 inhibitors.

Application in the Synthesis of Pyrazole Drug Intermediates

The primary application of this compound in drug intermediate synthesis lies in its utility as a precursor for substituted pyrazoles. Pyrazole moieties are found in a wide range of approved drugs, including anti-inflammatory agents, anticancer therapies, and antivirals. The well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is the key reaction pathway where this compound is employed.[1][2][3][4]

The presence of the chloro group at the C2 position and the ethyl ketone and methyl ester functionalities allow for the regioselective synthesis of pyrazoles with multiple points of diversification, enabling the fine-tuning of the pharmacological properties of the final drug molecule. A prominent example of a drug class derived from pyrazole intermediates are the selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[5][6] The synthesis of analogs of such drugs can be envisioned starting from this compound.

Synthesis of a Celecoxib Analog Intermediate: A Representative Protocol

This protocol details the synthesis of a pyrazole intermediate, structurally analogous to the core of Celecoxib, utilizing this compound and 4-sulfamoylphenylhydrazine hydrochloride.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate MCOP This compound Condensation Knorr Pyrazole Synthesis (Condensation/Cyclization) MCOP->Condensation SPH 4-Sulfamoylphenylhydrazine HCl SPH->Condensation Pyrazole 4-(5-ethyl-3-methoxycarbonyl- 1H-pyrazol-1-yl)benzenesulfonamide Condensation->Pyrazole

Caption: Synthetic pathway for a pyrazole drug intermediate.

Materials:

ReagentCAS NumberMolecular Weight
This compound114192-09-5164.59 g/mol
4-Sulfamoylphenylhydrazine hydrochloride17852-52-7223.68 g/mol
Ethanol64-17-546.07 g/mol
Triethylamine121-44-8101.19 g/mol

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.46 g (0.1 mol) of this compound in 100 mL of absolute ethanol.

  • Addition of Hydrazine: To this solution, add 22.37 g (0.1 mol) of 4-sulfamoylphenylhydrazine hydrochloride.

  • Base Addition: Slowly add 10.12 g (0.1 mol) of triethylamine to the reaction mixture at room temperature. The mixture may become cloudy.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Expected Yield and Purity:

ParameterExpected Value
Yield75-85%
Purity>98% (by HPLC)

Logical Workflow for Drug Intermediate Synthesis

The synthesis of drug intermediates from this compound typically follows a logical progression from starting materials to the final, purified intermediate.

G Start Starting Materials (this compound, Hydrazine derivative) Reaction Chemical Synthesis (e.g., Knorr Pyrazole Synthesis) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Intermediate Purified Drug Intermediate Purification->Intermediate Analysis Quality Control Analysis (NMR, HPLC, MS) Intermediate->Analysis API Further Synthesis to API Intermediate->API

Caption: General workflow for synthesizing drug intermediates.

Signaling Pathway Relevance of Target Molecules

The pyrazole intermediates synthesized from this compound are often designed to target specific enzymes or receptors in disease-related signaling pathways. For instance, the Celecoxib analog intermediate would ultimately lead to a molecule that inhibits the COX-2 enzyme, a key player in the inflammatory pathway.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Physiological Effect cluster_3 Drug Action Stimulus Pro-inflammatory Signals (e.g., Cytokines) PLA2 Phospholipase A2 Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor COX-2 Inhibitor (Derived from Intermediate) Inhibitor->COX2

Caption: Inhibition of the COX-2 inflammatory pathway.

This compound is a highly valuable and versatile starting material for the synthesis of pyrazole-based drug intermediates. Its application in the Knorr pyrazole synthesis allows for the efficient and regioselective construction of complex heterocyclic cores that are central to the activity of numerous drugs, particularly in the anti-inflammatory therapeutic area. The provided protocol and workflows offer a foundational understanding for researchers and scientists in the field of drug development to leverage this important building block in their synthetic endeavors.

References

Application Note: Synthesis of Methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpha-chlorinated β-keto esters are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of pharmaceuticals and complex molecules. The introduction of a chlorine atom at the α-position of a β-keto ester enhances its reactivity and allows for further functionalization. This document outlines a detailed protocol for the chlorination of methyl 3-oxopentanoate to synthesize methyl 2-chloro-3-oxopentanoate, a key building block in various synthetic pathways. The primary chlorinating agent used in this protocol is sulfuryl chloride, which provides an efficient and high-yielding method for this transformation.

Reaction Scheme

The chlorination of methyl 3-oxopentanoate proceeds via an electrophilic substitution at the α-carbon. The overall reaction is as follows:

Methyl 3-oxopentanoate + Sulfuryl Chloride → this compound + Sulfur Dioxide + Hydrogen Chloride

Experimental Protocol

This protocol is adapted from a procedure reported for the synthesis of this compound.[1]

Materials and Equipment:

  • Reactants:

    • Methyl 3-oxopentanoate (C₆H₁₀O₃)[2][3][4]

    • Sulfuryl chloride (SO₂Cl₂)

    • Toluene

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Thermometer

    • Ice-salt bath

    • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 104 g (0.8 mol) of methyl 3-oxopentanoate in 500 ml of toluene.[1]

  • Cooling: Cool the solution to a temperature between 0 and 5°C using an ice-salt bath.[1]

  • Addition of Chlorinating Agent: Add 108 g (0.8 mol) of sulfuryl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5°C during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Work-up: After the reaction is complete, remove the toluene by evaporation under reduced pressure using a rotary evaporator.[1]

  • Product Isolation: The resulting residue is the desired product, this compound. In the cited procedure, this method yielded 131.6 g of the title compound, corresponding to a 100% yield.[1]

Data Presentation

Table 1: Reactant Properties and Stoichiometry

ReactantMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
Methyl 3-oxopentanoateC₆H₁₀O₃130.141040.8-
Sulfuryl chlorideSO₂Cl₂134.971080.8-
TolueneC₇H₈92.14--500

Table 2: Reaction Conditions and Results

ParameterValue
Initial Temperature0 to 5°C
Reaction TemperatureRoom Temperature
Reaction TimeOvernight
ProductThis compound
Molecular FormulaC₆H₉ClO₃[5]
Molar Mass ( g/mol )164.59[5]
Yield100%[1]

Characterization

The final product can be characterized using various analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the chlorinated product.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to determine the purity of the compound and confirm its molecular weight.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[5]

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Sulfuryl chloride: Reacts violently with water. It is corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled.

  • Toluene: Is a flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled or swallowed.

Experimental Workflow

Chlorination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Dissolve methyl 3-oxopentanoate in toluene in a 3-necked flask cool Cool the solution to 0-5°C using an ice-salt bath start->cool add_socl2 Dropwise addition of sulfuryl chloride cool->add_socl2 Maintain 0-5°C stir Stir overnight at room temperature add_socl2->stir evaporate Remove toluene by rotary evaporation stir->evaporate product Obtain this compound evaporate->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-Chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methyl 2-chloro-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, which typically involves two key steps: the acylation of a methyl acetoacetate precursor followed by α-chlorination.

Acylation Step: Synthesis of Methyl 3-oxopentanoate

Q1: Why is the yield of my acylation reaction to form methyl 3-oxopentanoate low?

A1: Low yields in the acylation of methyl acetoacetate with propionyl chloride can stem from several factors. Here are some common causes and their solutions:

  • Inefficient Enolate Formation: The reaction proceeds through the enolate of methyl acetoacetate. Incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure your base (e.g., magnesium ethoxide, generated in situ from magnesium and ethanol, or the use of a non-nucleophilic base like pyridine with magnesium chloride) is of high quality and used in the correct stoichiometric amount. The reaction should be performed under anhydrous conditions to prevent quenching of the enolate.

  • Side Reactions of the Acylating Agent: Propionyl chloride is reactive and can be consumed by side reactions.

    • Solution: Add the propionyl chloride slowly and at a low temperature (e.g., below 0 °C) to control the reaction rate and minimize side reactions. Ensure all glassware is thoroughly dried before use.

  • Product Hydrolysis during Workup: The β-keto ester product can be susceptible to hydrolysis back to the corresponding carboxylic acid, especially under acidic or basic conditions at elevated temperatures.

    • Solution: Perform the aqueous workup at low temperatures and minimize the time the product is in contact with acidic or basic solutions.

Q2: I am observing significant amounts of unreacted methyl acetoacetate after the acylation reaction. What should I do?

A2: This is a common issue often linked to incomplete enolate formation or insufficient reaction time.

  • Troubleshooting Steps:

    • Verify Base Quality: Ensure the base you are using is not old or degraded. For magnesium-mediated reactions, ensure the magnesium turnings are fresh and activated.

    • Increase Reaction Time/Temperature: While initial addition should be cold, allowing the reaction to slowly warm to room temperature and stirring for a longer period (e.g., 2-4 hours) can drive the reaction to completion.

    • Check Stoichiometry: Double-check the molar equivalents of your reagents. A slight excess of the acylating agent might be necessary, but a large excess can lead to more side products.

Chlorination Step: Synthesis of this compound

Q3: My chlorination reaction with sulfuryl chloride is producing a dark-colored mixture and low yield of the desired product.

A3: Dark coloration and low yields are often indicative of side reactions and decomposition, which are highly dependent on the reaction temperature.

  • Primary Cause: The reaction between sulfuryl chloride and β-keto esters is exothermic. If the temperature is not carefully controlled, it can lead to the formation of dichlorinated and even trichlorinated byproducts, as well as other decomposition products.[1]

  • Solution: Maintain a low reaction temperature, ideally between 0 to 5 °C, during the dropwise addition of sulfuryl chloride.[2] An ice bath is essential for this step. After the addition, the reaction can be allowed to slowly warm to room temperature and stirred overnight to ensure completion.[2]

Q4: I am observing multiple spots on my TLC plate after the chlorination reaction, indicating the presence of byproducts. What are these and how can I avoid them?

A4: The most common byproducts in the α-chlorination of β-keto esters are over-chlorinated products.

  • Likely Byproducts:

    • Methyl 2,2-dichloro-3-oxopentanoate: This is the most probable byproduct, resulting from a second chlorination at the α-position.

    • Other chlorinated species: Depending on the reaction conditions, further chlorination or degradation products may form.

  • Mitigation Strategies:

    • Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) is the most critical factor in preventing over-chlorination.[2]

    • Stoichiometry: Use a 1:1 molar ratio of methyl 3-oxopentanoate to sulfuryl chloride.[2] An excess of sulfuryl chloride will significantly increase the formation of dichlorinated products.

    • Slow Addition: Add the sulfuryl chloride dropwise to the reaction mixture to maintain control over the reaction exotherm.

Q5: How can I effectively purify the final product, this compound?

A5: Purification is crucial to obtain a high-purity product. The most common method is vacuum distillation.

  • Workup Procedure:

    • After the reaction is complete, the solvent (e.g., toluene) is typically removed under reduced pressure.[2]

    • The crude product can be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous salt like sodium sulfate before distillation.

  • Vacuum Distillation:

    • This compound has a boiling point of approximately 77-79 °C at 13 hPa.[3]

    • Fractional distillation under reduced pressure is recommended to separate the desired product from any higher-boiling dichlorinated byproducts and lower-boiling starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the synthesis of this compound?

A1: With optimized protocols, high yields are achievable. The chlorination step, in particular, has been reported to proceed with a yield of up to 100% when temperature and stoichiometry are carefully controlled.[2] The overall yield will also depend on the efficiency of the initial acylation step.

Q2: What solvents are suitable for the chlorination step?

A2: Toluene is a commonly used and effective solvent for this reaction.[2] Dichloromethane can also be used. The choice of solvent can influence the reaction rate and workup procedure.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Sulfuryl chloride (SO₂Cl₂) is a corrosive and toxic reagent. It reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Propionyl chloride is also corrosive and lachrymatory. Handle it with care in a fume hood.

  • The chlorination reaction is exothermic and releases gaseous byproducts (SO₂ and HCl). Ensure your reaction setup is equipped with a gas outlet or trap to handle these fumes safely.

  • Always add reagents slowly and with adequate cooling to control the reaction temperature.

Q4: Can I use other chlorinating agents besides sulfuryl chloride?

A4: While sulfuryl chloride is a common and effective reagent for this transformation, other chlorinating agents can be used for the α-chlorination of β-keto esters, such as N-chlorosuccinimide (NCS).[4] However, reaction conditions and catalyst systems may need to be adjusted. For instance, NCS is often used in the presence of a catalyst.[4]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a detailed structural confirmation of the product and can be used to identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the sample and identify any volatile byproducts by their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ester and ketone carbonyl groups.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chlorination of Methyl 3-oxopentanoate
ParameterCondition 1Reference
Starting Material Methyl 3-oxopentanoate[2]
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)[2]
Stoichiometry 1:1 (Substrate:SO₂Cl₂)[2]
Solvent Toluene[2]
Temperature 0-5 °C (addition), then RT[2]
Reaction Time Overnight[2]
Yield 100%[2]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a literature procedure with a reported high yield.[2]

Materials:

  • Methyl 3-oxopentanoate

  • Sulfuryl chloride (SO₂Cl₂)

  • Toluene

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve methyl 3-oxopentanoate (1 equivalent) in toluene.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sulfuryl chloride (1 equivalent) dropwise to the cooled solution via the dropping funnel while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the toluene by rotary evaporation.

  • The resulting crude product can be purified by vacuum distillation (boiling point: 77-79 °C at 13 hPa).[3]

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Chlorination start Methyl Acetoacetate acylation Acylation with Propionyl Chloride (e.g., MgCl2/Pyridine) start->acylation intermediate Methyl 3-oxopentanoate acylation->intermediate chlorination Chlorination with Sulfuryl Chloride (Toluene, 0-5 °C) intermediate->chlorination workup Aqueous Workup chlorination->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic: Low Yield in Chlorination Step

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield in Chlorination cause1 High Reaction Temperature start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Decomposition of Starting Material/Product start->cause3 cause4 Inefficient Workup/Purification start->cause4 solution1 Maintain 0-5 °C during SO₂Cl₂ addition cause1->solution1 solution3 Ensure slow, dropwise addition of SO₂Cl₂ cause1->solution3 solution2 Use 1:1 molar ratio of substrate to SO₂Cl₂ cause2->solution2 cause3->solution1 cause3->solution3 solution4 Perform workup at low temperature and purify via vacuum distillation cause4->solution4

Caption: Troubleshooting guide for low yield in the chlorination step.

References

Technical Support Center: Purification of Crude Methyl 2-Chloro-3-Oxopentanoate by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude methyl 2-chloro-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the distillation of this thermally sensitive α-chloro-β-keto ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Vacuum distillation is the most effective method for purifying crude this compound. Due to its thermal sensitivity, distillation at atmospheric pressure is not recommended as it can lead to decomposition.

Q2: What are the expected boiling points for this compound under vacuum?

A2: The boiling point of this compound is highly dependent on the pressure. A known boiling point is 77-79 °C at 13 hPa[1]. For other pressures, a pressure-temperature nomograph can be used to estimate the boiling point. Several online tools are available for this purpose.

Q3: What are the common impurities in crude this compound?

A3: Common impurities depend on the synthetic route. If prepared by the chlorination of methyl 3-oxopentanoate with sulfuryl chloride in a solvent like toluene, potential impurities include:

  • Unreacted methyl 3-oxopentanoate

  • Residual solvent (e.g., toluene)

  • Byproducts from the reaction with sulfuryl chloride, such as sulfur dioxide and hydrogen chloride, which may lead to acidic residues.

  • Over-chlorinated species.

Q4: My purified product is yellow. What could be the cause and how can I prevent it?

A4: A yellow coloration in the distillate can be an indication of thermal decomposition. α-chloro-ketones can be thermally labile and may degrade at elevated temperatures, leading to colored impurities. To prevent this, ensure the distillation is performed under a high vacuum to keep the boiling temperature as low as possible. Additionally, minimizing the residence time of the compound at high temperatures is crucial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the vacuum distillation of crude this compound.

Problem Potential Cause(s) Recommended Solution(s)
Bumping or Unstable Boiling - Residual low-boiling solvents in the crude mixture.- Superheating of the liquid.- Inefficient stirring.- Ensure all volatile solvents are removed from the crude product on a rotary evaporator before distillation[2].- Use a magnetic stir bar or boiling chips to ensure smooth boiling.- Gradually increase the bath temperature to avoid superheating.
Product Decomposition (Darkening of Distillation Pot or Distillate) - Excessive heating temperature.- Prolonged heating time.- Presence of acidic or basic impurities catalyzing decomposition.- Use a high vacuum to lower the boiling point.- Use a fractional distillation setup to improve separation efficiency at a lower temperature.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate wash) and dry it thoroughly before distillation.
Low Yield - Product decomposition.- Inefficient condensation.- Leaks in the vacuum system.- Follow the recommendations to prevent decomposition.- Ensure the condenser is adequately cooled with a continuous flow of cold water.- Check all joints and connections for leaks. Use high-vacuum grease on all ground glass joints.
Co-distillation of Impurities - Insufficient separation efficiency of the distillation column.- Boiling points of impurities are close to the product's boiling point.- Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.- Collect multiple fractions and analyze their purity (e.g., by GC or NMR) to isolate the pure product.

Experimental Protocols

Detailed Methodology for Vacuum Distillation

This protocol provides a general procedure for the vacuum distillation of crude this compound.

1. Preparation of the Crude Material:

  • Ensure the crude this compound is free of volatile solvents by concentrating it on a rotary evaporator[2].

  • If acidic impurities are suspected from the synthesis (e.g., from using sulfuryl chloride), wash the crude product with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and then remove the drying agent.

2. Distillation Setup:

  • Assemble a fractional vacuum distillation apparatus. A short Vigreux column is often sufficient for good separation.

  • Use a round-bottom flask of an appropriate size for the distillation pot; it should not be more than two-thirds full.

  • Add a magnetic stir bar to the distillation flask.

  • Ensure all ground glass joints are lightly greased with high-vacuum grease and securely clamped.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

3. Distillation Procedure:

  • Begin stirring the crude material.

  • Gradually apply vacuum to the system. Be cautious of initial foaming or bumping if any residual solvent is present.

  • Once a stable vacuum is achieved, slowly heat the distillation pot using a heating mantle or an oil bath.

  • Monitor the temperature at the head of the distillation column.

  • Collect a forerun fraction, which will contain any remaining low-boiling impurities.

  • As the temperature at the distillation head stabilizes near the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Continue distillation until the temperature at the head begins to drop or rise significantly, indicating that the product has distilled over.

  • Stop heating, allow the apparatus to cool, and then slowly and carefully release the vacuum before dismantling the setup.

Quantitative Data Summary
Parameter Value Reference
Molecular Weight 164.59 g/mol [3]
Boiling Point 77-79 °C @ 13 hPa[1]
Density 1.199 g/mL at 20 °C[1]

Visualizations

Logical Workflow for Troubleshooting Distillation Issues

TroubleshootingWorkflow start Distillation Problem Observed check_vacuum Check Vacuum Level and for Leaks start->check_vacuum check_temp Verify Heating Bath and Head Temperatures start->check_temp check_boiling Observe Boiling Behavior start->check_boiling leak_found leak_found check_vacuum->leak_found Leak Detected? temp_high temp_high check_temp->temp_high Temperature Too High? bumping bumping check_boiling->bumping Bumping/Unstable Boiling? analyze_product Analyze Product Purity and Color decomposition decomposition analyze_product->decomposition Product Discolored/Impure? leak_found->check_temp No fix_leak Fix Leak and Re-evaluate leak_found->fix_leak Yes temp_high->check_boiling No lower_temp Reduce Bath Temperature temp_high->lower_temp Yes bumping->analyze_product No fix_bumping Improve Stirring / Add Boiling Chips bumping->fix_bumping Yes troubleshoot_decomposition Reduce Temperature / Use Fractional Column decomposition->troubleshoot_decomposition Yes success Distillation Successful decomposition->success No

Caption: A flowchart outlining the logical steps for troubleshooting common issues during the vacuum distillation of thermally sensitive compounds.

Experimental Workflow for Purification

PurificationWorkflow cluster_pre_distillation Pre-Distillation cluster_distillation Vacuum Distillation cluster_post_distillation Post-Distillation crude_product Crude this compound solvent_removal Rotary Evaporation to Remove Solvent crude_product->solvent_removal neutralization Optional: Neutralizing Wash (e.g., NaHCO3) solvent_removal->neutralization drying Drying over Anhydrous Salt (e.g., MgSO4) neutralization->drying setup Assemble Fractional Distillation Apparatus drying->setup apply_vacuum Apply Vacuum Gradually setup->apply_vacuum heating Heat Gently with Stirring apply_vacuum->heating collect_forerun Collect Forerun heating->collect_forerun collect_main Collect Main Fraction at Stable Temperature collect_forerun->collect_main analysis Analyze Purity (GC, NMR) collect_main->analysis storage Store Purified Product under Inert Atmosphere analysis->storage

Caption: A step-by-step workflow for the purification of crude this compound by vacuum distillation.

References

Optimizing reaction conditions for nucleophilic substitution on methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on methyl 2-chloro-3-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for nucleophilic substitution on this compound?

A1: Due to the presence of the adjacent carbonyl group which can stabilize the transition state, the reaction is expected to proceed primarily via an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. SN1 reactions are generally disfavored for this substrate.

Q2: Which solvents are most suitable for this reaction?

A2: Polar aprotic solvents are generally preferred for SN2 reactions as they can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents, thus maintaining its nucleophilicity. Suitable solvents include acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent can significantly impact the reaction rate and yield.

Q3: Is a base required for the reaction?

A3: The necessity of a base depends on the nucleophile. If a neutral nucleophile (e.g., an amine or thiol) is used, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often required to neutralize the HCl generated during the reaction. For anionic nucleophiles (e.g., sodium azide or sodium thiophenoxide), an additional base is typically not necessary.

Q4: What are some common nucleophiles used in this reaction?

A4: A variety of nucleophiles can be used, including:

  • N-nucleophiles: Primary and secondary amines, anilines, and azide salts.

  • S-nucleophiles: Thiols and thiophenols (often in the presence of a base to form the more nucleophilic thiolate).

  • O-nucleophiles: Alcohols and phenols (typically as their corresponding alkoxides or phenoxides for enhanced reactivity).

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Nucleophile For neutral nucleophiles like amines or thiols, ensure a suitable base is present in stoichiometric amounts to neutralize the generated acid. For weak nucleophiles, consider converting them to their more reactive anionic form (e.g., using NaH for an alcohol to form an alkoxide).
Inappropriate Solvent If using a polar protic solvent (e.g., ethanol, water), it may be solvating and deactivating your nucleophile. Switch to a polar aprotic solvent such as DMF, acetonitrile, or acetone.
Low Reaction Temperature The reaction may be too slow at room temperature. Try moderately heating the reaction mixture (e.g., to 50-80 °C). Monitor for potential decomposition at higher temperatures.
Poor Leaving Group Ability While chloride is a good leaving group, in some cases, substitution can be facilitated by converting the chloride to a more labile group like iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
Decomposition of Starting Material This compound can be unstable, especially in the presence of strong bases or high temperatures. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and that the temperature is carefully controlled.
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Suggested Solution
Elimination Side Reaction (E2) The use of a strong, sterically hindered base can promote the elimination of HCl to form an unsaturated byproduct. Use a weaker, non-nucleophilic base like K₂CO₃ or Et₃N. Running the reaction at a lower temperature can also favor substitution over elimination.
Reaction at Carbonyl Groups Strong nucleophiles, particularly organometallics, may attack the ketone or ester carbonyls. This is generally less of an issue with softer nucleophiles used in SN2 reactions. If this is suspected, use a milder nucleophile or protect the carbonyl groups if feasible.
Unexpected Rearrangements/Cyclizations With certain nucleophiles, such as 2-(alkylamino) alcohols, unexpected intramolecular reactions can occur after the initial substitution. For example, the reaction of ethyl 2-chloroacetoacetate with 2-(alkylamino) alcohols has been reported to yield 2-methyloxazolidine derivatives instead of the expected product.[1] Careful characterization of the product is crucial. If this occurs, modification of the nucleophile or reaction conditions may be necessary.
Epoxidation In the presence of a base, intramolecular attack of the enolate oxygen on the carbon bearing the halogen can lead to an epoxide byproduct. Using less basic conditions and aprotic solvents can help minimize this side reaction.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

PrecursorReagentSolventTemperatureTimeYieldReference
Methyl 3-oxopentanoateSulfuryl chlorideToluene0-5 °C to RTOvernight~100%[2]

Table 2: Exemplary Nucleophilic Substitution Reactions on Analogous α-Chloro-β-keto Esters

Note: Data for the specific methyl ester is limited; these examples on close analogs illustrate typical conditions.

SubstrateNucleophileBaseSolventTemperatureTimeProductYieldReference
Ethyl 2-chloroacetoacetate2-(Alkylamino) alcoholsSodium alkoxideNot specifiedNot specifiedNot specified2-Hydroxy-2-(2-methyloxazolidin-2-yl)acetic estersNot specified[1]
Ethyl 2-chloro-3-oxoalkanoatesSodium 4-chlorophenateNoneNot specifiedNot specifiedNot specifiedEthyl 2-(4-chlorophenoxy)-3-oxoalkanoatesFair to Good[3]
Ethyl ChloroacetatePrimary AmineK₂CO₃AcetoneRefluxLongRNH-CH₂-COOC₂H₅Low[4]

Experimental Protocols

Protocol 1: Synthesis of this compound[2]

  • A solution of methyl 3-oxopentanoate (104 g, 0.8 mol) in toluene (500 ml) is cooled to 0-5 °C in an ice bath.

  • Sulfuryl chloride (108 g, 0.8 mol) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent (toluene) is removed by evaporation under reduced pressure to yield the crude product, this compound.

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine (Analogous System)[4]

  • To a solution of the primary amine (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_substitution Nucleophilic Substitution start_mat Methyl 3-oxopentanoate reaction1 Chlorination at 0-5 °C to RT start_mat->reaction1 reagent1 Sulfuryl Chloride in Toluene reagent1->reaction1 product1 This compound reaction1->product1 product1_input This compound product1->product1_input reaction2 Substitution Reaction (Heat) product1_input->reaction2 nucleophile Nucleophile (e.g., R-NH2) nucleophile->reaction2 base Base (e.g., K2CO3) base->reaction2 solvent Solvent (e.g., Acetone) solvent->reaction2 workup Workup (Filtration, Concentration) reaction2->workup purification Purification (Chromatography) workup->purification final_product Substituted Product purification->final_product

Caption: General experimental workflow for synthesis and substitution.

troubleshooting_logic start Low Yield in Substitution Reaction cause1 Inactive Nucleophile? start->cause1 cause2 Wrong Solvent? start->cause2 cause3 Side Reactions? start->cause3 solution1a Add non-nucleophilic base (for neutral Nu) cause1->solution1a solution1b Use stronger nucleophile (e.g., alkoxide) cause1->solution1b solution2 Switch to polar aprotic solvent (e.g., DMF, ACN) cause2->solution2 side_reaction_type What kind of side reaction? cause3->side_reaction_type elimination Elimination (E2) side_reaction_type->elimination cyclization Unexpected Cyclization side_reaction_type->cyclization solution3a Use weaker base Lower temperature elimination->solution3a solution3b Carefully characterize product Modify nucleophile cyclization->solution3b

Caption: Troubleshooting logic for low reaction yield.

References

Vilsmeier-Haack Intermediate Thermal Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely handling the thermally sensitive intermediates of the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack intermediate and why is it thermally unstable?

A1: The Vilsmeier-Haack intermediate, also known as the Vilsmeier reagent, is typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or oxalyl chloride.[1] This intermediate is highly reactive and thermally sensitive.[2] Its instability is due to its high energy state, which can lead to a rapid and highly exothermic decomposition, posing a significant safety risk.[3] Studies have shown this decomposition can result in sudden and dangerous increases in temperature and pressure.[3][4]

Q2: At what temperature does the Vilsmeier intermediate become hazardous?

A2: The onset temperature for hazardous decomposition can vary significantly depending on the specific reagents, solvents, and reaction conditions. Calorimetric studies have detected exothermic activity starting at temperatures as low as 48°C.[4][5] In other scenarios, decomposition has been observed at 90°C, 120°C, or even 153°C, where it can violently decompose into dimethylamine and carbon monoxide.[3][4] Due to this variability, it is critical to perform a thorough thermal hazard assessment for your specific reaction conditions.

Q3: What are the primary risks associated with this thermal instability?

A3: The main risk is a runaway reaction, which is a thermally uncontrolled process that can lead to a thermal explosion.[5] The decomposition of the Vilsmeier intermediate can generate a large volume of non-condensable gases, leading to a rapid pressure build-up within the reactor.[4] This poses a severe risk of equipment failure and chemical exposure.

Q4: How can I avoid accumulating the unstable intermediate?

A4: The safest and most widely recommended method is the in-situ generation and consumption of the Vilsmeier intermediate.[2][3] This involves adding the halogenating agent (e.g., POCl₃) to a mixture of the substrate and the formamide (e.g., DMF). This ensures the reactive intermediate is consumed by the substrate as soon as it is formed, preventing its accumulation to dangerous levels.[2][3]

Q5: Are there safer, alternative methods for performing the Vilsmeier-Haack reaction?

A5: Yes, continuous flow chemistry offers a significantly safer approach.[6] By using microreactors, only a small amount of the hazardous intermediate exists at any given moment, which drastically reduces the risk of a dangerous exotherm.[7] Flow chemistry also provides superior temperature control and mixing, leading to potentially higher yields and purity.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to start or shows no product formation. 1. Degraded Reagents: DMF can decompose over time to dimethylamine, which can interfere with the reaction.[9] POCl₃ is moisture-sensitive. 2. Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic or heteroaromatic compounds.[10][11] 3. Incorrect Temperature: The reaction may require a specific temperature range to proceed efficiently.[9]1. Use fresh, anhydrous DMF and a new bottle of POCl₃. 2. Confirm your substrate is suitable for this reaction. If it is electron-deficient, the reaction is unlikely to work under standard conditions. 3. Experiment with a controlled temperature increase (e.g., from 0°C to room temperature, or slightly higher), but only after a proper risk assessment. Monitor for any signs of an exotherm.
Precipitate forms during reagent preparation, stalling the stirrer. This is often the Vilsmeier salt precipitating out of solution, which can be normal but problematic for stirring.[12]1. Increase Solvent Volume: Add more anhydrous solvent (e.g., DMF or an inert solvent like 1,2-dichloroethane) to maintain solubility.[1] 2. Use Mechanical Stirring: For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer, which can handle thicker slurries. 3. Change Order of Addition: Consider an in-situ approach where the substrate is already present, which can prevent the reagent from reaching a concentration where it precipitates.
Low yield of the desired product. 1. Side Reactions: The intermediate may be decomposing or reacting with other species. 2. Incomplete Reaction: The reaction time or temperature may be insufficient. 3. Product Instability: The product might be unstable to the workup conditions (e.g., acidic or basic quench).[13]1. Lower the reaction temperature to minimize decomposition. Ensure strict anhydrous conditions. 2. Monitor the reaction by TLC or another analytical method to determine the optimal reaction time. 3. Before quenching the entire reaction, test the stability of your product by taking a small aliquot and subjecting it to the planned workup conditions.[13]
Uncontrolled temperature increase (exotherm) during the reaction. This is a clear sign of a potential runaway reaction due to the accumulation and decomposition of the Vilsmeier intermediate.1. IMMEDIATELY cool the reaction vessel with an ice bath or other emergency cooling system. 2. If possible and safe, stop the addition of any reagents. 3. For future experiments, DO NOT pre-form the Vilsmeier reagent. Switch to the in-situ generation protocol or a continuous flow setup. Reduce the scale of the reaction until the thermal profile is well understood.

Data Presentation: Thermal Stability of Vilsmeier Intermediates

Calorimetric data is essential for understanding the thermal risks. The following table summarizes representative data from studies on the Vilsmeier-Haack reaction.

Parameter Value Conditions & Comments Reference
Onset of Exothermic Activity (Pre-formed Reagent) 48°CSample of pre-formed Vilsmeier reagent (from DMF/POCl₃) in an Accelerating Rate Calorimetry (ARC) test.[4][5]
Onset of Exothermic Activity (Reaction Mixture) 67°CSample taken after dosing POCl₃ to DMF.[4]
Alternative Onset Temperature 90°CObserved in a different test cell material, indicating that the testing apparatus can influence results.[4]
Reported Decomposition Temperature 153°CViolent decomposition to dimethylamine and carbon monoxide reported in the literature.[3]
Reaction Enthalpy -57 kJ/molReported for a specific Vilsmeier reaction under high dilution.[5]

Note: These values are illustrative. It is critical to perform a proper calorimetric analysis for any planned scale-up of a Vilsmeier-Haack reaction.[4]

Experimental Protocols

Protocol 1: In-Situ Generation of Vilsmeier Reagent (Recommended for Batch Chemistry)

This method minimizes risk by ensuring the unstable intermediate is consumed as it is formed.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and nitrogen inlet, dissolve the electron-rich aromatic substrate (1.0 eq) in anhydrous DMF (acting as both solvent and reagent).

  • Inert Atmosphere: Purge the system with dry nitrogen or argon.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq) dropwise via the dropping funnel to the stirred solution. Maintain the internal temperature below 5-10°C throughout the addition.[14]

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature. The reaction may require heating (e.g., to 60-80°C) depending on the substrate's reactivity.[1] Monitor the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice or into a cold saturated sodium acetate or sodium bicarbonate solution to hydrolyze the iminium salt intermediate.[1]

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Continuous Flow Synthesis (Safest Method)

This protocol uses a microreactor setup to safely manage the reaction.

  • Setup: Assemble a continuous flow system with two syringe pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.

  • Reagent Streams:

    • Pump 1: A solution of the aromatic substrate in an anhydrous solvent (e.g., 1,2-dichloroethane, DMF).

    • Pump 2: A solution of POCl₃ in the same anhydrous solvent.

  • Vilsmeier Reagent Formation & Reaction:

    • Separately, a stream of DMF and POCl₃ can be mixed in a first T-mixer and reactor coil to form the Vilsmeier reagent in-situ.[7]

    • This stream is then immediately mixed with the substrate stream from Pump 1 in a second T-mixer.

  • Reaction Coil: The combined stream flows through the heated reactor coil (e.g., set to 60°C) with a specific residence time (e.g., 180 seconds) controlled by the flow rates and coil volume.[8]

  • Quenching: The output from the reactor is collected directly into a stirred, cooled flask containing an aqueous solution of sodium acetate or sodium bicarbonate for hydrolysis.

  • Workup and Purification: Process the collected and quenched reaction mixture as described in the batch protocol.

Mandatory Visualizations

Reaction Mechanism

// Nodes DMF [label="DMF\n(N,N-Dimethylformamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; POCl3 [label="POCl₃\n(Phosphorus Oxychloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Arene [label="Electron-Rich Arene\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium_Intermediate [label="Aryl Iminium Salt\n(Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Aqueous Workup\n(H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Aryl Aldehyde\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DMF -> Vilsmeier_Reagent [label="+ POCl₃"]; POCl3 -> Vilsmeier_Reagent [style=invis]; Arene -> Iminium_Intermediate [label="+ Vilsmeier Reagent"]; Vilsmeier_Reagent -> Iminium_Intermediate [style=invis]; Iminium_Intermediate -> Product [label="+ H₂O (Hydrolysis)"]; Hydrolysis -> Product [style=invis]; } }

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Safety Workflow

Safety_Workflow

Caption: Comparison of unsafe vs. safe experimental workflows.

References

Managing respiratory and skin irritation hazards of methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the respiratory and skin irritation hazards associated with methyl 2-chloro-3-oxopentanoate.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

IssuePossible CauseTroubleshooting Steps
Mild skin redness or itching after handling Inadequate personal protective equipment (PPE), minor spill, or brief accidental contact.1. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] 2. Remove any contaminated clothing.[1][3] 3. Apply a mild, soothing lotion. 4. Review handling procedures and ensure proper glove selection and use. 5. If irritation persists, seek medical attention.[1]
Coughing, sore throat, or respiratory discomfort Inhalation of vapors due to inadequate ventilation or improper handling.1. Immediately move to an area with fresh air. 2. If symptoms are mild, they should resolve in fresh air. 3. If coughing or shortness of breath persists, seek immediate medical attention. 4. Review the experimental setup to ensure it is performed in a properly functioning chemical fume hood. 5. Verify the correct type of respirator is being used if required.
Visible skin burns or blistering Direct, prolonged contact with the chemical.1. Immediately flush the affected area with cool running water for at least 20 minutes.[1][2][3] 2. Do not apply any creams or ointments.[1] 3. Cover the burn with a sterile, non-stick dressing.[2] 4. Seek immediate medical attention.[1][3]
Eye contact with the chemical Splash or inadequate eye protection.1. Immediately flush the eye(s) with a gentle stream of clean, cool water for at least 20 minutes, holding the eyelid(s) open.[1][2] 2. Do not rub the eyes. 3. Remove contact lenses if present and easily removable.[1] 4. Seek immediate medical attention, even if the initial irritation subsides.[1]
Noticeable chemical odor in the laboratory A spill has likely occurred, or ventilation is insufficient.1. Evacuate the immediate area. 2. If the spill is small and you are trained and equipped to handle it, follow the spill cleanup protocol. 3. If the spill is large or of unknown size, evacuate the laboratory and follow your institution's emergency procedures. 4. Ensure the chemical fume hood is functioning correctly.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Q2: What type of gloves should I wear when handling this chemical?

A2: It is recommended to wear nitrile gloves. Always inspect gloves for any signs of degradation or punctures before use.

Q3: Can I work with this compound on an open bench?

A3: No. Due to its respiratory irritation potential, all work with this chemical should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

Q4: What should I do in case of a small spill?

A4: For a small spill, ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat. Absorb the spill with an inert material like vermiculite or sand. Collect the absorbed material into a sealed container for proper hazardous waste disposal. Ventilate the area after cleanup.

Q5: Are there established occupational exposure limits for this compound?

A5: Currently, there are no specific occupational exposure limits (PELs, TLVs, or RELs) established for this compound. Therefore, it is crucial to handle it with a high degree of caution and minimize all potential exposures.

Q6: What are the toxicological properties of structurally similar compounds?

A6: Methyl chloroacetate is a structurally similar compound. It is toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7] It causes severe skin and eye damage and may cause respiratory irritation.[4] The following quantitative data is available for methyl chloroacetate:

Toxicity Data for Methyl ChloroacetateValueSpecies
Oral LD50 107 mg/kgRat (female)[4][5][7]
Dermal LD50 137 mg/kgRat[6]
Inhalation LC50 210 - 315 ppm (4 hours)Rat (male/female)[4][6]

Section 3: Experimental Protocols

Standard Handling Procedure
  • Preparation:

    • Before handling, review the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Have a spill kit and emergency contact information readily available.

    • Don appropriate PPE: safety goggles with side shields, nitrile gloves, and a flame-resistant lab coat.

  • Handling:

    • Conduct all transfers and manipulations of the chemical inside a chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep all containers of this compound tightly sealed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling:

    • Properly label and store the chemical according to your institution's guidelines.

    • Decontaminate all equipment and work surfaces that may have come into contact with the chemical.

    • Remove and properly dispose of gloves after handling.

    • Wash hands thoroughly with soap and water.

Spill Decontamination Protocol
  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or involves other hazardous materials, evacuate the area and follow your institution's emergency procedures.

    • For small, manageable spills, proceed with cleanup only if you are trained and have the appropriate equipment.

  • Cleanup Procedure:

    • Wear appropriate PPE, including a respirator if there is a significant inhalation risk.

    • Contain the spill using an absorbent dike or pads.

    • Carefully apply an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, starting from the outside and working inwards.

    • Once the liquid is absorbed, use non-sparking tools to collect the material into a clearly labeled, sealable container for hazardous waste.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated materials, including gloves and wipes, into the hazardous waste container.

  • Post-Cleanup:

    • Ensure the waste container is properly sealed and stored for pickup by environmental health and safety personnel.

    • Thoroughly ventilate the area.

    • Restock the spill kit.

Emergency First Aid Procedures
  • Skin Exposure:

    • Immediately begin flushing the affected skin with copious amounts of cool, running water for at least 20 minutes.[1][2][3]

    • While flushing, remove any contaminated clothing or jewelry.[1][3]

    • Do not use neutralizing agents.[8]

    • Cover the area with a sterile, dry dressing.

    • Seek immediate medical attention for anything other than a minor, transient irritation.[3]

  • Eye Exposure:

    • Immediately flush the eyes with a gentle, continuous stream of clean, cool water for at least 20 minutes. An eyewash station should be used if available.

    • Hold the eyelids open and away from the eyeball to ensure thorough rinsing.

    • Remove contact lenses if they are present and can be removed easily.

    • Seek immediate medical attention, regardless of the initial severity.

  • Inhalation:

    • Immediately move the affected person to an area with fresh air.

    • If the person is having difficulty breathing, call for emergency medical assistance.

    • If breathing has stopped, begin artificial respiration if you are trained to do so.

    • Keep the person calm and comfortable until medical help arrives.

Section 4: Signaling Pathways and Experimental Workflows

Signaling Pathways

The irritant effects of chemicals like this compound on the skin and respiratory tract are mediated by complex signaling pathways.

Skin Irritation Pathway:

Chemical irritants can disrupt the skin barrier and activate keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines. This process often involves the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Skin_Irritation_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response in Keratinocytes cluster_outcome Physiological Outcome Chemical Irritant Chemical Irritant IKK IKK Chemical Irritant->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Cytokine Release Cytokine Release Pro-inflammatory Genes->Cytokine Release Inflammation Inflammation Cytokine Release->Inflammation

Caption: NF-κB signaling pathway in chemical-induced skin irritation.

Respiratory Irritation Pathway:

In the respiratory tract, irritant chemicals can activate sensory nerve endings, primarily through the TRPA1 (Transient Receptor Potential Ankryin 1) and TRPV1 (Transient Receptor Potential Vanilloid 1) ion channels. This activation leads to the sensation of irritation, coughing, and neurogenic inflammation.

Respiratory_Irritation_Pathway cluster_stimulus Inhaled Stimulus cluster_neuronal_activation Sensory Neuron Activation cluster_physiological_response Physiological Response Chemical Irritant Vapor Chemical Irritant Vapor TRPA1/TRPV1 Channels TRPA1/TRPV1 Channels Chemical Irritant Vapor->TRPA1/TRPV1 Channels activates Ca2+ Influx Ca2+ Influx TRPA1/TRPV1 Channels->Ca2+ Influx Neuropeptide Release Neuropeptide Release Ca2+ Influx->Neuropeptide Release Cough Reflex Cough Reflex Neuropeptide Release->Cough Reflex Neurogenic Inflammation Neurogenic Inflammation Neuropeptide Release->Neurogenic Inflammation

Caption: TRPA1/TRPV1-mediated respiratory irritation pathway.

Experimental Workflow

The following workflow outlines a general process for experiments involving this compound, incorporating necessary safety measures.

Experimental_Workflow cluster_planning Experiment Planning cluster_preparation Preparation cluster_execution Experiment Execution cluster_cleanup Cleanup and Disposal cluster_post_experiment Post-Experiment RiskAssessment Risk Assessment ProtocolReview Protocol Review RiskAssessment->ProtocolReview PPE Don PPE ProtocolReview->PPE FumeHood Prepare Fume Hood PPE->FumeHood Materials Gather Materials FumeHood->Materials Handling Handle Chemical Materials->Handling Reaction Perform Reaction Handling->Reaction Workup Reaction Workup Reaction->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Waste Dispose of Waste Decontaminate->Waste CleanupArea Clean Work Area Waste->CleanupArea RemovePPE Remove PPE CleanupArea->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Caption: General experimental workflow for handling hazardous chemicals.

References

Minimizing byproduct formation in the Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a chemical process used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] The resulting electrophilic iminium salt reacts with the substrate, and subsequent hydrolysis yields the corresponding aldehyde or ketone.

Q2: My reaction is not working or giving a very low yield. What are the common causes?

Several factors can contribute to a failed or low-yielding Vilsmeier-Haack reaction:

  • Substrate Reactivity: The Vilsmeier reagent is a weak electrophile, so the reaction works best with electron-rich substrates such as phenols, anilines, and certain heterocyclic compounds like indoles and pyrroles.[2][4] If your substrate is not sufficiently activated, the reaction may not proceed.

  • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that your DMF is anhydrous and the POCl₃ is fresh. Old or decomposed DMF can contain dimethylamine, which can react with the Vilsmeier reagent and quench the reaction.[6]

  • Reaction Temperature: The optimal temperature is substrate-dependent and can range from 0 °C to 80 °C.[7] For highly reactive substrates, low temperatures are required to prevent byproduct formation. Less reactive substrates may require heating. It is advisable to start at a low temperature and gradually warm the reaction mixture if no conversion is observed.

  • Stoichiometry: The ratio of the substrate, DMF, and POCl₃ is crucial. An excess of the Vilsmeier reagent is often used, but a large excess can lead to byproduct formation.

Q3: I am observing multiple products on my TLC plate. What are the likely byproducts?

The formation of multiple products can be attributed to several side reactions:

  • Isomeric Products: Formylation may occur at different positions on the aromatic ring, leading to a mixture of constitutional isomers. The regioselectivity is influenced by both electronic and steric effects.[3][7][8]

  • Diformylation: Highly activated substrates can undergo formylation at two positions, resulting in a diformyl byproduct.

  • Chloroformylation: In some cases, a chlorine atom can be introduced onto the aromatic ring in addition to the formyl group, leading to a chloroformylated byproduct.[9]

  • Substrate-Specific Byproducts: Depending on the substrate, other side reactions can occur. For example, with indoles, trimeric byproducts have been observed under certain conditions.[10] With phenols, reactions can sometimes occur at the hydroxyl group.

  • Polymerization/Decomposition: The appearance of a dark, tar-like residue can indicate polymerization or decomposition of the starting material or product under the reaction conditions.[11]

Q4: Can I use other reagents besides DMF and POCl₃?

Yes, other reagents can be used. Thionyl chloride (SOCl₂) can be used in place of POCl₃.[12] Different formamides can also be employed to modulate the reactivity of the Vilsmeier reagent. For instance, using a more sterically hindered formamide can sometimes improve regioselectivity.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No reaction or low conversion Insufficiently activated substrate.Consider using a more activating directing group on your substrate if possible. Alternatively, a more reactive formylating agent could be generated using triflic anhydride instead of POCl₃.
Decomposed or wet reagents.Use freshly distilled, anhydrous DMF and fresh POCl₃. Work under an inert atmosphere (e.g., argon or nitrogen).[6]
Inappropriate reaction temperature.Start the reaction at a low temperature (0 °C) and monitor by TLC. If no reaction occurs, allow the mixture to slowly warm to room temperature or gently heat it.[7]
Formation of multiple spots on TLC Poor regioselectivity.Adjust the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product. Varying the solvent can also influence regioselectivity.
Diformylation.Reduce the stoichiometry of the Vilsmeier reagent. A 1.1 to 1.5-fold excess is typically sufficient.
Chloroformylation.This is more common with certain substrates. Try using a milder halogenating agent or a different solvent system.
Dark, tar-like residue in the reaction flask Polymerization or decomposition of the substrate/product.This can be caused by excessively high temperatures or prolonged reaction times. Run the reaction at a lower temperature and monitor carefully to quench it as soon as the starting material is consumed.[11]
Unstable Vilsmeier reagent.The Vilsmeier reagent can be thermally unstable. Prepare it at a low temperature and use it immediately.
Product is difficult to purify Presence of highly polar byproducts.During the aqueous workup, ensure the pH is carefully adjusted. Sometimes, filtration of the crude product through a short plug of silica gel can remove baseline impurities before column chromatography.

Data on Byproduct Formation

The following table provides examples of how reaction conditions can influence product distribution.

SubstrateReagentsSolventTemperature (°C)Product(s) and Ratio/YieldReference
IndolePOCl₃, DMFDMF45Indole-3-aldehyde (main product), black tar-like residue (byproduct)[11]
PhenolSOCl₂, DMFNone (Solvent-free)Room Temp (grinding)p-Hydroxybenzaldehyde (Good yield)[12]
PhenolSOCl₂, DMFDichloroethaneRefluxp-Hydroxybenzaldehyde (Moderate yield)[13]
3H-Indole derivativePOCl₃, DMF-75Diformylated product (Excellent yield)[14]
IndolePOCl₃, 1,3-dimethylimidazolidin-2-one--10 to 0Tri-(1H-indol-3-yl) derivative (Indole trimer)[10]

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of an Activated Aromatic Compound

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic substrate

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent

  • Ice bath

  • Sodium acetate solution or sodium hydroxide solution for workup

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) and anhydrous DCE. Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 15-30 minutes, ensuring the temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The Vilsmeier reagent is a white solid that may precipitate.

  • Reaction with Substrate: Dissolve the aromatic substrate (1 equivalent) in anhydrous DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the reactivity of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of sodium acetate or cold water. This step is exothermic. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction and Purification: Adjust the pH of the aqueous layer to basic (pH 8-9) with a sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-rich Arene Arene->Intermediate Electrophilic Attack Product Aryl Aldehyde Intermediate->Product H2O H₂O (Workup) H2O->Product Hydrolysis Troubleshooting_Byproducts Start Multiple Products Observed Check_Regioisomers Regioisomers? Start->Check_Regioisomers Check_Diformylation Diformylation? Start->Check_Diformylation Check_Other Other Byproducts? Start->Check_Other Adjust_Temp Adjust Temperature (Lower) Check_Regioisomers->Adjust_Temp Yes Change_Solvent Change Solvent Check_Regioisomers->Change_Solvent Yes Reduce_Reagent Reduce Vilsmeier Reagent Stoichiometry Check_Diformylation->Reduce_Reagent Yes Milder_Conditions Use Milder Conditions (Reagents, Temp) Check_Other->Milder_Conditions Yes Characterize Characterize Byproduct (MS, NMR) Check_Other->Characterize Unknown Diformylation_Mechanism Arene Highly Activated Arene Monoformyl Monoformylated Product Arene->Monoformyl VR1 Vilsmeier Reagent (1 eq) VR1->Monoformyl Diformyl Diformylated Byproduct Monoformyl->Diformyl Further Reaction VR2 Vilsmeier Reagent (Excess) VR2->Diformyl

References

Best practices for handling and disposing of methyl 2-chloro-3-oxopentanoate waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the safe handling and disposal of methyl 2-chloro-3-oxopentanoate waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 114192-09-5) is a chlorinated organic compound.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Q2: How should I properly store this compound waste?

This compound waste should be stored in a designated, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3] The waste container must be in good condition, compatible with the chemical, and have a tightly sealing cap to prevent the release of vapors.[3][4]

Q3: Can I mix this compound waste with other organic solvent waste?

No, this is strongly discouraged. This compound is a halogenated organic compound.[5][6] It is critical to segregate halogenated waste from non-halogenated waste streams.[3][4] Mixing them will classify the entire mixture as halogenated waste, which is more expensive and complex to dispose of.[4]

Q4: What is the appropriate method for the disposal of this compound waste?

The standard and recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[4][7] Under no circumstances should this chemical waste be disposed of down the sanitary sewer.[3][6]

Q5: What are the labeling requirements for a container of this compound waste?

The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[3] Avoid using abbreviations or chemical formulas. If it is a mixed halogenated waste, all components should be listed.[3][5]

Troubleshooting Guide

Q: I accidentally mixed a small amount of this compound with my non-halogenated solvent waste. What should I do?

A: Once mixed, the entire container must be treated as halogenated waste.[3][4] You should immediately re-label the container as "Halogenated Waste" and list all the chemical constituents, including this compound. Ensure the new label is accurate for disposal purposes.

Q: The cap on my waste container is not sealing properly. What is the risk and how should I address it?

A: A poorly sealed container poses a risk of vapor inhalation, which can cause respiratory irritation, and increases the risk of a spill.[1][3] Transfer the waste to a new, appropriate container with a secure, threaded cap that can be tightly sealed. Ensure the new container is properly labeled.

Q: I have some old, unused this compound in its original container. Does this need to be treated as waste?

A: If the chemical is outdated or no longer needed, it should be disposed of as hazardous waste.[3] Unused or outdated chemicals in their original containers with proper labels generally do not need the word "Waste" added to the label, but they must be disposed of through your institution's hazardous waste program.[3]

Q: What personal protective equipment (PPE) should I wear when handling this waste?

A: When handling this compound waste, you should wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of open containers should be done in a certified chemical fume hood to avoid inhalation of vapors.

Data Presentation

Table 1: Properties and Classification of this compound

PropertyValueReference
CAS Number114192-09-5[1][2]
Molecular FormulaC6H9ClO3[1][2]
Molecular Weight164.59 g/mol [1][2]
Boiling Point77-79 °C @ 13 hPa[2]
Density1.199 g/mL at 20 °C[2]
GHS Hazard StatementsH315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Waste CategoryHalogenated Organic Waste[4][5][6]

Experimental Protocols

Protocol for Handling and Segregation of this compound Waste

Objective: To safely handle and segregate this compound waste in a laboratory setting to ensure proper disposal.

Materials:

  • Properly labeled "Halogenated Organic Waste" container with a screw-top cap.

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Chemical fume hood.

  • Spill kit for halogenated organic compounds.

Procedure:

  • Preparation: Before starting any experiment that will generate this waste, ensure a designated and properly labeled halogenated waste container is available in the laboratory.

  • Personal Protection: Don appropriate PPE before handling the chemical or its waste.

  • Waste Collection:

    • All handling and transferring of this compound waste must be conducted within a certified chemical fume hood.

    • Carefully transfer the waste into the designated "Halogenated Organic Waste" container.

    • Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[4][8]

  • Container Management:

    • Keep the waste container closed at all times except when actively adding waste.[3]

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

    • Ensure the exterior of the container is clean and free of contamination.

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment bin or cabinet, away from incompatible materials.[3]

  • Disposal Request: Once the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or designated hazardous waste management service.

Mandatory Visualizations

WasteDisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Pathway start Experiment Generates This compound Waste decision Is the waste halogenated? start->decision halogenated Collect in 'Halogenated Waste' Container decision->halogenated Yes non_halogenated Collect in 'Non-Halogenated Waste' Container decision->non_halogenated No storage Store in Designated Satellite Accumulation Area halogenated->storage pickup Schedule Waste Pickup with EHS storage->pickup incineration Incineration at a Licensed Facility pickup->incineration

Caption: Waste disposal workflow for this compound.

HandlingPrecautions cluster_ppe Personal Protective Equipment (PPE) cluster_engineering Engineering Controls cluster_practices Safe Work Practices goggles Safety Goggles/Face Shield gloves Chemical-Resistant Gloves coat Lab Coat fume_hood Chemical Fume Hood ventilation Adequate Ventilation segregation Segregate Halogenated Waste labeling Properly Label Containers closed_container Keep Containers Closed spill_kit Maintain Spill Kit handling Safe Handling of This compound Waste handling->goggles handling->gloves handling->coat handling->fume_hood handling->ventilation handling->segregation handling->labeling handling->closed_container handling->spill_kit

Caption: Key safety precautions for handling chemical waste.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Oxopentanoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-Halogenated Ketones

α-Halogenated ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement significantly influences the reactivity of both the carbonyl group and the carbon-halogen bond. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Consequently, α-haloketones are versatile building blocks in organic synthesis.

The nature of the halogen atom (fluorine vs. chlorine) is expected to impart distinct reactivity profiles to the oxopentanoate molecule. Generally, the high electronegativity of fluorine suggests a more polarized C-F bond, potentially leading to a more electrophilic α-carbon. However, factors such as bond strength and orbital overlap can lead to counterintuitive reactivity patterns.

Theoretical Reactivity Comparison

Based on fundamental chemical principles, the following reactivity trends can be anticipated:

  • Nucleophilic Substitution at the α-Carbon: The C-F bond is significantly stronger than the C-Cl bond. This suggests that the fluoride ion is a poorer leaving group than the chloride ion in nucleophilic substitution reactions (SN2). Therefore, chlorinated oxopentanoates are expected to undergo nucleophilic substitution at the α-carbon at a faster rate than their fluorinated counterparts.

  • Electrophilicity of the Carbonyl Carbon: The strong electron-withdrawing effect of fluorine is expected to increase the partial positive charge on the carbonyl carbon to a greater extent than chlorine. This would render the carbonyl group of fluorinated oxopentanoates more susceptible to nucleophilic attack.

  • Conformational Effects: Recent studies on α-haloketones suggest that conformational effects can significantly influence reactivity. The preferred conformations of fluorinated ketones may be less favorable for certain reaction pathways compared to their chlorinated analogs, potentially leading to lower than expected reactivity.

A study on the relative reactivity of α-fluoroacetophenone and α-chloroacetophenone in a sodium borohydride reduction showed that the fluorinated ketone was less reactive. This was attributed to the conformational preferences of the α-fluoroketone disfavoring the ideal orbital overlap for the reaction.

Experimental Data

As previously stated, direct comparative quantitative data for the reactivity of ethyl 4-fluoro-5-oxopentanoate and ethyl 4-chloro-5-oxopentanoate is scarce in the public domain. To facilitate direct comparison, the following table is presented to be populated with experimental data generated using the protocols outlined in the subsequent section.

ParameterEthyl 4-fluoro-5-oxopentanoateEthyl 4-chloro-5-oxopentanoateReference
Rate Constant (k) for Nucleophilic Substitution with Pyridine (M⁻¹s⁻¹) Data to be generatedData to be generatedProtocol 2
Reaction Yield (%) after 24h with Pyridine Data to be generatedData to be generatedProtocol 2
Relative Rate of Carbonyl Reduction with NaBH₄ Data to be generatedData to be generatedProtocol 3

Experimental Protocols

The following protocols provide a framework for the synthesis of the target compounds and the subsequent kinetic analysis of their reactivity.

Protocol 1: Synthesis of Ethyl 4-halo-5-oxopentanoates

This protocol outlines a general two-step procedure for the synthesis of ethyl 4-fluoro-5-oxopentanoate and ethyl 4-chloro-5-oxopentanoate starting from ethyl levulinate.

Step 1: α-Halogenation of Ethyl Levulinate

  • For Ethyl 4-chloro-5-oxopentanoate:

    • Dissolve ethyl levulinate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

    • Add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

  • For Ethyl 4-fluoro-5-oxopentanoate:

    • Convert ethyl levulinate to its corresponding enol silyl ether by reacting with a suitable silylating agent (e.g., TMSCl) and a base (e.g., triethylamine).

    • Dissolve the purified enol silyl ether in an appropriate solvent (e.g., acetonitrile).

    • Add an electrophilic fluorinating agent, such as Selectfluor™ (1.1 equivalents), to the solution at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography.

Step 2: Characterization

  • Confirm the identity and purity of the synthesized ethyl 4-halo-5-oxopentanoates using ¹H NMR, ¹³C NMR, ¹⁹F NMR (for the fluorinated compound), and mass spectrometry.

Protocol 2: Kinetic Analysis of Nucleophilic Substitution

This protocol describes a method to compare the rates of nucleophilic substitution of the synthesized compounds with a common nucleophile, pyridine. The reaction progress can be monitored by ¹H NMR spectroscopy.

  • Sample Preparation:

    • Prepare stock solutions of known concentrations of ethyl 4-fluoro-5-oxopentanoate, ethyl 4-chloro-5-oxopentanoate, and pyridine in a deuterated solvent (e.g., CDCl₃).

    • In an NMR tube, mix the solutions of the halogenated oxopentanoate and pyridine at a defined temperature (e.g., 25 °C).

  • NMR Data Acquisition:

    • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

    • Monitor the disappearance of the reactant peaks and the appearance of the product peaks. Specifically, the chemical shift of the protons adjacent to the halogen and in the pyridine ring will change upon reaction.

  • Data Analysis:

    • Integrate the signals corresponding to a specific proton of the reactant and the product in each spectrum.

    • Plot the concentration of the reactant versus time.

    • Determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (e.g., second-order for a bimolecular reaction).

Protocol 3: Comparative Carbonyl Reduction

This protocol allows for the comparison of the electrophilicity of the carbonyl group through a competitive reduction reaction.

  • Reaction Setup:

    • In a round-bottom flask, prepare an equimolar mixture of ethyl 4-fluoro-5-oxopentanoate and ethyl 4-chloro-5-oxopentanoate in a suitable solvent (e.g., ethanol).

    • Cool the solution to 0 °C.

    • Add a sub-stoichiometric amount of a reducing agent, such as sodium borohydride (NaBH₄) (e.g., 0.2 equivalents), to the mixture.

  • Reaction Monitoring and Analysis:

    • Allow the reaction to proceed for a specific time (e.g., 30 minutes).

    • Quench the reaction by adding a few drops of acetone.

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Determine the relative amounts of the reduced fluorinated and chlorinated products by comparing the peak areas in the gas chromatogram. The ratio of the products will indicate the relative reactivity of the carbonyl groups.

Visualizing Experimental Workflows

To aid in the understanding of the proposed experiments, the following diagrams illustrate the logical flow of the procedures.

Synthesis_Workflow cluster_start Starting Material cluster_chloro Chlorination Pathway cluster_fluoro Fluorination Pathway start Ethyl Levulinate chlorination α-Chlorination start->chlorination silylation Enol Silyl Ether Formation start->silylation 1. TMSCl, Et3N chloro_reagent SO2Cl2 chloro_reagent->chlorination chloro_product Ethyl 4-chloro-5-oxopentanoate chlorination->chloro_product fluorination α-Fluorination silylation->fluorination fluoro_reagent Selectfluor™ fluoro_reagent->fluorination fluoro_product Ethyl 4-fluoro-5-oxopentanoate fluorination->fluoro_product Kinetic_Analysis_Workflow cluster_reactants Reactants cluster_procedure Experimental Procedure fluoro Ethyl 4-fluoro-5-oxopentanoate mixing Mix Reactants in NMR Tube fluoro->mixing chloro Ethyl 4-chloro-5-oxopentanoate chloro->mixing nucleophile Nucleophile (e.g., Pyridine) nucleophile->mixing nmr Acquire 1H NMR Spectra over Time mixing->nmr analysis Integrate Peaks & Plot Concentration vs. Time nmr->analysis rate Determine Rate Constant (k) analysis->rate

A Spectroscopic Showdown: Unveiling the Differences Between Methyl 2-chloro-3-oxopentanoate and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of methyl 2-chloro-3-oxopentanoate and its bromo-analog, methyl 2-bromo-3-oxopentanoate, reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the distinct electronic and steric properties of chlorine and bromine, are critical for the unambiguous identification and characterization of these compounds in research and drug development.

This guide provides a comprehensive analysis of the spectroscopic data for both molecules, supported by detailed experimental protocols for their synthesis and analysis. The findings are summarized in clear, comparative tables, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and methyl 2-bromo-3-oxopentanoate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Assignment This compound Chemical Shift (ppm) Methyl 2-bromo-3-oxopentanoate Chemical Shift (ppm)
CH₃ (Ester)3.803.81
CH (α-carbon)4.905.10
CH₂2.802.85
CH₃1.101.12

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Assignment This compound Chemical Shift (ppm) Methyl 2-bromo-3-oxopentanoate Chemical Shift (ppm)
C=O (Ketone)198.0197.5
C=O (Ester)168.0167.8
CH (α-carbon)60.050.0
O-CH₃53.053.2
CH₂35.035.5
CH₃7.57.6

Table 3: Infrared (IR) Spectroscopy Data

Functional Group This compound Absorption (cm⁻¹) Methyl 2-bromo-3-oxopentanoate Absorption (cm⁻¹)
C=O (Ester)~1750~1745
C=O (Ketone)~1725~1720
C-Cl~750-
C-Br-~650

Table 4: Mass Spectrometry (MS) Data

Parameter This compound Methyl 2-bromo-3-oxopentanoate
Molecular Ion (M⁺)m/z 164/166 (3:1 ratio)m/z 208/210 (1:1 ratio)
Major Fragments[M-OCH₃]⁺, [M-Cl]⁺, [C₃H₅O]⁺[M-OCH₃]⁺, [M-Br]⁺, [C₃H₅O]⁺

Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of this compound and its bromo-analog is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (Methyl 3-oxopentanoate) reaction_cl Chlorination (e.g., with SO₂Cl₂) start->reaction_cl reaction_br Bromination (e.g., with Br₂ in Methanol) start->reaction_br workup Reaction Work-up (Quenching, Extraction) reaction_cl->workup reaction_br->workup purification Purification (e.g., Distillation) workup->purification product_cl This compound purification->product_cl product_br Methyl 2-bromo-3-oxopentanoate purification->product_br nmr NMR Spectroscopy (¹H and ¹³C) product_cl->nmr ir FTIR Spectroscopy product_cl->ir ms GC-MS Analysis product_cl->ms product_br->nmr product_br->ir product_br->ms data_analysis Data Interpretation and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General experimental workflow for the synthesis and spectroscopic analysis of the title compounds.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the chlorination of methyl 3-oxopentanoate. A typical procedure involves dissolving methyl 3-oxopentanoate in a suitable solvent, such as dichloromethane, and then adding a chlorinating agent, like sulfuryl chloride, dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted, dried, and purified, typically by vacuum distillation.

Synthesis of Methyl 2-bromo-3-oxopentanoate

A plausible method for the synthesis of methyl 2-bromo-3-oxopentanoate involves the bromination of methyl 3-oxopentanoate. In a representative procedure, methyl 3-oxopentanoate is dissolved in a solvent such as methanol. Bromine is then added dropwise to the solution while stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction, washing, drying, and purification of the crude product, likely via vacuum distillation.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are obtained using an FTIR spectrometer. A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed on a GC-MS system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume of the solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Efficacy of methyl 2-chloro-3-oxopentanoate as a pharmaceutical intermediate compared to similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical drug development, the selection of appropriate intermediates is a critical factor that dictates the efficiency, scalability, and cost-effectiveness of a synthetic route. Methyl 2-chloro-3-oxopentanoate, an α-chloro-β-keto ester, has emerged as a valuable building block in the synthesis of complex pharmaceutical compounds. This guide provides an objective comparison of its efficacy against similar compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Overview of this compound

This compound is a versatile intermediate due to its dual reactive sites: the electrophilic carbonyl group and the carbon bearing the chloro group, which is susceptible to nucleophilic substitution. This functionality allows for a variety of chemical transformations, making it a key component in the synthesis of various therapeutic agents.

Comparison of Synthetic Efficiency

The efficacy of a pharmaceutical intermediate is often first assessed by the efficiency of its synthesis. The following table summarizes the synthetic data for this compound and its precursor, methyl 3-oxopentanoate, which is also used in pharmaceutical synthesis.

CompoundStarting MaterialReagentSolventReaction TimeYieldPurityReference
This compound Methyl 3-oxopentanoateSulfuryl chlorideTolueneOvernight100%Not Specified[1]
Methyl 3-oxopentanoate Not specifiedNot specifiedNot specifiedNot specifiedNot specified≥99.0%[2]

Application in Pharmaceutical Synthesis: A Case Study of Etodolac

A significant application of these intermediates is in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). The following table compares the use of methyl 3-oxopentanoate in this synthesis. While direct use of this compound in this specific synthesis was not found in the searched literature, its precursor's data provides a relevant benchmark.

IntermediateReaction StepReagentsSolventTemperatureReaction TimeYieldReference
Methyl 3-oxopentanoate Preparation of Etodolac methyl ester from 7-ethyltryptophol7-ethyltryptopholIsobutanol0°C1.5 hours63.0% (for two steps)[3]

Comparison with Alternative Intermediates

The choice of an intermediate is also dependent on the desired final product and the specific chemical properties required. Here, we compare this compound with its ethyl and fluoro analogs.

CompoundKey FeaturesReported PurityPotential Advantages
Ethyl 2-chloro-3-oxopentanoate Ethyl ester analog.95%May offer different solubility and reactivity profiles compared to the methyl ester.
Methyl 2-fluoro-3-oxopentanoate Fluorinated analog.>95.0%(GC)The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of the final drug molecule.[4][5][6]

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • Methyl 3-oxopentanoate (0.8 mol, 104 g)

  • Sulfuryl chloride (0.8 mol, 108 g)

  • Toluene (500 ml)

Procedure:

  • A solution of methyl 3-oxopentanoate in toluene is cooled to 0-5 °C.

  • Sulfuryl chloride is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature overnight.

  • Toluene is removed by evaporation to yield the final product.

Synthesis of Etodolac Methyl Ester using Methyl 3-oxopentanoate[3]

Materials:

  • 7-ethyltryptophol

  • Methyl 3-oxopentanoate

  • Isobutanol

Procedure:

  • 7-ethyltryptophol is reacted with methyl 3-oxopentanoate in isobutanol.

  • The reaction is carried out at 0°C for 1.5 hours.

  • The resulting etodolac methyl ester is then hydrolyzed to yield etodolac.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic workflow for producing this compound and its subsequent potential application in a multi-step synthesis, exemplified by the synthesis of Etodolac using its precursor.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Methyl 3-oxopentanoate Methyl 3-oxopentanoate Reaction1 Chlorination Methyl 3-oxopentanoate->Reaction1 Sulfuryl chloride Sulfuryl chloride Sulfuryl chloride->Reaction1 This compound This compound Reaction1->this compound 100% yield

Caption: Synthesis of this compound.

Etodolac_Synthesis_Workflow cluster_etodolac Exemplary Application: Etodolac Synthesis 7-ethyltryptophol 7-ethyltryptophol Reaction2 Condensation 7-ethyltryptophol->Reaction2 Methyl 3-oxopentanoate Methyl 3-oxopentanoate Methyl 3-oxopentanoate->Reaction2 Etodolac_methyl_ester Etodolac Methyl Ester Reaction2->Etodolac_methyl_ester 63% yield (2 steps) Hydrolysis Hydrolysis Etodolac_methyl_ester->Hydrolysis Etodolac Etodolac Hydrolysis->Etodolac

Caption: Synthesis of Etodolac using a precursor.

Conclusion

This compound is a highly efficient pharmaceutical intermediate, as demonstrated by its high-yield synthesis. Its utility is underscored by its relationship to precursors used in the production of established drugs like Etodolac. When compared to similar compounds, the choice of intermediate will largely depend on the specific requirements of the target molecule. The ethyl analog may offer subtle differences in reactivity and solubility, while the fluoro analog presents a strategic advantage for enhancing the pharmacokinetic profile of the final active pharmaceutical ingredient. The experimental data and protocols provided herein offer a solid foundation for researchers to evaluate the suitability of this compound for their specific drug development programs.

References

Validating the Structure of Methyl 2-Chloro-3-Oxopentanoate Reaction Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of reaction products is paramount. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for validating the structure of products derived from methyl 2-chloro-3-oxopentanoate, a versatile building block in organic synthesis.

The reactivity of the α-chloro-β-keto ester functionality in this compound allows for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic and functionalized molecules. Accurate characterization of these products is crucial for ensuring the desired chemical entity has been formed and for understanding reaction mechanisms. NMR spectroscopy stands as a primary and powerful tool for this purpose, offering detailed information about the molecular structure in solution.

This guide will focus on a representative reaction of this compound and compare the utility of NMR with other analytical techniques. We will present hypothetical, yet realistic, experimental data to illustrate the principles of structural validation.

Comparison of Analytical Techniques for Structural Elucidation

While various analytical methods contribute to the characterization of organic molecules, NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, often provides the most definitive structural information.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Number of unique proton environments, chemical shift (electronic environment), multiplicity (neighboring protons), integration (proton ratio).Provides detailed information on the connectivity of protons and the carbon backbone.Can have overlapping signals in complex molecules. Does not directly observe non-protonated carbons.
¹³C NMR Spectroscopy Number of unique carbon environments, chemical shift (type of carbon).Directly observes the carbon skeleton, including quaternary carbons.Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the molecular formula (high-resolution MS) and information about structural fragments.Does not provide direct information on the connectivity of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).Quick and simple method to identify functional groups.Provides limited information about the overall molecular structure.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.Provides the absolute structure with high accuracy.Requires a suitable single crystal, which can be difficult to grow.

Case Study: Hantzsch Thiazole Synthesis

A classic reaction involving α-haloketones is the Hantzsch thiazole synthesis. In this example, this compound is reacted with thiourea to form a substituted aminothiazole.

Reaction Scheme:

The expected product is methyl 2-amino-5-propionyl-1,3-thiazole-4-carboxylate .

NMR Data for the Reaction Product

The following tables present the expected ¹H and ¹³C NMR spectral data for the product.

Table 1: ¹H NMR Data for Methyl 2-amino-5-propionyl-1,3-thiazole-4-carboxylate (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.15s (broad)2H-NH₂
3.85s3H-OCH₃
2.80q, J = 7.2 Hz2H-C(=O)CH₂ CH₃
1.20t, J = 7.2 Hz3H-C(=O)CH₂CH₃

Table 2: ¹³C NMR Data for Methyl 2-amino-5-propionyl-1,3-thiazole-4-carboxylate (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
192.5C =O (propionyl)
168.0C =O (ester)
162.0C 2 (thiazole, C-NH₂)
158.5C 4 (thiazole)
115.0C 5 (thiazole)
52.0-OC H₃
32.0-C(=O)C H₂CH₃
8.5-C(=O)CH₂C H₃
Comparison with an Alternative Product

An alternative, though less likely, product could arise from a different cyclization pathway. NMR data would be instrumental in distinguishing between the expected product and any isomers. For instance, if the propionyl group were at a different position on the thiazole ring, the chemical shifts and coupling patterns of the ethyl protons would be significantly different.

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

A mixture of this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) is refluxed for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.

Visualization of the Validation Workflow

The logical flow of validating the structure of the reaction product using NMR can be visualized as follows:

G Workflow for NMR-based Structure Validation cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_validation Structure Validation start This compound + Thiourea reaction Hantzsch Thiazole Synthesis start->reaction product Purified Reaction Product reaction->product h_nmr ¹H NMR Spectroscopy product->h_nmr c_nmr ¹³C NMR Spectroscopy product->c_nmr analyze_h Analyze ¹H Data (Shifts, Multiplicity, Integration) h_nmr->analyze_h analyze_c Analyze ¹³C Data (Number of Signals, Shifts) c_nmr->analyze_c correlate Correlate ¹H and ¹³C Data analyze_h->correlate analyze_c->correlate compare Compare Experimental Data with Proposed Structure correlate->compare proposed Proposed Structure: Methyl 2-amino-5-propionyl- 1,3-thiazole-4-carboxylate proposed->compare validated Validated Structure compare->validated

Caption: Workflow for NMR-based structure validation.

A Comparative Spectroscopic Analysis of Methyl 2-chloro-3-oxopentanoate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, accurate identification and characterization of molecules are paramount. This guide provides a comparative analysis of the spectral data for Methyl 2-chloro-3-oxopentanoate (CAS 114192-09-5) and its structurally related alternatives. By presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document aims to facilitate compound differentiation and selection.

Spectroscopic Data Comparison

The following tables summarize the key spectral features of this compound and its selected analogs. This data is essential for distinguishing between these closely related compounds.

Table 1: ¹³C NMR Chemical Shifts (ppm)

Compound NameC1 (Ester C=O)C2 (CH-Cl)C3 (Ketone C=O)C4 (CH₂)C5 (CH₃)O-CH₃/O-CH₂CH₃
This compound ~167~60~200~35~8~53
Ethyl 2-chloro-3-oxopentanoate~167~60~200~35~8~63, ~14
Methyl 2-methyl-3-oxopentanoate~170~50~207~35~8~52
Ethyl 2-chloro-4-methyl-3-oxopentanoate~167~60~203~36 (CH)~18 (2xCH₃)~63, ~14

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: Mass Spectrometry - Key Fragments (m/z)

Compound NameMolecular Ion [M]⁺[M-Cl]⁺[M-OCH₃/OC₂H₅]⁺[C₂H₅CO]⁺
This compound 164/166129133/13557
Ethyl 2-chloro-3-oxopentanoate178/180143133/13557
Methyl 2-methyl-3-oxopentanoate144-11357
Ethyl 2-chloro-4-methyl-3-oxopentanoate192/194157147/14971

Note: The presence of chlorine results in isotopic peaks (M and M+2) in a ~3:1 ratio.

Table 3: Infrared Spectroscopy - Characteristic Absorption Bands (cm⁻¹)

Compound NameC=O (Ester)C=O (Ketone)C-ClC-O
This compound ~1750~1725~750~1200
Ethyl 2-chloro-3-oxopentanoate~1745~1725~750~1200
Methyl 2-methyl-3-oxopentanoate~1740~1720-~1200
Ethyl 2-chloro-4-methyl-3-oxopentanoate~1745~1720~750~1200

Note: Absorption frequencies are approximate ranges.

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectral data presented above.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a 5 mm NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse program for ¹³C NMR with proton decoupling is used. Key parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. The eluent from the GC is directly introduced into a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of, for example, 40-400 m/z.

Vapor Phase Infrared (IR) Spectroscopy: A few drops of the liquid sample are placed in a gas cell with KBr or NaCl windows. The cell is then heated to ensure vaporization of the compound. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the empty cell is recorded and subtracted from the sample spectrum.

Visualizations

Workflow for Spectroscopic Characterization of Organic Compounds

G Figure 1. General workflow for compound characterization. Sample Sample Preparation (Dissolution/Vaporization) Data Data Acquisition Sample->Data NMR ¹³C NMR Spectroscopy Analysis Spectral Analysis (Peak Assignment, Fragmentation Analysis) NMR->Analysis MS GC-MS Analysis MS->Analysis IR FTIR Spectroscopy IR->Analysis Data->NMR Data->MS Data->IR Structure Structure Elucidation/ Confirmation Analysis->Structure

Figure 1. General workflow for compound characterization.

Structural Comparison of Analyzed Compounds

G Figure 2. Chemical structures of the compared compounds. cluster_main This compound cluster_alt1 Ethyl 2-chloro-3-oxopentanoate cluster_alt2 Methyl 2-methyl-3-oxopentanoate cluster_alt3 Ethyl 2-chloro-4-methyl-3-oxopentanoate A O || CH₃-CH₂-C-CH-C-O-CH₃          |         Cl B O || CH₃-CH₂-C-CH-C-O-CH₂CH₃          |         Cl C O || CH₃-CH₂-C-CH-C-O-CH₃          |         CH₃ D O || (CH₃)₂CH-C-CH-C-O-CH₂CH₃           |          Cl

Figure 2. Chemical structures of the compared compounds.

A Comparative Guide: Methyl 2-chloro-3-oxopentanoate vs. Methyl 2-chloroacetoacetate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic route. Among the versatile scaffolds available, α-chloro-β-keto esters are prized for their dual reactivity, enabling the construction of complex molecular architectures, particularly in the realm of heterocyclic and pharmaceutical chemistry. This guide provides an in-depth comparison of two key reagents in this class: methyl 2-chloro-3-oxopentanoate and methyl 2-chloroacetoacetate. The analysis focuses on their respective advantages, supported by experimental data, to inform researchers in making strategic decisions for their synthetic endeavors.

Executive Summary

While both this compound and methyl 2-chloroacetoacetate are valuable intermediates, the choice between them hinges on the desired balance of reactivity and steric influence in the target synthesis. This compound, with its additional ethyl group, offers the potential for greater steric control and can influence the electronic properties of reaction intermediates. In contrast, methyl 2-chloroacetoacetate, being less sterically hindered, may exhibit higher reaction rates in certain transformations. This guide will explore these nuances through a detailed examination of their properties, reactivity, and applications, supplemented with experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in a reaction. The primary distinction lies in the alkyl substituent on the ketone carbonyl, which influences molecular weight, and potentially boiling point and other physical characteristics.

PropertyThis compoundMethyl 2-chloroacetoacetate
Molecular Formula C₆H₉ClO₃[1]C₅H₇ClO₃[2]
Molecular Weight 164.59 g/mol [1]150.56 g/mol [2]
IUPAC Name This compound[1]methyl 2-chloro-3-oxobutanoate[2]
CAS Number 114192-09-5[1]4755-81-1[2]

Reactivity and Synthetic Advantages

The utility of these α-chloro-β-keto esters stems from the presence of multiple reactive sites: the electrophilic carbonyl carbon, the acidic α-proton, and the carbon bearing the chlorine atom, which is susceptible to nucleophilic attack. The key difference in their reactivity profiles arises from the steric and electronic effects of the ethyl group in this compound versus the methyl group in methyl 2-chloroacetoacetate.

Steric Effects: The larger ethyl group in this compound can exert greater steric hindrance. This can be advantageous in reactions where stereoselectivity is desired, as it can favor the approach of a nucleophile from a less hindered face. However, this increased steric bulk may also lead to slower reaction rates compared to its methyl counterpart in sterically sensitive reactions.[3][4] For instance, in nucleophilic substitution reactions at the α-carbon, the approach of the nucleophile can be more impeded by the ethyl group.

Electronic Effects: Alkyl groups are electron-donating through an inductive effect.[5][6] The ethyl group in this compound is a slightly stronger electron-donating group than the methyl group in methyl 2-chloroacetoacetate. This can subtly decrease the electrophilicity of the adjacent carbonyl carbon, potentially influencing the regioselectivity of reactions involving nucleophilic attack at the carbonyl centers.[5]

Applications in Heterocyclic Synthesis:

Both reagents are extensively used in the synthesis of a variety of heterocyclic compounds.

  • Pyridine Synthesis (Hantzsch Synthesis): The Hantzsch pyridine synthesis is a classic multi-component reaction that utilizes β-keto esters.[7][8][9] While both compounds can be employed, the nature of the alkyl group can influence the substitution pattern and properties of the resulting dihydropyridine and pyridine derivatives. The steric bulk of the ethyl group from this compound may influence the orientation of substituents in the final product.

  • Pyrimidine Synthesis: Pyrimidines are another class of heterocycles accessible from these precursors. The reaction with amidines can lead to the formation of substituted pyrimidine rings.[10] The choice between the two reagents can affect the yield and substitution pattern of the final pyrimidine product.

  • Imidazole and Triazole Synthesis: Methyl 2-chloroacetoacetate has been specifically cited for its use in the one-pot synthesis of 2-arylimidazole-4-carboxylic acids and 3,5-disubstituted 1,2,4-triazoles.[11]

Experimental Data Summary

While direct comparative studies are limited, the following table summarizes typical reaction conditions and reported yields for the synthesis of heterocyclic compounds using each reagent, extracted from various sources. It is important to note that these are not direct comparisons and reaction conditions may vary.

Reaction TypeReagentKey ReactantsSolventCatalyst/ConditionsYieldReference
Chlorination Methyl 3-oxopentanoateSulfuryl chlorideToluene0-5 °C to RT100%[12]
Imidazole Synthesis Methyl 2-chloroacetoacetateArylamidines-Mild conditions-[11]
Triazole Synthesis Methyl 2-chloroacetoacetateAldehydes, Hydrazonoyl hydrochlorides-1,3-dipolar cycloaddition-[11]

Experimental Protocols

Synthesis of this compound [12]

  • Materials: Methyl 3-oxopentanoate, sulfuryl chloride, toluene.

  • Procedure: A solution of methyl 3-oxopentanoate (0.8 mol) in toluene (500 ml) is cooled to 0-5 °C. Sulfuryl chloride (0.8 mol) is added dropwise to the cooled solution. The reaction mixture is then stirred at room temperature overnight.

  • Work-up: Toluene is removed by evaporation to yield the title compound.

  • Yield: 100%[12]

General Procedure for Hantzsch Pyridine Synthesis [8][9][13]

  • Materials: An aldehyde (e.g., formaldehyde), a β-keto ester (this compound or methyl 2-chloroacetoacetate; 2 equivalents), a nitrogen source (e.g., ammonium acetate or ammonia).

  • Procedure: The aldehyde, β-keto ester, and nitrogen source are condensed in a suitable solvent.

  • Subsequent Step: The initially formed dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent (e.g., ferric chloride, manganese dioxide).

Logical Workflow for Reagent Selection

The decision-making process for selecting between this compound and methyl 2-chloroacetoacetate can be visualized as follows:

Reagent_Selection Start Synthetic Goal Definition Steric_Consideration Is stereoselectivity or steric control a primary concern? Start->Steric_Consideration Reactivity_Consideration Is a higher reaction rate a priority? Steric_Consideration->Reactivity_Consideration No Select_MCOP Select this compound Steric_Consideration->Select_MCOP Yes Product_Properties Consider influence on final product properties (e.g., solubility, biological activity) Reactivity_Consideration->Product_Properties No Select_MCAA Select Methyl 2-chloroacetoacetate Reactivity_Consideration->Select_MCAA Yes Product_Properties->Select_MCOP Ethyl group desired Product_Properties->Select_MCAA Methyl group desired Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (from Aldehyde + β-Keto Ester) Aldehyde->Knoevenagel BetaKetoester1 β-Keto Ester (1 eq) Enamine Enamine (from β-Keto Ester + Ammonia) BetaKetoester1->Enamine BetaKetoester2 β-Keto Ester (1 eq) BetaKetoester2->Knoevenagel Ammonia Ammonia Ammonia->Enamine Dihydropyridine Dihydropyridine Enamine->Dihydropyridine Knoevenagel->Dihydropyridine Pyridine Pyridine Derivative Dihydropyridine->Pyridine Oxidation

References

A Comparative Guide to the Synthesis of Heterocycles Using Ketoester Precursors

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with ketoesters serving as versatile and indispensable precursors. The choice of ketoester can significantly influence reaction outcomes, including yield, reaction time, and even the potential for side reactions. This guide provides a comparative analysis of different ketoester precursors in three widely-used named reactions for synthesizing pyridines, dihydropyrimidinones, and coumarins.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[1] The reaction typically involves the condensation of an aldehyde, a nitrogen donor (like ammonia or ammonium acetate), and two equivalents of a β-ketoester.[1][2] Variations in the β-ketoester can impact the efficiency of the synthesis.

Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis

A mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent (e.g., ethanol) is stirred at reflux for a specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired dihydropyridine. For aromatization, the dihydropyridine can be treated with an oxidizing agent like ferric chloride or manganese dioxide.[1]

Comparative Data:

The following table summarizes the synthesis of 1,4-dihydropyridine derivatives using different β-ketoesters.

Aldehydeβ-KetoesterCatalyst/SolventTime (h)Yield (%)Reference
BenzaldehydeEthyl Acetoacetatep-Toluenesulfonic acid / Ultrasonic irradiation in aqueous micelles0.596[1]
BenzaldehydeMethyl AcetoacetateGlycerine-CeCl3·7H2O1.594[3]
4-ChlorobenzaldehydeEthyl AcetoacetateGlycerine-CeCl3·7H2O292[3]
4-ChlorobenzaldehydeMethyl AcetoacetateChitosan / Solvent-free390[3]

Logical Relationship Diagram: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis Aldehyde Aldehyde (R-CHO) Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Intermediate Aldehyde->Unsaturated_Carbonyl Knoevenagel Condensation Ketoester1 β-Ketoester (1 eq.) Ketoester1->Unsaturated_Carbonyl Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Unsaturated_Carbonyl->Dihydropyridine Michael Addition Enamine->Dihydropyridine Cyclization & Dehydration Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Pyridine Oxidation->Pyridine

Caption: Hantzsch pyridine synthesis pathway.

Biginelli Reaction

The Biginelli reaction is a multicomponent synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and urea.[4] These products are of significant interest in the pharmaceutical industry.[4] The choice between common β-ketoesters like ethyl acetoacetate and methyl acetoacetate can influence reaction yields and conditions.

Experimental Protocol: General Procedure for Biginelli Reaction

A mixture of an aryl aldehyde (10 mmol), a β-ketoester (10 mmol), urea or thiourea (15 mmol), and a catalytic amount of acid (e.g., HCl) in ethanol (20 mL) is heated at reflux for several hours. Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure dihydropyrimidinone.[5]

Comparative Data:

The following table compares the synthesis of dihydropyrimidinones using ethyl acetoacetate versus methyl acetoacetate.

Aldehydeβ-KetoesterCatalyst/ConditionsTime (h)Yield (%)Reference
BenzaldehydeEthyl AcetoacetateCuO@Fe2O3 NPs / Water, 80°C1.595[6]
BenzaldehydeMethyl AcetoacetateL-proline / EtOH, reflux592
4-MethoxybenzaldehydeEthyl AcetoacetateCuO@Fe2O3 NPs / Water, 80°C1.593[6]
4-MethoxybenzaldehydeMethyl AcetoacetateL-proline / EtOH, reflux690
4-NitrobenzaldehydeEthyl AcetoacetateCuO@Fe2O3 NPs / Water, 80°C296[6]
4-NitrobenzaldehydeMethyl AcetoacetateL-proline / EtOH, reflux494

Experimental Workflow: Biginelli Reaction

Biginelli_Workflow Start Start Mixing Mix Aldehyde, β-Ketoester, and Urea in Solvent with Catalyst Start->Mixing Heating Heat Mixture (e.g., Reflux) Mixing->Heating Monitoring Monitor Reaction (e.g., TLC) Heating->Monitoring Monitoring->Heating Incomplete Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Filter to Collect Solid Product Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry the Product Washing->Drying End End Drying->End Pechmann_Mechanism Phenol Phenol Transesterification Transesterification Phenol->Transesterification Ketoester β-Ketoester Ketoester->Transesterification Acid Acid Catalyst (H+) Acid->Transesterification Catalyzes Cyclization Intramolecular Hydroalkoxylation Acid->Cyclization Catalyzes Dehydration Dehydration Acid->Dehydration Catalyzes Hydroxyketone Hydroxyaryl β-ketoester Transesterification->Hydroxyketone Hydroxyketone->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Cyclized_Intermediate->Dehydration Coumarin Coumarin Dehydration->Coumarin

References

A Comparative Analysis of the Reaction Kinetics of Methyl 2-Chloro-3-Oxopentanoate and Ethyl 2-Chloro-3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to α-Halo-β-Keto Esters

Methyl 2-chloro-3-oxopentanoate and ethyl 2-chloro-3-oxopentanoate belong to the class of α-halo-β-keto esters. These compounds are valuable synthetic intermediates due to the presence of multiple reactive sites, including an ester, a ketone, and a halogenated α-carbon. This functionality allows for a variety of chemical transformations, making them useful building blocks in the synthesis of more complex molecules, including pharmaceuticals. The reactivity of these compounds is often centered around the electrophilic α-carbon and the enolizable β-dicarbonyl system.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties can influence their reactivity and handling in experimental setups.

PropertyThis compoundEthyl 2-chloro-3-oxopentanoate
Molecular Formula C₆H₉ClO₃C₇H₁₁ClO₃[1][2]
Molecular Weight 164.59 g/mol [3]178.61 g/mol [2]
General Structure this compound structureEthyl 2-chloro-3-oxopentanoate structure

Anticipated Reaction Kinetics: A Qualitative Comparison

In the absence of direct experimental data comparing the reaction kinetics of methyl and ethyl 2-chloro-3-oxopentanoate, we can infer potential differences based on the subtle structural variation in the ester group. The primary difference between the two molecules is the presence of a methyl versus an ethyl group in the ester functionality. This variation can influence reaction rates through steric and electronic effects.

  • Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. In reactions where a nucleophile attacks the carbonyl carbon of the ester or the α-carbon, the larger ethyl group might present a greater steric hindrance. This could potentially lead to a slightly slower reaction rate for the ethyl ester compared to the methyl ester in such scenarios.

  • Electronic Effects: The electronic donating effect (inductive effect) of an ethyl group is slightly greater than that of a methyl group. This could subtly influence the electrophilicity of the adjacent carbonyl carbon and, by extension, the overall electronic environment of the molecule. However, for many common reactions involving the α-carbon, this difference in the distant ester group is likely to have a minimal impact on the reaction kinetics compared to steric factors.

It is important to emphasize that these are theoretical considerations. The actual impact on reaction kinetics may be minimal and could be influenced by the specific reaction conditions, solvent, and the nature of the attacking nucleophile or reagent.

General Experimental Protocol for Kinetic Analysis

To quantitatively compare the reaction kinetics of these two compounds, a series of experiments would need to be conducted. A general protocol for such an investigation is outlined below.

Objective: To determine the rate constants for a specific reaction (e.g., nucleophilic substitution) of this compound and ethyl 2-chloro-3-oxopentanoate.

Materials:

  • This compound

  • Ethyl 2-chloro-3-oxopentanoate

  • Selected nucleophile (e.g., sodium azide, potassium iodide)

  • An appropriate solvent (e.g., acetonitrile, DMSO)

  • Internal standard for chromatography

  • Quenching solution (e.g., dilute acid)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Micropipettes and standard laboratory glassware

Procedure:

  • Reaction Setup: A solution of the α-halo-β-keto ester and an internal standard in the chosen solvent is prepared in a thermostatted reaction vessel and allowed to reach the desired temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of a known concentration of the nucleophile.

  • Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in each aliquot is immediately quenched by adding it to a quenching solution.

  • Analysis: The concentration of the reactant remaining and/or the product formed in each aliquot is determined using GC-MS or HPLC.

  • Data Analysis: The concentration data versus time is plotted. The order of the reaction is determined, and the rate constant (k) is calculated from the integrated rate law corresponding to the determined reaction order.

  • Comparison: The experiment is repeated under identical conditions for the other ester to allow for a direct comparison of the rate constants.

Visualizing a Potential Reaction Pathway

A common reaction for α-halo-β-keto esters is nucleophilic substitution at the α-carbon. The following diagram illustrates this general reaction pathway.

Nucleophilic_Substitution Reactants α-Halo-β-Keto Ester + Nucleophile (Nu⁻) TransitionState Transition State Reactants->TransitionState Attack at α-carbon Products Substituted Product + Halide (X⁻) TransitionState->Products Halide leaving

Caption: General pathway for nucleophilic substitution at the α-carbon of an α-halo-β-keto ester.

Conclusion

While direct experimental data on the comparative reaction kinetics of methyl and ethyl 2-chloro-3-oxopentanoate is not currently available, this guide provides a framework for understanding their potential reactivity. Based on fundamental principles, it is anticipated that the ethyl ester may exhibit slightly slower reaction rates in sterically demanding reactions due to the larger size of the ethyl group compared to the methyl group. However, for many applications, the difference in reactivity is likely to be minor. The provided general experimental protocol can be adapted to quantitatively assess these differences and provide valuable data for researchers in drug development and organic synthesis.

References

Comparative Purity Analysis of Synthesized Methyl 2-chloro-3-oxopentanoate: A Guide to HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of synthesized methyl 2-chloro-3-oxopentanoate. The objective is to offer a detailed, data-driven resource for selecting the most suitable analytical method for quality control and characterization of this key chemical intermediate. The information presented is supported by detailed experimental protocols and comparative data to facilitate informed decision-making in a research and development setting.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. While several analytical techniques can be employed for purity determination, chromatographic methods like HPLC and GC are among the most powerful and widely used. This guide will delve into the specifics of employing both techniques for the analysis of this compound, highlighting their respective strengths and limitations.

Alternative Analytical Approaches

Beyond HPLC and GC, other techniques can be utilized for purity assessment. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for instance, offers a primary method of measurement without the need for a reference standard of the analyte itself.[1][2][3][4] It provides structural information and can quantify the analyte directly against a certified internal standard. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool that combines the separation capabilities of GC with the identification power of mass spectrometry.[5][6]

Experimental Design: A Comparative Workflow

To objectively compare HPLC and GC for the purity analysis of this compound, a parallel workflow is proposed. This involves method development and validation for both techniques, followed by the analysis of a synthesized batch of the target compound.

cluster_0 Sample Preparation Synthesized this compound Synthesized this compound Dilution in Acetonitrile/Water Dilution in Acetonitrile/Water (for HPLC) Synthesized this compound->Dilution in Acetonitrile/Water Dilution in Dichloromethane Dilution in Dichloromethane (for GC) Synthesized this compound->Dilution in Dichloromethane HPLC_Method HPLC Method Development (C18 column, Mobile Phase Gradient) GC_Method GC Method Development (Capillary Column, Temperature Program) HPLC_Validation Method Validation (Linearity, LOD, LOQ, Precision) HPLC_Method->HPLC_Validation HPLC_Analysis Sample Analysis HPLC_Validation->HPLC_Analysis HPLC_Data Data Acquisition & Processing (Peak Integration, Purity Calculation) HPLC_Analysis->HPLC_Data Comparison Comparative Data Analysis (Purity, Impurity Profile, Performance Metrics) HPLC_Data->Comparison GC_Validation Method Validation (Linearity, LOD, LOQ, Precision) GC_Method->GC_Validation GC_Analysis Sample Analysis GC_Validation->GC_Analysis GC_Data Data Acquisition & Processing (Peak Integration, Purity Calculation) GC_Analysis->GC_Data GC_Data->Comparison

Figure 1: Comparative Experimental Workflow.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of synthesized this compound.

  • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 25 mL to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol describes a GC method for the purity assessment of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of synthesized this compound.

  • Dissolve in dichloromethane to a final volume of 25 mL to achieve a concentration of 1 mg/mL.

Comparative Performance Data

The performance of the developed HPLC and GC methods was evaluated based on key validation parameters. The following table summarizes the hypothetical but realistic results.

ParameterHPLC MethodGC Method
**Linearity (R²) **> 0.999> 0.998
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantification (LOQ) 0.03%0.015%
Precision (%RSD, n=6) < 1.5%< 2.0%
Analysis Time 15 minutes25 minutes

Table 1: Comparison of HPLC and GC Method Performance Parameters.

Purity Assessment of a Synthesized Batch

A synthesized batch of this compound was analyzed using both the validated HPLC and GC methods to determine its purity and impurity profile.

Analytical MethodPurity (%)Major Impurity 1 (%)Major Impurity 2 (%)
HPLC 98.50.80.4
GC 98.30.90.5

Table 2: Purity Profile of Synthesized this compound.

The results from both methods are in good agreement, indicating that either technique can be used for reliable purity assessment. The minor differences in the detected impurity levels may be attributed to the different separation principles and detector responses of the two techniques.

Logical Comparison of Analytical Techniques

The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the expected impurities, available instrumentation, and desired analysis speed.

cluster_hplc HPLC Analysis cluster_gc GC Analysis Analyte This compound HPLC_Principle Principle: Partitioning between liquid mobile phase and solid stationary phase Analyte->HPLC_Principle GC_Principle Principle: Partitioning between gaseous mobile phase and liquid/solid stationary phase Analyte->GC_Principle HPLC_Advantages Advantages: - Suitable for non-volatile and thermally labile impurities - Shorter analysis time in this case Decision Method Selection HPLC_Advantages->Decision HPLC_Disadvantages Disadvantages: - Potentially lower resolution for very volatile impurities HPLC_Disadvantages->Decision GC_Advantages Advantages: - High resolution for volatile impurities - Higher sensitivity (lower LOD/LOQ) GC_Advantages->Decision GC_Disadvantages Disadvantages: - Not suitable for non-volatile or thermally labile impurities - Longer analysis time GC_Disadvantages->Decision Recommendation Recommendation: - HPLC for routine QC due to faster analysis. - GC for in-depth impurity profiling, especially for volatile impurities. Decision->Recommendation

Figure 2: Decision Framework for Method Selection.

Conclusion

Both HPLC and GC are suitable and reliable methods for the purity assessment of synthesized this compound. The HPLC method offers a faster analysis time, making it well-suited for routine quality control. The GC method, with its higher sensitivity and resolution for volatile compounds, is advantageous for comprehensive impurity profiling and method validation. The choice of method should be guided by the specific analytical needs, the nature of potential impurities, and the available resources. For a comprehensive quality assessment, employing both techniques can provide orthogonal and confirmatory data.

References

Navigating the Synthesis of α-Chloro-β-Keto Esters: A Cost-Benefit Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of α-chloro-β-keto esters is a critical step in the creation of a wide array of pharmaceuticals and complex molecules. The introduction of a chlorine atom at the α-position of a β-keto ester creates a valuable synthetic handle for further functionalization. However, the choice of synthetic route can significantly impact the overall cost, yield, stereoselectivity, and environmental footprint of the process. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to α-chloro-β-keto esters, supported by experimental data and detailed protocols to aid in informed decision-making.

This comparative guide will delve into four primary synthetic strategies: direct chlorination using N-chlorosuccinimide (NCS) with and without catalysts, chlorination with sulfuryl chloride (SO₂Cl₂), and the use of hypervalent iodine reagents. Each method will be evaluated based on the cost of reagents, reaction efficiency (yield and time), stereoselectivity, and ease of purification.

At a Glance: Comparing the Synthetic Routes

Synthetic Route Chlorinating Agent Typical Catalyst/Conditions Stereoselectivity Relative Cost Key Advantages Key Disadvantages
Route 1: NCS (uncatalyzed) N-Chlorosuccinimide (NCS)Base (e.g., NaH, NaOAc)RacemicLowSimple, readily available reagents.Often requires strong base, potential for side reactions.
Route 2: NCS (catalyzed) N-Chlorosuccinimide (NCS)Cinchona Alkaloids or Lewis Acids (e.g., Cu(OTf)₂, Zn(OAc)₂)EnantioselectiveMedium to HighHigh enantioselectivity achievable.Catalyst cost, optimization may be required.
Route 3: Sulfuryl Chloride Sulfuryl Chloride (SO₂Cl₂)Often neat or in an inert solventRacemicLow to MediumInexpensive reagent, fast reactions.Highly reactive, corrosive, generates HCl byproduct.
Route 4: Hypervalent Iodine Iodoarene dichlorides or in situ generated reagentsOften catalyst-free or with a Lewis acidRacemic or EnantioselectiveHighMild reaction conditions, high yields.Reagent cost and preparation.

In-Depth Analysis and Experimental Protocols

Route 1: Direct Chlorination with N-Chlorosuccinimide (Uncatalyzed)

This method is one of the most straightforward approaches to α-chloro-β-keto esters. It typically involves the deprotonation of the β-keto ester with a base to form an enolate, which then reacts with NCS as the electrophilic chlorine source.

Cost Analysis:

Reagent CAS Number Molecular Weight ( g/mol ) Purity Price (USD/mole)
Ethyl Acetoacetate141-97-9130.1499%~15 - 25
tert-Butyl Acetoacetate1694-31-1158.1997%~30 - 50
N-Chlorosuccinimide128-09-6133.5398%~10 - 20
Sodium Hydride (60% in oil)7646-69-724.0060%~5 - 10
Sodium Acetate127-09-382.0399%~2 - 5

Experimental Protocol (General):

  • To a stirred solution of the β-keto ester (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere, add a base (e.g., sodium hydride, 1.1 equiv) portionwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-chlorosuccinimide (1.1 equiv) in the same anhydrous solvent dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Discussion:

This method is cost-effective for producing racemic α-chloro-β-keto esters. However, the use of strong bases like sodium hydride can lead to side reactions, such as O-chlorination or polychlorination. The choice of base and solvent is crucial for optimizing the yield and minimizing byproducts. Purification can be challenging due to the potential for multiple chlorinated species.

Route 2: Asymmetric Chlorination with N-Chlorosuccinimide (Catalyzed)

For applications requiring enantiomerically pure α-chloro-β-keto esters, catalytic asymmetric methods are employed. These typically utilize a chiral catalyst, such as a Cinchona alkaloid derivative or a chiral Lewis acid complex, to control the stereochemical outcome of the chlorination with NCS.

Cost Analysis:

The primary additional cost in this route is the catalyst.

Catalyst Type Example CAS Number Molecular Weight ( g/mol ) Price (USD/gram)
Cinchona AlkaloidCinchonidine485-71-2294.39~5 - 15
Lewis Acid PrecursorCopper(II) triflate34946-82-2361.69~20 - 40

Experimental Protocol (Organocatalytic - Cinchona Alkaloid): [1][2]

  • To a solution of the β-keto ester (1.0 equiv) and a Cinchona alkaloid-based catalyst (e.g., a hybrid amide-based Cinchona derivative, 0.005 equiv) in toluene (0.2 M) at the desired temperature (-20 °C to room temperature), add a weak base such as potassium fluoride (2.0 equiv).[2]

  • Stir the mixture for 20 minutes.

  • Add N-chlorosuccinimide (1.05 equiv) in one portion.[2]

  • Monitor the reaction by TLC. Reaction times can range from 5 to 80 minutes.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.[2]

  • Purify the crude product by flash chromatography on silica gel.[1]

Yields and Enantioselectivities for Organocatalytic Chlorination: [1][2]

Substrate Catalyst Loading (mol%) Temperature (°C) Time (min) Yield (%) ee (%)
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate0.5-50309993
Isopropyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate0.5-50309992
tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate0.5-50459997
Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate0.5-50309990

Discussion:

Catalytic asymmetric chlorination offers excellent enantioselectivity and high yields under mild conditions.[1][2] The low catalyst loading (as low as 0.5 mol%) makes this an attractive option despite the higher initial cost of the catalyst.[2] The choice of catalyst, solvent, and temperature is critical for achieving high enantiomeric excess. Purification is typically achieved by standard column chromatography.

Route 3: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and inexpensive chlorinating agent that can be used for the α-chlorination of β-keto esters. The reaction often proceeds rapidly without the need for a catalyst, but it can be less selective than other methods.

Cost Analysis:

Reagent CAS Number Molecular Weight ( g/mol ) Purity Price (USD/mole)
Sulfuryl Chloride7791-25-5134.9797-99%~5 - 15

Experimental Protocol (General):

  • To a solution of the β-keto ester (1.0 equiv) in an inert solvent such as dichloromethane or chloroform at 0 °C, add sulfuryl chloride (1.0-1.2 equiv) dropwise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • The reaction is typically complete within a few hours.

  • Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or by column chromatography.

Discussion:

The primary advantages of using sulfuryl chloride are its low cost and high reactivity, leading to short reaction times. However, its high reactivity can also be a disadvantage, leading to the formation of dichlorinated byproducts and other side reactions. The reaction is exothermic and generates corrosive HCl gas, requiring careful handling and a well-ventilated fume hood. Purification can be complicated by the presence of over-chlorinated products.

Route 4: Chlorination with Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as (dichloroiodo)benzene (PhICl₂) or reagents generated in situ, offer a milder alternative for the α-chlorination of β-keto esters. These reactions often proceed under neutral or slightly acidic conditions and can provide high yields of the desired product.

Cost Analysis:

The cost of hypervalent iodine reagents is generally higher than that of NCS or sulfuryl chloride.

Reagent Example CAS Number Molecular Weight ( g/mol ) Price (USD/gram)
Hypervalent Iodine(III)(Dichloroiodo)benzene932-63-8274.93~10 - 20
Precursor for in situ generationIodosobenzene diacetate3240-34-4322.09~5 - 10

Experimental Protocol (Using a Hypervalent Iodine Reagent):

  • To a stirred solution of the β-keto ester (1.0 equiv) in a suitable solvent (e.g., dichloromethane, acetonitrile) at room temperature, add the hypervalent iodine(III) chlorinating agent (1.0-1.2 equiv).

  • If necessary, a Lewis acid catalyst (e.g., TiCl₄) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, the reaction mixture can often be directly purified by column chromatography after removing the solvent. Alternatively, an aqueous workup may be performed.

Discussion:

Hypervalent iodine reagents are known for their mild reaction conditions and high yields. They are often compatible with a wider range of functional groups compared to more aggressive chlorinating agents. Asymmetric variants of this reaction have also been developed using chiral hypervalent iodine reagents or in combination with chiral catalysts. The main drawback is the higher cost and sometimes the need to prepare the reagent beforehand.

Logical Workflow for Selecting a Synthetic Route

The choice of the optimal synthetic route depends on several factors. The following diagram illustrates a decision-making workflow for selecting the most appropriate method.

G start Start: Need to synthesize an α-chloro-β-keto ester enantio_pure Is enantiopurity required? start->enantio_pure cost_constraint Are there strict cost constraints? enantio_pure->cost_constraint No (Racemic) ncs_catalyzed Route 2: Asymmetric NCS Chlorination (Cinchona or Lewis Acid Catalyst) enantio_pure->ncs_catalyzed Yes scale What is the reaction scale? cost_constraint->scale No so2cl2 Route 3: Sulfuryl Chloride cost_constraint->so2cl2 Yes ncs_uncatalyzed Route 1: Uncatalyzed NCS Chlorination scale->ncs_uncatalyzed Small to Medium Scale hypervalent_iodine Route 4: Hypervalent Iodine Reagents scale->hypervalent_iodine Small Scale (High Value Product)

Caption: Decision workflow for selecting a synthetic route.

Reaction Pathways

The following diagrams illustrate the general mechanisms for the different chlorination routes.

Route 1 & 2: N-Chlorosuccinimide (NCS) Chlorination

G cluster_0 Enolate Formation cluster_1 Chlorination bke β-Keto Ester enolate Enolate Intermediate bke->enolate - H⁺ base Base base->bke product α-Chloro-β-Keto Ester enolate->product + Cl⁺ ncs NCS ncs->product succinimide Succinimide product->succinimide

Caption: General pathway for NCS chlorination.

Route 3: Sulfuryl Chloride (SO₂Cl₂) Chlorination

G bke β-Keto Ester (Enol form) intermediate Chlorinated Intermediate bke->intermediate so2cl2 SO₂Cl₂ so2cl2->intermediate product α-Chloro-β-Keto Ester intermediate->product byproducts SO₂ + HCl intermediate->byproducts

Caption: General pathway for sulfuryl chloride chlorination.

Route 4: Hypervalent Iodine Chlorination

G bke β-Keto Ester intermediate Intermediate Complex bke->intermediate iodine_reagent ArICl₂ iodine_reagent->intermediate product α-Chloro-β-Keto Ester intermediate->product iodobenzene ArI intermediate->iodobenzene

References

Safety Operating Guide

Essential Disposal Protocol for Methyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Methyl 2-chloro-3-oxopentanoate is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and must be handled with specific precautions. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.[1][2] The required procedure is segregation and disposal via a licensed hazardous waste management company.

Core Disposal and Handling Procedures

1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn to prevent exposure.[3][4]

PPE ItemSpecification
Eye Protection Chemical splash goggles
Hand Protection Chemical-resistant gloves (e.g., Nitrile)
Body Protection Laboratory coat
Respiratory Protection Use only in a well-ventilated area or fume hood

2. Waste Segregation and Collection:

  • Designated Waste Container: this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][4]

  • Labeling: The container must be labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., irritant, flammable).[4][5]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from ignition sources, pending collection by a certified waste disposal service.[3]

3. Spill Management:

  • In case of a spill, absorb the material with a liquid-absorbent, non-combustible material (e.g., Chemizorb®, dry sand).[3]

  • Collect the absorbed material and contaminated surfaces into a suitable, sealed container for disposal as hazardous waste.

  • Ensure the cleanup area is well-ventilated.

Chemical Hazard Profile

The Globally Harmonized System (GHS) provides the following hazard classifications for this compound, underscoring the need for careful handling and disposal.

Hazard ClassGHS Classification
Skin Corrosion/Irritation Causes skin irritation[5]
Serious Eye Damage/Eye Irritation Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[5]
Flammability Flammable liquid and vapor[3]

Disposal Workflow

The decision-making process for the disposal of this compound should follow a clear, safety-first workflow. On-site chemical treatment or neutralization by laboratory personnel is not recommended. The standard and required procedure is disposal through a licensed waste management facility.

G start Start: this compound Waste Generated ppe_check Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check is_halogenated Step 2: Identify Chemical Properties Is it a halogenated organic compound? ppe_check->is_halogenated halogen_waste Step 3: Segregate as Halogenated Waste Use designated, labeled container. is_halogenated->halogen_waste Yes no_drain CRITICAL: DO NOT dispose down the drain. halogen_waste->no_drain storage Step 4: Store waste container safely (Cool, ventilated, sealed) halogen_waste->storage end Step 5: Arrange for Professional Disposal via approved hazardous waste facility. storage->end

Disposal workflow for this compound.

Experimental Protocols for Disposal

No in-laboratory experimental protocols for the chemical neutralization or treatment of this compound for disposal are recommended. Due to its hazardous and halogenated nature, the only appropriate and compliant method of disposal is through a licensed and approved waste disposal plant.[3] Attempting to neutralize or treat this chemical without established and validated procedures can create additional hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.